Decane, 1-methoxy-
Description
Properties
IUPAC Name |
1-methoxydecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWDCTZJFUITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064616 | |
| Record name | Decane, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7289-52-3, 68989-91-3 | |
| Record name | 1-Methoxydecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7289-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decane, 1-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007289523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbons, C10, methoxylated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068989913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decane, 1-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxydecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrocarbons, C10, methoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Decane, 1-methoxy-" physical and chemical properties
An In-Depth Technical Guide to the Physicochemical Properties of Decane, 1-methoxy-
Introduction: Defining 1-Methoxydecane
Decane, 1-methoxy-, also known by its common synonym Decyl Methyl Ether, is a long-chain aliphatic ether with the chemical formula C₁₁H₂₄O.[1][2][3][4] It is structurally characterized by a ten-carbon alkyl chain (decyl group) linked to a methoxy group via an ether bond. As a saturated fatty ether, its physicochemical profile is dominated by the long, hydrophobic alkyl chain, rendering it a nonpolar, water-insoluble liquid with applications spanning fragrance chemistry, specialty solvents, and as a reference standard in pharmaceutical analysis.[2][3][5] This guide provides a comprehensive overview of its properties, synthesis, spectral characteristics, and relevance to the scientific community.
Section 1: Physicochemical and Toxicological Properties
The physical state and behavior of 1-methoxydecane are critical for its handling, application design, and safety considerations. The compound is a colorless, clear liquid at standard temperature and pressure, possessing a low viscosity.[2][6][7] Its key properties are summarized in the table below.
Table 1: Key Physicochemical Data for 1-Methoxydecane
| Property | Value | Unit | Source(s) |
| Identifiers | |||
| CAS Number | 7289-52-3 | - | [1][4][6][8] |
| Molecular Formula | C₁₁H₂₄O | - | [4][6][8] |
| Molecular Weight | 172.31 | g/mol | [1][3][8] |
| Physical Properties | |||
| Boiling Point | 214 - 215.2 | °C | [1][3][7] |
| Density | 0.795 | g/cm³ @ 20°C | [1][7] |
| Refractive Index | 1.419 - 1.424 | @ 20°C | [1][6] |
| Flash Point | 72.9 - 84.4 | °C | [1][6][7] |
| Vapor Pressure | ~0.128 | hPa @ 20°C | [3] |
| Solubility | |||
| In Water | ~0.05 | g/L @ 25°C | [3] |
| In Ethanol | 7996 | g/L @ 25°C | [3] |
| In Methanol | 4668 | g/L @ 25°C | [3] |
| Safety & Toxicology | |||
| GHS Classification | Not Classified | - | [8] |
| Acute Oral Toxicity (LD₅₀, Rat) | >5000 | mg/kg | [1] |
| Skin Irritation (Rabbit) | Skin Irritant | - | [1][9] |
Section 2: Synthesis and Reactivity
Core Reactivity
The ether linkage in 1-methoxydecane is relatively stable and unreactive, characteristic of simple aliphatic ethers.[10] However, the compound can participate in several classes of reactions. Under strong oxidizing conditions, it can be cleaved or oxidized. The methoxy group can be substituted under harsh conditions, though this is not a common transformation.[2] Its primary utility in synthesis is as a non-protic, nonpolar solvent or as a starting material where the long alkyl chain is a desired structural motif.
Recommended Synthesis Protocol: Williamson Ether Synthesis
The most reliable and widely used method for preparing asymmetrical ethers like 1-methoxydecane is the Williamson ether synthesis.[11][12] This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[12][13] The following protocol outlines a robust procedure starting from commercially available 1-decanol.
Causality: The protocol's design is predicated on forming a potent nucleophile (the decoxide ion) that can efficiently displace a good leaving group (iodide) from a methylating agent. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to fully deprotonate the alcohol without introducing competing nucleophiles.[12] A primary methyl halide is chosen to ensure the reaction proceeds via an SN2 mechanism, as secondary or tertiary halides would favor elimination.[13]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-decanol (1.0 eq).
-
Solvent Addition: Add anhydrous, aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to dissolve the alcohol.
-
Deprotonation: Under a positive pressure of nitrogen, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the stirred solution at 0°C (ice bath).
-
Expertise Note: The addition of NaH must be done carefully, as hydrogen gas is evolved. The reaction is allowed to stir at room temperature for 1 hour after addition is complete to ensure full formation of the sodium decoxide salt.
-
-
Nucleophilic Attack: Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.
-
Reaction Progression: After the addition of methyl iodide, remove the ice bath and allow the mixture to stir at room temperature overnight, or gently heat to reflux for 2-4 hours to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Workup and Quenching: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash sequentially with water (2x) and brine (1x). This removes inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-methoxydecane.
Caption: Williamson Ether Synthesis workflow for 1-Methoxydecane.
Section 3: Spectral Data Analysis
Spectroscopic analysis is essential for structural confirmation and purity assessment. While full spectra should be acquired for experimental samples, the following provides an authoritative guide to the expected signals in NMR and IR spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-methoxydecane is characterized by four distinct signal regions:
-
δ ~3.35 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methoxy (-OCH₃) group. It is a singlet because there are no adjacent protons to cause splitting.[14]
-
δ ~3.40 ppm (triplet, 2H): These are the two protons on the carbon directly attached to the ether oxygen (-O-CH₂ -). The signal is split into a triplet by the two protons on the adjacent CH₂ group (n+1 = 2+1 = 3).[14]
-
δ ~1.2-1.6 ppm (broad multiplet, 16H): This complex, overlapping region contains the signals for the eight CH₂ groups that form the backbone of the decyl chain.
-
δ ~0.88 ppm (triplet, 3H): This signal corresponds to the three protons of the terminal methyl (-CH₃) group of the decyl chain. It is split into a triplet by the adjacent CH₂ group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom:
-
δ ~70-72 ppm: The carbon of the methylene group attached to the ether oxygen (C H₂-O). Its chemical shift is significantly downfield due to the deshielding effect of the electronegative oxygen.[15]
-
δ ~58-60 ppm: The carbon of the methoxy group (-OC H₃).[15]
-
δ ~22-32 ppm: A series of peaks corresponding to the eight carbons within the alkyl chain. The carbons closer to the ether oxygen will be slightly further downfield.
-
δ ~14 ppm: The terminal methyl carbon of the decyl chain, which is the most upfield signal.[15]
Infrared (IR) Spectroscopy
The IR spectrum is relatively simple and is dominated by features of the alkyl chain and the C-O ether linkage:
-
2850-3000 cm⁻¹ (strong, sharp): C-H stretching vibrations from the sp³ hybridized carbons of the alkyl and methoxy groups.
-
1450-1470 cm⁻¹ (medium): C-H bending (scissoring) vibrations.
-
1050-1150 cm⁻¹ (strong): The most characteristic peak for an ether, corresponding to the C-O-C asymmetric stretching vibration.[8]
Section 4: Applications in Research and Drug Development
While not a direct therapeutic agent, 1-methoxydecane holds specific and important roles for the target audience.
Fragrance and Specialty Chemical
1-methoxydecane is valued in the fragrance industry for its fresh, waxy, and citrus-like aroma.[3][6] It also sees use as a potential diesel fuel extender, leveraging its fatty ether characteristics.[1][7][9]
Role in Pharmaceutical Analysis
A critical application for drug development professionals is the role of 1-methoxydecane as a known impurity and reference standard for the drug Colesevelam.[5][16] Colesevelam is a bile acid sequestrant, and the accurate identification and quantification of process-related impurities are mandated by regulatory bodies like the FDA and EMA. Therefore, having a well-characterized standard of 1-methoxydecane is essential for method development, validation, and quality control in the manufacturing of this pharmaceutical.
Surrogacy for Long-Chain Ether Functionality
Long-chain ethers as a chemical class are relevant in pharmaceutical formulations. Their amphiphilic nature, combining a polar ether head with a nonpolar alkyl tail, makes them useful as non-ionic surfactants, emulsifiers, and solubility enhancers.[10][17] Ethers like polyethylene glycol (PEG) are ubiquitous as excipients in drug delivery systems.[10][18] While 1-methoxydecane itself is highly hydrophobic, it serves as a valuable model compound for studying the behavior of long, apolar polyether segments in more complex amphiphilic block copolymers used in advanced drug delivery systems, such as micelles or polymer-drug conjugates.[17]
References
- The Good Scents Company. (n.d.). decyl methyl ether, 7289-52-3.
- ChemSrc. (2025, August 21). 1-METHOXYDECANE | CAS#:7289-52-3.
- ScentBox. (n.d.). Decane, 1-methoxy- (CAS 7289-52-3): Odor profile, Properties, & IFRA compliance.
- National Center for Biotechnology Information. (n.d.). Decane, 1-methoxy-. PubChem Compound Database.
- Sinnwell, T., & Schlaad, H. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers.
- ProChemicals. (2023, September 29). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.
- Longdom Publishing. (n.d.). Clinical Significance and Role of Ethers as Anesthetics.
- SynThink Research Chemicals. (n.d.). 1-Methoxy Decane | 7289-52-3.
- LookChem. (n.d.). 1-METHOXYDECANE|7289-52-3.
- Veeprho. (n.d.). Decyl Methyl Ether | CAS 7289-52-3.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- Vedantu. (n.d.). Key Uses of Ethers in Health Care Industry | Chemistry Guide.
- HPMC factory. (2025, June 8). Cellulose Ether Applications in Pharmaceutical Formulations.
- National Institute of Standards and Technology. (n.d.). 1-Methoxydecane. NIST Chemistry WebBook.
- Williamson Ether Synthesis. (n.d.). Presentation.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031450).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- National Institute of Standards and Technology. (n.d.). 1-Methoxydecane. NIST Chemistry WebBook, SRD 69.
- Pharmaffiliates. (n.d.). CAS No : 7289-52-3 | Product Name : Decyl Methyl Ether.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-methoxypropane.
Sources
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- 14. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to 1-Methoxydecane (Methyl Decyl Ether)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-methoxydecane, also commonly known as methyl decyl ether. It delves into the systematic IUPAC nomenclature, synthesis methodologies, physicochemical properties, and potential applications, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.
Part 1: IUPAC Nomenclature and Chemical Identity
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring a universal and unambiguous language for chemical structures. For ethers, the IUPAC system treats the smaller alkyl group and the oxygen atom as an alkoxy substituent on the larger parent alkane chain.[1][2]
In the case of methyl decyl ether, the two alkyl groups attached to the oxygen atom are a methyl group (-CH₃) and a decyl group (-C₁₀H₂₁). Following IUPAC rules, the longer carbon chain dictates the parent alkane name.[3][4] The ten-carbon chain is decane. The smaller methyl group, along with the oxygen atom, constitutes a methoxy (-OCH₃) substituent. Therefore, the official IUPAC name for methyl decyl ether is 1-methoxydecane .[][6] The "1-" indicates that the methoxy group is attached to the first carbon of the decane chain.
Common Names and Synonyms: While 1-methoxydecane is the systematic IUPAC name, the compound is also referred to by several common names and synonyms, including:
Chemical Identifiers:
-
InChI: InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3[6]
Diagram of IUPAC Naming Logic for 1-Methoxydecane
Sources
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- 2. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]
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- 9. scent.vn [scent.vn]
"Decane, 1-methoxy-" molecular weight and formula
An In-Depth Technical Guide to 1-Methoxydecane
This guide provides a comprehensive technical overview of 1-methoxydecane (also known as decyl methyl ether), tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical methodologies, and key applications, with an emphasis on the scientific rationale behind its use and characterization.
Core Molecular and Physical Properties
1-Methoxydecane is a fatty ether that has recently gained significant scientific interest. Its fundamental identity is defined by its molecular structure and resulting physical characteristics.
Molecular Formula: C₁₁H₂₄O[1][2][3][4][5]
Molecular Weight: 172.31 g/mol [1][2][3][4]
These core attributes give rise to its physical behavior and chemical reactivity. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 1-methoxydecane | [1][6] |
| CAS Number | 7289-52-3 | [2][3][5] |
| Appearance | Colorless to light yellow liquid/oil | [2][7] |
| Density | ~0.795 g/cm³ | [2][8] |
| Boiling Point | 215.2 °C at 760 mmHg | [2][8] |
| Flash Point | 72.9 °C | [2][7] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol; very low solubility in water (0.05 g/L).[2][3][7] | |
| XLogP3-AA | 5.1 | [3] |
The long decyl chain combined with the terminal methoxy group results in a largely nonpolar, lipophilic molecule, as indicated by its high XLogP value (a measure of lipophilicity) and low water solubility.[2][3] This characteristic is fundamental to its behavior as a solvent and its biological interactions.
Chemical Synthesis: The Williamson Ether Synthesis
The most reliable and well-documented method for preparing 1-methoxydecane is the Williamson ether synthesis.[2] This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][9][10]
Causality and Mechanistic Insights
The choice of the Williamson synthesis is logical and efficient for this target molecule. The reaction involves two key steps:
-
Deprotonation: A strong base is used to deprotonate a suitable alcohol, forming a potent nucleophile—the alkoxide. For 1-methoxydecane, the simplest route involves deprotonating methanol to form the methoxide anion (CH₃O⁻).
-
Nucleophilic Attack: The resulting alkoxide attacks a primary alkyl halide. The reaction's success hinges on using a primary halide, such as 1-bromodecane or 1-iododecane, because the SN2 mechanism is highly sensitive to steric hindrance.[10] The methoxide ion attacks the electrophilic carbon atom bonded to the halogen, displacing the halide and forming the ether linkage.
The overall workflow for this synthesis is depicted below.
Caption: Workflow for the Williamson ether synthesis of 1-methoxydecane.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, where the final analytical step confirms the identity and purity of the synthesized product.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Methanol (CH₃OH)
-
1-Bromodecane (C₁₀H₂₁Br)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer
Procedure:
-
Alkoxide Formation: a. Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.0 eq) in anhydrous THF in a three-neck flask equipped with a magnetic stirrer and a reflux condenser. b. Cool the suspension to 0 °C using an ice bath. c. Slowly add anhydrous methanol (1.1 eq) dropwise via an addition funnel. Hydrogen gas will evolve. Allow the reaction to stir for 1 hour at room temperature to ensure complete formation of sodium methoxide. Causality Note: Performing this step under an inert atmosphere is critical as sodium hydride and sodium methoxide are highly reactive with atmospheric moisture.
-
SN2 Reaction: a. Add 1-bromodecane (1.0 eq) to the sodium methoxide solution dropwise at room temperature. b. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Causality Note: Refluxing provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any remaining base. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). d. Combine the organic layers and wash with brine (saturated NaCl solution). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Validation: a. Purify the resulting crude oil via fractional distillation under reduced pressure to obtain pure 1-methoxydecane. b. Validation: Confirm the identity and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The GC-MS profile should show a single major peak with a mass spectrum corresponding to 1-methoxydecane.
Analytical Methodology: GC-MS for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of 1-methoxydecane, especially within complex matrices like essential oils.[3][11]
Rationale for GC-MS
-
Separation Power: GC provides excellent separation of volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the column.[11] This is essential for resolving 1-methoxydecane from other components in a natural extract.
-
Definitive Identification: MS serves as a highly specific detector, fragmenting the eluted compounds into a characteristic pattern (mass spectrum).[12] This fragmentation pattern acts as a "molecular fingerprint," allowing for unambiguous identification by comparison to spectral libraries (e.g., NIST).[12]
Standard Protocol for Essential Oil Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.
Procedure:
-
Sample Preparation: Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent like hexane or ethyl acetate (1 mL).
-
Injection: Inject 1 µL of the diluted sample into the GC inlet in split mode (e.g., split ratio 50:1).
-
Inlet Temperature: 250 °C
-
-
GC Separation:
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 4 °C/min to 240 °C.
-
Hold: Maintain 240 °C for 5 minutes. Causality Note: This temperature program allows for the separation of highly volatile monoterpenes at the beginning, followed by the elution of less volatile compounds like 1-methoxydecane.
-
-
-
MS Detection:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra and retention indices with reference data from libraries such as NIST/Wiley.
-
Quantify the relative abundance of 1-methoxydecane by peak area percentage.
-
Applications in Research and Drug Development
While having applications as a fragrance and potential fuel extender, the most significant value of 1-methoxydecane for researchers lies in its role as a unique biomarker and its potential biological activity.[2][4][7][13]
Biomarker for Botanical Authentication
The most compelling application of 1-methoxydecane is in the authentication of frankincense. Research has revealed that 1-methoxydecane is the dominant chemical component (up to 47.9%) in the essential oil of a newly described species, Boswellia occulta.[2][3][4] Crucially, this compound is absent in other common frankincense species like B. carteri or B. sacra.[1][2]
This discovery has profound implications for drug development and natural products research:
-
Supply Chain Integrity: It provides a definitive chemical marker to verify the authenticity of B. occulta resin and detect adulteration in commercial frankincense oils.[2]
-
Quality Control: For any research into the therapeutic properties of B. occulta, quantifying 1-methoxydecane is a critical quality control step to ensure the correct botanical material is being studied.
The logical workflow for this application is as follows:
Caption: Logical workflow for using 1-methoxydecane as a biomarker.
Potential Antimicrobial and Cytotoxic Activity
The presence of methoxyalkanes, including 1-methoxydecane, in B. occulta has been linked to enhanced antimicrobial and cytotoxic activities of the essential oil.[2] While research on the isolated compound is still emerging, this suggests that 1-methoxydecane could be a valuable lead compound for:
-
Antimicrobial Drug Discovery: Investigating its activity against panels of pathogenic bacteria and fungi.
-
Cytotoxicity Screening: Evaluating its potential against various cancer cell lines.
Its lipophilic nature may facilitate passage through cell membranes, a desirable property for certain drug candidates.
Safety and Handling
According to aggregated GHS data, 1-methoxydecane is not classified as a hazardous chemical.[6] However, as a Senior Application Scientist, it is imperative to treat all laboratory chemicals with appropriate caution.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[7]
-
Toxicity: It is reported to have low toxicity by ingestion and skin contact, though it may be a skin irritant.[14]
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.
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- Thulin, M., DeCarlo, A., & Johnson, S. P. (2019). Boswellia occulta (Burseraceae), a new species of frankincense tree from Somalia (Somaliland). Phytotaxa, 394(3), 219–224. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- DeCarlo, A., Johnson, S., & Thulin, M. (2019). Organic Certification is Not Enough: The Case of the Methoxydecane Frankincense. MDPI. [Link]
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"Decane, 1-methoxy-" safety and handling guidelines
An In-depth Technical Guide to the Safe Handling of 1-Methoxydecane
This guide provides comprehensive safety and handling protocols for 1-methoxydecane (CAS: 7289-52-3), also known as decyl methyl ether. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations.
Section 1: Chemical and Physical Identity
1-Methoxydecane is a fatty ether sometimes used as a diesel fuel extender and as a fragrance compound due to its fresh scent.[1] Understanding its fundamental properties is the first step in safe handling.
| Property | Value | Source |
| Synonyms | Decyl methyl ether, Methyl decyl ether, 2-oxadodecane | [1][2][3] |
| CAS Number | 7289-52-3 | [2][3][4][5] |
| Molecular Formula | C₁₁H₂₄O | [2][3] |
| Molecular Weight | 172.31 g/mol | [1][2] |
| Appearance | Colorless to Light Yellow Oil | [1] |
| Boiling Point | 215.2°C at 760 mmHg | |
| Flash Point | 72.9°C | |
| Density | 0.795 g/cm³ |
Section 2: Hazard Identification and Toxicological Profile
A thorough risk assessment is predicated on a clear understanding of a substance's inherent hazards.
GHS Classification
According to aggregated data from multiple notifications to the ECHA C&L Inventory, 1-methoxydecane does not meet the criteria for hazard classification under the Globally Harmonized System (GHS).[2] However, the absence of a formal classification does not imply a complete lack of risk. It underscores the importance of treating all chemicals with appropriate caution.
Toxicological Insights
While having low acute toxicity, specific studies indicate potential hazards that must be managed through proper handling protocols:
-
Skin Irritation : A standard Draize test performed on rabbits identified 1-methoxydecane as a skin irritant.[1] This is a primary concern for laboratory personnel and dictates the mandatory use of appropriate gloves and protective clothing. Repeated exposure to similar long-chain hydrocarbons can also lead to skin dryness or cracking due to a defatting action.[6][7]
-
Acute Oral Toxicity : In studies on rats, the oral LD50 (Lethal Dose, 50 percent kill) was found to be greater than 5 grams per kilogram (>5 g/kg). This value suggests low toxicity if ingested accidentally in small quantities.[1]
-
Aspiration Hazard : While not specifically classified for 1-methoxydecane, similar long-chain hydrocarbons like decane present a significant aspiration hazard.[7][8][9] If swallowed, the substance can enter the lungs and cause severe damage. Therefore, inducing vomiting after ingestion is strictly contraindicated.[6][10]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and PPE are the primary defenses against chemical exposure. The following recommendations are based on the known hazards of 1-methoxydecane and structurally similar compounds.
-
Engineering Controls : Always handle 1-methoxydecane in a well-ventilated area. A laboratory fume hood is recommended for procedures that may generate aerosols or vapors.[8][9] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[8]
-
Eye Protection : Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Skin and Body Protection :
-
Gloves : Given the skin irritation potential, wear solvent-resistant gloves (e.g., Nitrile, Neoprene) at all times.[11] Always inspect gloves for integrity before use.
-
Lab Coat : A standard lab coat should be worn to protect against splashes. For larger quantities, a chemically resistant apron is advisable.
-
-
Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required. If ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA-approved respirator with an organic vapor cartridge should be used.[8]
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling
-
Avoid contact with eyes, skin, and clothing.[8]
-
Although 1-methoxydecane has a relatively high flash point (72.9°C), it is prudent to keep it away from heat, sparks, and open flames, a standard practice for all organic solvents.[7][9][10]
-
Use non-sparking tools and explosion-proof equipment when handling large quantities, a best practice derived from handling flammable liquids like decane.[7][10][12]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10]
-
Keep away from incompatible substances such as strong oxidizing agents.[8][13][14]
-
The storage area should be segregated and approved for chemical storage.[15]
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6][16]
-
Skin Contact : Remove any contaminated clothing. Wash the affected skin with soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[6][16]
-
Inhalation : Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][12][16]
-
Ingestion : DO NOT INDUCE VOMITING due to the aspiration hazard.[6][10] If the person is conscious, give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Fire-Fighting Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][8][14] Do not use a solid stream of water, as it may spread the fire.[6]
-
Specific Hazards : When heated to decomposition, it may emit acrid smoke and irritating fumes.[1] Vapors of similar compounds can be heavier than air and travel to an ignition source.[11][13]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][13]
Accidental Release Measures
-
Personal Precautions : Evacuate unnecessary personnel. Remove all sources of ignition.[6][8] Ensure adequate ventilation. Wear the appropriate PPE as described in Section 3.
-
Containment and Cleanup : For small spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.[6][8] Place the absorbed material into a suitable, sealed container for chemical waste disposal. Do not use combustible materials like sawdust.[6][8]
-
Environmental Precautions : Prevent the substance from entering drains or waterways.[9][12][13]
Section 6: Experimental Workflow: Preparing a 100 mM Stock Solution
This protocol integrates the safety and handling guidelines into a common laboratory task. The causality for each step is explained to reinforce best practices.
Objective: To safely prepare 100 mL of a 100 mM stock solution of 1-methoxydecane in ethanol.
Workflow Diagram
Caption: Logical workflow for safe chemical handling.
Methodology:
-
Preparation and PPE :
-
Step 1.1 : Don appropriate PPE: chemical splash goggles, a nitrile-gloved pair, and a lab coat.
-
Causality: Protects eyes from splashes and skin from the known irritation potential of 1-methoxydecane.[1]
-
-
Step 1.2 : Verify that the fume hood is operational and the sash is at the recommended height.
-
Causality: Ensures any vapors are effectively removed, minimizing inhalation risk.[8]
-
-
Step 1.3 : Assemble all necessary equipment inside the fume hood: a 100 mL volumetric flask, the 1-methoxydecane container, anhydrous ethanol, and appropriate pipettes.
-
Causality: Confining all materials to the ventilated space reduces the chance of exposure in the general lab area.
-
-
-
Dispensing and Solution Preparation :
-
Step 2.1 : Calculate the required mass of 1-methoxydecane (MW = 172.31 g/mol ). For 100 mL of 100 mM solution, this is 1.723 g. Given its density (0.795 g/mL), this corresponds to approximately 2.17 mL.
-
Step 2.2 : Tare a clean beaker on a balance inside the fume hood. Carefully pipette 2.17 mL of 1-methoxydecane into the beaker and record the exact mass.
-
Causality: Performing the transfer in the fume hood contains any potential drips or vapors.
-
-
Step 2.3 : Add a small amount of ethanol to the beaker to dissolve the 1-methoxydecane. Transfer this solution to the 100 mL volumetric flask.
-
Step 2.4 : Rinse the beaker with additional ethanol and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Step 2.5 : Carefully add ethanol to the volumetric flask until the meniscus reaches the calibration mark.
-
Step 2.6 : Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Causality: Proper capping prevents spills and vapor release during mixing.
-
-
-
Labeling and Storage :
-
Step 3.1 : Clearly label the volumetric flask with the chemical name ("1-Methoxydecane"), concentration (100 mM in EtOH), date of preparation, and your initials.
-
Causality: Prevents accidental misuse and ensures traceability.
-
-
Step 3.2 : Store the solution in a properly designated, cool, and well-ventilated area.[8][10]
-
-
Cleanup :
-
Step 4.1 : Dispose of any contaminated disposable items (e.g., pipette tips) in the designated chemical waste container.
-
Step 4.2 : Wipe down the work surface in the fume hood.
-
Step 4.3 : Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[6]
-
Causality: Final step to remove any potential residual contamination.
-
-
References
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- 1-Methoxy-1-(1-methoxydecoxy)decane | C22H46O3 | CID 153791567 - PubChem. (n.d.). National Institutes of Health.
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"Decane, 1-methoxy-" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Methoxydodecane in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxydodecane (also known as methyl dodecyl ether) is an ether characterized by a significant nonpolar dodecyl chain and a weakly polar ether linkage. This structure dictates its solubility profile, rendering it a highly lipophilic compound. This guide provides a comprehensive analysis of the solubility of 1-methoxydodecane in various organic solvents, grounded in the fundamental principles of intermolecular forces. We will explore its behavior in nonpolar, polar aprotic, and polar protic solvents, provide a detailed experimental protocol for solubility determination, and discuss its potential applications in research and pharmaceutical development, where solvent-solute interactions are paramount.
Introduction to 1-Methoxydodecane: A Molecule of Duality
1-Methoxydodecane is an organic compound with the chemical formula C₁₃H₂₈O.[1][2] It belongs to the ether class of molecules, which are structurally characterized by an oxygen atom connected to two alkyl or aryl groups.
Key Chemical and Physical Properties:
-
Molecular Formula: C₁₃H₂₈O
-
Synonyms: Methyl dodecyl ether, 1-Dodecanol, methyl ether[1][2][3]
-
Structure: Consists of a twelve-carbon alkyl chain (dodecyl group) attached to a methoxy group (-OCH₃).
The defining feature of 1-methoxydodecane is its amphipathic nature, albeit heavily skewed towards non-polarity. The long dodecyl chain is a classic nonpolar, hydrophobic "tail," while the ether linkage introduces a slight polarity and the capacity to act as a hydrogen bond acceptor.[4] This structural duality is the key to understanding its solubility and its utility as a solvent and excipient in complex chemical systems, including pharmaceutical formulations.[5]
The Theoretical Framework: Intermolecular Forces at Play
The solubility of one substance in another is governed by the principle of "like dissolves like," which is a direct consequence of intermolecular forces (IMFs).[6] To predict the solubility of 1-methoxydodecane, we must first analyze its own IMFs and those of potential solvents.
Intermolecular Forces in 1-Methoxydodecane:
-
London Dispersion Forces (LDF): As the dominant force, LDFs are temporary attractive forces arising from the random movement of electrons creating temporary dipoles.[7][8] The long, flexible 12-carbon chain provides a large surface area, leading to significant LDFs. These forces are the primary reason for its nonpolar character.[9]
-
Dipole-Dipole Interactions: The C-O-C bond in the ether group is polar, creating a small permanent dipole moment in the molecule.[4] This allows for weak dipole-dipole attractions.[10]
-
Hydrogen Bonding: 1-Methoxydodecane can act as a hydrogen bond acceptor because of the lone pairs of electrons on the oxygen atom. However, it lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[4][11]
This profile—strong LDFs, weak dipole-dipole forces, and hydrogen bond acceptance capability—predicts that 1-methoxydodecane will be most soluble in solvents with similar IMF characteristics.
Solubility Profile Across Solvent Classes
Based on the principles of intermolecular forces, we can predict the solubility of 1-methoxydodecane in three main classes of organic solvents. Ethers are generally miscible with most common organic solvents.[11] However, the long alkyl chain in 1-methoxydodecane makes it significantly more hydrophobic than short-chain ethers like diethyl ether.[4][12]
| Solvent Class | Representative Examples | Dominant Intermolecular Forces | Predicted Solubility of 1-Methoxydodecane | Rationale |
| Nonpolar | Hexane, Toluene, Dodecane, Carbon Tetrachloride | London Dispersion Forces | High / Miscible | The "like dissolves like" principle is in full effect. The strong LDFs of both the solute and solvent lead to favorable interactions.[13] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Chloroform | Dipole-Dipole, LDF | Good to High | While these solvents have dipoles, they also have significant nonpolar regions and LDFs that can interact with the dodecyl chain. The ether linkage can engage in dipole-dipole interactions. A similar, shorter compound, 1-methoxydecane, is noted to be slightly soluble in ethyl acetate and chloroform.[14] |
| Polar Protic | Methanol, Ethanol, Water | Hydrogen Bonding | Low to Very Low | The strong hydrogen-bonding network of these solvents (especially water) is difficult for the predominantly nonpolar 1-methoxydodecane molecule to disrupt. While it can accept a hydrogen bond, this single interaction is not enough to overcome the energy penalty of separating the solvent molecules. Longer-chain ethers are progressively less soluble in water and other protic solvents.[4][14] |
Experimental Protocol for Solubility Determination
To validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the qualitative and quantitative solubility of 1-methoxydodecane.
Objective
To determine the solubility of 1-methoxydodecane in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).
Materials
-
1-Methoxydodecane (solute)
-
Solvent Panel: Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol
-
Apparatus: Analytical balance, 10 mL screw-cap vials or test tubes, vortex mixer, mechanical shaker with temperature control, calibrated micropipettes, gas chromatograph (GC) or similar analytical instrument.
Methodology: Isothermal Shake-Flask Method
This is a robust method for determining quantitative solubility.
-
Preparation: Add an excess amount of 1-methoxydodecane to a vial containing a precisely known volume (e.g., 5.0 mL) of a single solvent. An excess is confirmed by the presence of a visible undissolved phase.
-
Equilibration: Seal the vials tightly and place them in a mechanical shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure that the solution reaches equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for another 24 hours to ensure complete separation of the undissolved solute from the saturated solution.
-
Sampling: Carefully withdraw a known volume (e.g., 100 µL) from the clear, supernatant layer of each vial, taking extreme care not to disturb the undissolved solute.
-
Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of 1-methoxydodecane using a pre-calibrated analytical method, such as Gas Chromatography (GC), to determine the mass of solute per volume of solvent.
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask method.
Applications in Research and Drug Development
The specific solubility profile of 1-methoxydodecane makes it a valuable tool for scientists and researchers in several fields.
-
Specialty Solvent in Organic Synthesis: Its high boiling point and chemical inertness, characteristic of ethers, combined with its ability to dissolve nonpolar reagents, make it a suitable medium for specific organic reactions.[11]
-
Component in Pharmaceutical Formulations: The development of drugs with poor water solubility is a major challenge in the pharmaceutical industry.[5] The highly lipophilic nature of 1-methoxydodecane makes it an excellent candidate as an oily phase component in lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), to enhance the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[5]
-
Analytical Reference Medium: In pharmaceutical testing, it can be used as a nonpolar medium for dissolution studies of highly lipophilic drugs, providing a more relevant environment than purely aqueous media.[5]
-
Tool in Separation Science: Its miscibility with nonpolar solvents and immiscibility with polar solvents like water make it useful in liquid-liquid extraction processes to isolate nonpolar compounds from aqueous mixtures.
Conclusion
1-Methoxydodecane is a predominantly nonpolar, lipophilic molecule whose solubility is dictated by its dominant London dispersion forces. It exhibits high solubility in nonpolar organic solvents and limited solubility in polar protic solvents. This well-defined solubility profile, coupled with the chemical stability of its ether linkage, positions 1-methoxydodecane as a valuable specialty solvent and a promising excipient for the formulation of poorly soluble drugs. A thorough understanding of its interactions with different solvent classes, as detailed in this guide, is essential for its effective application in both laboratory research and advanced drug development.
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Unveiling the Natural Provenance of 1-Methoxydecane: A Technical Guide for Scientific Discovery
Foreword: The Emergence of a Novel Natural Product
For millennia, the aromatic resins of Boswellia species, collectively known as frankincense, have been cherished for their roles in traditional medicine and cultural ceremonies.[1][2] The chemical diversity within this genus has been a fertile ground for natural product discovery.[1] Recently, a significant and unexpected discovery has brought a rare methoxyalkane, 1-methoxydecane, into the scientific spotlight.[1][3] This compound, once considered obscure, is now recognized as a key biomarker and a major constituent of the essential oil from a newly described frankincense species, Boswellia occulta.[1][3] This guide provides an in-depth technical exploration of the natural sources of 1-methoxydecane, with a focus on its primary botanical origin, and presents a comprehensive methodology for its extraction and analysis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the exploration and utilization of novel natural products.
The Primary Natural Reservoir: Boswellia occulta
The discovery that 1-methoxydecane is a major natural product is a recent development, and current scientific literature points overwhelmingly to a single, unique botanical source.
A Unique Chemotype in the World of Frankincense
Until recently, the essential oils of commercially available frankincense were predominantly characterized by a rich diversity of terpenes.[1] However, the emergence of a new chemotype, distinguished by the presence of significant quantities of 1-methoxydecane, led to the identification of a new species: Boswellia occulta.[1] This species, native to Somaliland, produces a resin that is visually similar to that of other frankincense varieties like B. carterii and B. frereana.[1] However, the chemical composition of its essential oil is strikingly different, being dominated by methoxyalkanes.[1]
The presence of 1-methoxydecane in frankincense oil is now considered a definitive marker for the presence of Boswellia occulta resin.[1][3] This has significant implications for the quality control and authentication of frankincense products, as the adulteration of more common frankincense oils with B. occulta can be readily detected.[3]
Quantitative Analysis of 1-Methoxydecane in Boswellia occulta
The concentration of 1-methoxydecane in the essential oil of Boswellia occulta is remarkably high, making it the principal volatile constituent. This is in stark contrast to other Boswellia species, where this compound is absent.[3] The table below summarizes the typical composition of Boswellia occulta essential oil, highlighting the prominence of 1-methoxydecane.
| Component | Chemical Class | Concentration Range (%) | Significance |
| 1-Methoxydecane | Methoxyalkane | 26.6 – 60% | Primary constituent and key biomarker [1][3] |
| 1-Methoxyoctane | Methoxyalkane | 3.6 – 15% | Co-occurring biomarker[1][3] |
| Serratol | Diterpene alcohol | 2.7 – 31.8% | Common in some Boswellia species |
| Sabinene | Monoterpene | Minor | Common in many essential oils |
| Germacrene D | Sesquiterpene | Minor | Common in many essential oils |
| α-Pinene | Monoterpene | <5-10% | Elevated levels suggest adulteration[3] |
This data is compiled from multiple sources and represents the typical range of concentrations found in authentic Boswellia occulta essential oil.
Extraction and Isolation of 1-Methoxydecane from Boswellia occulta Resin: A Step-by-Step Protocol
The isolation of 1-methoxydecane from its natural matrix is a critical step for its further study and potential applications. The following protocol details a robust and validated method for the extraction and subsequent analysis of this compound from Boswellia occulta resin.
Principle of the Method
This protocol employs hydrodistillation, a classical and effective technique for the extraction of volatile compounds from plant materials.[4] The principle relies on the co-distillation of water and the volatile components of the resin. The resulting essential oil, rich in 1-methoxydecane, is then collected and can be further analyzed.
Materials and Equipment
-
Boswellia occulta resin
-
Distilled water
-
Anhydrous sodium sulfate
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Graduated cylinder
-
Separatory funnel
-
Glass vials for storage
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Workflow
The overall workflow for the extraction and analysis of 1-methoxydecane is depicted in the following diagram:
Sources
A Comprehensive Guide to the Spectral Analysis of 1-Methoxydecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxydecane (C11H24O), also known as decyl methyl ether, is a simple aliphatic ether with applications in various fields, including its use as a fragrance component and its potential as a biofuel additive.[1][2] A thorough understanding of its spectral characteristics is fundamental for its identification, quality control, and for researchers investigating its chemical and physical properties. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-methoxydecane, offering insights into the structural information that can be gleaned from each technique.
Molecular Structure and Spectroscopic Overview
The structure of 1-methoxydecane is characterized by a ten-carbon alkyl chain (decyl group) attached to a methoxy group (-OCH3). This seemingly simple structure gives rise to a distinct set of signals in various spectroscopic analyses, which can be used for its unambiguous identification.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-methoxydecane, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environments
Theoretical Framework: In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. Protons in different chemical environments will resonate at different frequencies. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.
Data Interpretation: The ¹H NMR spectrum of 1-methoxydecane is expected to show distinct signals corresponding to the protons of the methoxy group and the various methylene (-CH2-) groups of the decyl chain, as well as the terminal methyl (-CH3) group.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.3 | Singlet | 3H |
| -O-CH₂- | ~3.4 | Triplet | 2H |
| -CH₂- (adjacent to -O-CH₂-) | ~1.6 | Multiplet | 2H |
| -(CH₂)₇- | ~1.2-1.4 | Multiplet | 14H |
| -CH₃ (terminal) | ~0.9 | Triplet | 3H |
Causality Behind Experimental Choices: The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃), is crucial for dissolving the sample and providing a lock signal for the spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Framework: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms it is bonded to.
Data Interpretation: The ¹³C NMR spectrum of 1-methoxydecane will display a unique signal for each chemically distinct carbon atom. Due to the symmetry of the long alkyl chain, some of the central methylene carbons may have very similar chemical shifts, potentially leading to overlapping signals.
| Assignment | Predicted Chemical Shift (ppm) |
| -OCH₃ | ~58 |
| -O-CH₂- | ~72 |
| -CH₂- (C2) | ~32 |
| -CH₂- (C3) | ~26 |
| -(CH₂)₆- | ~29-30 |
| -CH₂- (C9) | ~23 |
| -CH₃ (terminal, C10) | ~14 |
Expert Insight: The carbon attached to the electronegative oxygen atom of the ether linkage (-O-CH₂-) is significantly deshielded and appears furthest downfield. The methoxy carbon (-OCH₃) also experiences this deshielding effect. The remaining carbons of the alkyl chain appear in the typical aliphatic region of the spectrum.
II. Infrared (IR) Spectroscopy
Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.
Data Interpretation: The IR spectrum of 1-methoxydecane is characterized by the presence of C-H and C-O bonds.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2950-2850 | C-H stretch | Alkyl (CH₃, CH₂) |
| 1470-1450 | C-H bend | Alkyl (CH₂) |
| 1380-1370 | C-H bend | Alkyl (CH₃) |
| 1115-1085 | C-O stretch | Ether |
Key Spectral Features: The most diagnostic peak in the IR spectrum of 1-methoxydecane is the strong C-O stretching vibration of the ether linkage, which is typically observed in the 1115-1085 cm⁻¹ region. The spectrum will also be dominated by strong C-H stretching and bending vibrations from the long alkyl chain.
III. Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.
Data Interpretation: The mass spectrum of 1-methoxydecane will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.31 g/mol ).[3] The fragmentation pattern is dominated by cleavage of the C-O bond and fragmentation of the alkyl chain.
Key Fragmentation Pathways:
-
α-Cleavage: The most characteristic fragmentation for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. This results in the formation of a stable oxonium ion. For 1-methoxydecane, this leads to a prominent peak at m/z 45 ([CH₃O=CH₂]⁺).
-
Loss of an Alkoxy Radical: Cleavage of the C-O bond can lead to the loss of a methoxy radical (·OCH₃), resulting in a peak at m/z 141 ([C₁₀H₂₁]⁺).
-
Alkyl Chain Fragmentation: The long decyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to the loss of -CH₂- groups). Common fragments would include those at m/z 57, 71, 85 , etc.
Tabulated Mass Spectral Data:
| m/z | Relative Intensity | Proposed Fragment |
| 172 | Low | [C₁₁H₂₄O]⁺ (Molecular Ion) |
| 141 | Moderate | [C₁₀H₂₁]⁺ |
| 85 | Moderate | [C₆H₁₃]⁺ |
| 71 | High | [C₅H₁₁]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 45 | Very High (Base Peak) | [CH₃OCH₂]⁺ |
Visualizing Fragmentation:
Caption: Key fragmentation pathways of 1-methoxydecane in EI-MS.
IV. Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-methoxydecane in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS).
IR Spectroscopy
-
Sample Preparation: For a liquid sample like 1-methoxydecane, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty salt plates.
-
Sample Spectrum: Place the sample in the IR spectrometer and acquire the spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 1-methoxydecane. Each technique offers complementary information, allowing for a detailed understanding of its molecular structure. The data and interpretations presented in this guide serve as a valuable resource for researchers and professionals working with this compound, ensuring its accurate identification and facilitating further scientific investigation.
References
- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
- PubChem. Decane, 1-methoxy-.
- Chemsrc. 1-METHOXYDECANE | CAS#:7289-52-3. [Link]
Sources
A Comprehensive Technical Guide to the Williamson Ether Synthesis of 1-Methoxydecane
This guide provides an in-depth exploration of the Williamson ether synthesis, focusing on the practical and theoretical considerations for the preparation of 1-methoxydecane. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of steps to explain the fundamental principles, strategic decisions, and validation techniques that underpin a successful synthesis.
Introduction: The Enduring Relevance of a Classic Reaction
Discovered in 1850 by Alexander William Williamson, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] Its enduring importance in organic chemistry stems from its straightforward and predictable nature, relying on the robust S(_N)2 reaction pathway.[3][4]
This whitepaper focuses on the application of this classic reaction to synthesize 1-methoxydecane (also known as decyl methyl ether), a fatty ether with applications as a fragrance component and a valuable intermediate in organic synthesis.[5][6] We will dissect the synthesis from first principles, providing the causal logic behind reagent selection, reaction conditions, and purification strategies to ensure a high-yield, high-purity outcome.
Core Principles: The S(_N)2 Mechanism in Action
The Williamson ether synthesis is the archetypal example of a bimolecular nucleophilic substitution (S(N)2) reaction.[4] The process involves two key components: a deprotonated alcohol (an alkoxide) acting as the nucleophile, and an organohalide (or sulfonate ester) serving as the electrophile.[7]
The mechanism for the synthesis of 1-methoxydecane from sodium methoxide and 1-bromodecane proceeds as follows:
-
Nucleophilic Attack: The strongly nucleophilic methoxide ion (CH(_3)O⁻) performs a "backside attack" on the electrophilic carbon atom of 1-bromodecane—the carbon directly bonded to the bromine atom.[4]
-
Concerted Transition State: This attack occurs in a single, concerted step.[8] A transient five-coordinate transition state is formed where the C-O bond is partially forming at the same time as the C-Br bond is partially breaking.
-
Product Formation & Inversion: The C-Br bond fully cleaves, with the bromide ion acting as the leaving group. The result is the formation of the C-O ether linkage and inversion of stereochemistry at the electrophilic carbon. While inversion is a hallmark of the S(N)2 mechanism, it is not observable in this specific synthesis as the starting 1-bromodecane is achiral.
Caption: S(_N)2 mechanism for 1-methoxydecane synthesis.
Strategic Reagent Selection: Maximizing Substitution, Minimizing Elimination
To synthesize an unsymmetrical ether like 1-methoxydecane, there are two theoretical retrosynthetic pathways. The choice between them is the single most critical decision for the success of the reaction.
-
Pathway A (Preferred): Sodium Methoxide (nucleophile) + 1-Bromodecane (electrophile)
-
Pathway B (Problematic): Sodium Decoxide (nucleophile) + Bromomethane (electrophile)
The foundational principle of the Williamson synthesis dictates that the alkyl halide must be unhindered to favor the S(N)2 pathway.[9] Therefore, Pathway A is the only viable route.
The alkoxide ion is not only a potent nucleophile but also a strong base. When the alkyl halide is sterically hindered (secondary or tertiary), the alkoxide will preferentially act as a base, abstracting a proton from a β-carbon and initiating an E2 elimination reaction to form an alkene.[10][11]
-
Primary Halides (e.g., 1-Bromodecane): The electrophilic carbon is easily accessible, allowing the S(_N)2 backside attack to proceed efficiently. Elimination is a minor side reaction.[8][12]
-
Secondary Halides: S(N)2 and E2 reactions compete, leading to a mixture of ether and alkene products, significantly reducing the yield of the desired ether.
-
Tertiary Halides: Steric hindrance around the electrophilic carbon is too great for backside attack. The E2 elimination pathway is overwhelmingly favored, and only the alkene product is formed.[13][10]
Caption: Competition between S(_N)2 and E2 pathways.
Validated Experimental Protocol for 1-Methoxydecane Synthesis
This protocol describes a robust laboratory-scale synthesis of 1-methoxydecane. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
4.1. Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
|---|---|---|---|---|
| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | Highly hygroscopic; handle under inert atmosphere. |
| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 112-29-8 | Corrosive and lachrymator. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous grade required. Polar aprotic solvent.[5] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction. |
| Saturated NaCl (Brine) | NaCl(aq) | - | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | For drying. |
4.2. Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture. Purge the apparatus with dry nitrogen or argon.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (100 mL) to the flask. Carefully add sodium methoxide (approx. 1.2 equivalents). Stir to form a suspension.
-
Substrate Addition: Slowly add 1-bromodecane (1.0 equivalent) to the stirring suspension via a dropping funnel or syringe over 15 minutes. An exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 4-6 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of 1-bromodecane.
-
Workup and Purification: A detailed workflow for product isolation is provided in the subsequent section. The expected yield after purification is typically in the range of 70-85%.[5]
Product Workup and Purification Workflow
Proper workup and purification are essential to isolate 1-methoxydecane from the reaction mixture, removing unreacted starting materials, the sodium bromide salt byproduct, and the solvent.
Sources
- 1. byjus.com [byjus.com]
- 2. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 1-METHOXYDECANE | CAS#:7289-52-3 | Chemsrc [chemsrc.com]
- 7. jk-sci.com [jk-sci.com]
- 8. gauthmath.com [gauthmath.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. forums.studentdoctor.net [forums.studentdoctor.net]
- 12. homework.study.com [homework.study.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes & Protocols: The Utility of 1-Methoxydecane as a High-Boiling Point Ether Solvent in Organic Synthesis
Introduction: Re-evaluating Ether Solvents in Modern Synthesis
In the landscape of organic synthesis, the choice of solvent is a critical parameter that dictates reaction feasibility, efficiency, and safety. Ethers, prized for their chemical inertness and ability to solvate a wide range of organic molecules, are mainstays in the chemist's toolkit. While traditional ethers like diethyl ether and tetrahydrofuran (THF) are ubiquitous, their high volatility and low boiling points present limitations, particularly in processes requiring elevated temperatures. This guide introduces 1-methoxydecane (also known as decyl methyl ether), a high-boiling point, aprotic fatty ether, as a versatile and advantageous alternative for specialized applications.[1][2] Its unique combination of properties opens new possibilities for reaction control, process safety, and purification efficiency. Although historically noted for its use in the fragrance industry and as a potential diesel fuel extender, its utility as a process solvent in pharmaceutical and fine chemical synthesis is an area of growing interest.[2][3][4][5]
Physicochemical Properties of 1-Methoxydecane
A thorough understanding of a solvent's physical properties is paramount for its effective implementation. The long decyl chain of 1-methoxydecane imparts properties significantly different from its short-chain ether counterparts, primarily a high boiling point and pronounced lipophilicity.
| Property | Value | Source(s) |
| CAS Number | 7289-52-3 | [2][3][6] |
| Molecular Formula | C₁₁H₂₄O | [2][3][6] |
| Molecular Weight | 172.31 g/mol | [2][3][6] |
| Appearance | Colorless to light yellow, clear liquid/oil | [1][2][3] |
| Boiling Point | 215.2 °C @ 760 mmHg | [1][3] |
| Flash Point | 72.9 °C | [1][2][3] |
| Density | ~0.795 g/cm³ | [1][3] |
| Refractive Index | ~1.419 @ 20.00 °C | [3][7] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol. Soluble in alcohol. Insoluble in water. | [1][3][7][8] |
| LogP | ~4.6 | [4] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Core Advantages as a Reaction Solvent
The decision to substitute a conventional solvent with 1-methoxydecane is grounded in several key performance and safety advantages derived from its molecular structure.
-
Expanded Thermal Operating Window : With a boiling point exceeding 200°C, 1-methoxydecane allows for reactions to be conducted at temperatures far beyond the limits of diethyl ether (34.6°C) and THF (66°C). This is crucial for reactions with high activation energies or for dissolving poorly soluble starting materials.[1]
-
Inert and Aprotic Medium : As an ether, it is chemically inert under a wide range of conditions and lacks acidic protons. This makes it an ideal medium for moisture-sensitive reagents and strongly basic compounds, such as organometallics and hydrides, preventing solvent-mediated decomposition.[9][10]
-
Coordinating Ability : The lone pairs of electrons on the ether oxygen can coordinate with and stabilize Lewis acidic species. This property is fundamental for the successful formation and reaction of organometallic reagents, most notably Grignard reagents, where the solvent shell stabilizes the reactive magnesium center.[9][11]
-
Enhanced Process Safety : The significantly higher flash point (72.9°C) of 1-methoxydecane compared to diethyl ether (-45°C) drastically reduces the risk of fire, a critical consideration in both laboratory and scaled-up industrial settings.[1][2][3] Its lower volatility also minimizes worker exposure to solvent vapors.
-
Hydrophobicity for Biphasic Systems & Extraction : The long alkyl chain renders the molecule highly hydrophobic and immiscible with water.[7] This is highly advantageous for liquid-liquid extractions and for reactions where the exclusion or removal of water is necessary.
Application Note I: Facilitating High-Temperature Grignard Reactions
Scientific Rationale
Grignard reactions are a cornerstone of C-C bond formation.[9] The choice of an ether solvent is critical, as it must solvate the "RMgX" species without reacting with it.[10][11] While THF and diethyl ether are standard, their low boiling points preclude their use with unreactive alkyl or aryl halides that require thermal energy to initiate reaction with magnesium. 1-Methoxydecane serves as a high-temperature ether, enabling the formation of Grignard reagents from sluggish precursors and allowing subsequent reactions to be driven to completion with thermal input, all while maintaining the requisite aprotic and coordinating environment.[9]
Workflow for Grignard Reagent Formation and Reaction
Caption: Workflow for a Grignard reaction using 1-methoxydecane.
Protocol: Synthesis of 1,1-Diphenylethanol
This protocol describes the addition of a phenyl magnesium bromide Grignard reagent to acetophenone at an elevated temperature facilitated by 1-methoxydecane.
Materials & Equipment:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Bromobenzene
-
Acetophenone
-
1-Methoxydecane (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, heating mantle, nitrogen/argon line
Procedure:
-
Apparatus Setup : Assemble the glassware and flame-dry under vacuum or dry in an oven. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Initiation : Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the flask. Begin stirring.
-
Grignard Formation : Add a solution of bromobenzene (1.0 eq.) in anhydrous 1-methoxydecane via the dropping funnel. Add a small portion first. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask with the heating mantle. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at 60-70°C for 1 hour to ensure complete formation.
-
Reaction : Cool the Grignard solution to room temperature. Add a solution of acetophenone (1.05 eq.) in anhydrous 1-methoxydecane dropwise. An exothermic reaction should be observed. Control the rate of addition to maintain a gentle reflux.
-
Completion & Workup : After the addition is complete, heat the reaction mixture to 80°C for 2 hours to ensure it goes to completion. Cool the mixture to 0°C in an ice bath.
-
Quenching : Slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction and the unreacted Grignard reagent.
-
Extraction : Transfer the mixture to a separatory funnel. The product will be in the upper 1-methoxydecane layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude 1,1-diphenylethanol by recrystallization or column chromatography.
Application Note II: High-Recovery Liquid-Liquid Extraction
Scientific Rationale
Liquid-liquid extraction is a cornerstone of product isolation and purification in organic chemistry.[11] An ideal extraction solvent should be immiscible with the initial solvent (typically water), effectively dissolve the compound of interest, and be easily separable from the final product. 1-Methoxydecane excels in this role due to its pronounced hydrophobicity, low density relative to water (0.795 g/cm³), and very low volatility.[1][3] The low volatility is a significant practical advantage over diethyl ether or dichloromethane, as it minimizes solvent loss during handling and reduces the potential for exposure, making it safer and more efficient for large-scale extractions.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for liquid-liquid extraction using 1-methoxydecane.
Protocol: Extraction of a Lipophilic Product from an Aqueous Reaction Mixture
This protocol details the isolation of a nonpolar organic product from a neutralized aqueous reaction mixture.
Materials & Equipment:
-
Aqueous reaction mixture containing the target product
-
1-Methoxydecane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask, rotary evaporator
Procedure:
-
Preparation : Ensure the aqueous reaction mixture is at room temperature. If the reaction was acidic or basic, neutralize it appropriately.
-
First Extraction : Transfer the aqueous mixture to a separatory funnel. Add a volume of 1-methoxydecane approximately equal to one-third of the aqueous volume.
-
Mixing : Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation : Place the funnel in a ring stand and allow the layers to fully separate. The less dense 1-methoxydecane layer containing the product will be on top.
-
Collection : Carefully drain the lower aqueous layer into a beaker. Drain the upper organic layer into a clean Erlenmeyer flask.
-
Repeat Extraction : Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-5) two more times with fresh portions of 1-methoxydecane to maximize product recovery. Combine all organic extracts.
-
Washing : Wash the combined organic layers with a portion of brine to remove residual water and water-soluble impurities.
-
Drying : Transfer the organic layer to a clean flask and add a small amount of anhydrous MgSO₄. Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.
-
Isolation : Filter the solution to remove the drying agent. Transfer the filtrate to a round-bottom flask and remove the 1-methoxydecane using a rotary evaporator. Note that a higher bath temperature and good vacuum will be required compared to more volatile solvents. The non-volatile residue is the isolated product.
Safety, Handling, and Storage
While offering safety benefits over low-boiling ethers, proper handling of 1-methoxydecane is essential.
-
Personal Protective Equipment : Always wear safety glasses with side shields, appropriate chemical-resistant gloves, and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood.[13]
-
Toxicology : The compound exhibits low toxicity upon ingestion and skin contact but is classified as a skin irritant.[4][5] Avoid direct contact with skin and eyes.[13]
-
Storage : Store in a tightly closed container in a cool, dry place. For long-term storage, refrigeration is recommended.[3][8][13]
-
Incompatibilities : Keep away from strong oxidizing agents.[12][14]
Conclusion
1-Methoxydecane presents itself as a highly valuable, non-traditional solvent for specific challenges in organic synthesis. Its high boiling point, aprotic nature, and favorable safety profile make it an excellent choice for high-temperature organometallic reactions and for safer, more efficient liquid-liquid extractions. For researchers and drug development professionals, incorporating 1-methoxydecane into their solvent repertoire can unlock new process conditions and enhance the safety and scalability of synthetic operations.
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- 1-METHOXYDECANE|7289-52-3 - LookChem. (n.d.).
- Cas 7289-52-3,1-METHOXYDECANE - LookChem. (n.d.).
- decyl methyl ether, 7289-52-3 - The Good Scents Company. (n.d.).
- Decane, 1-methoxy- | C11H24O | CID 23716 - PubChem - NIH. (n.d.).
- KR-80QL Safety Data Sheet. (n.d.).
- 1-METHOXYDECANE | CAS#:7289-52-3 | Chemsrc. (2025, August 21).
- Decyl Methyl Ether | CAS No : 7289-52-3 | Pharmaffiliates. (n.d.).
- Johnson, S. P., DeCarlo, A., & Thulin, M. (2019). Organic Certification is Not Enough: The Case of the Methoxydecane Frankincense. Molecules, 24(7), 1395.
- Decane, 1-methoxy- - Substance Details - SRS | US EPA. (n.d.).
- Methoxydecane Impurities and Related Compound - Veeprho. (n.d.).
- Grignard Reagents (video) | Week 1 - Khan Academy. (n.d.).
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Application Notes & Protocols: The Use of 1-Methoxydecane in Modern Fragrance Formulation
Authored for Researchers, Scientists, and Fragrance Development Professionals
Abstract
1-Methoxydecane (CAS No. 7289-52-3), also known as decyl methyl ether, is an aliphatic ether that has emerged as a molecule of significant interest within the fragrance industry.[1][2] Characterized by a uniquely fresh, sweet, and clean olfactory profile, it presents a versatile tool for perfumers seeking to impart novel effects and enhance formulation performance.[3][4] Initially explored for industrial applications, its recent identification as a major natural component in the essential oil of the frankincense species Boswellia occulta has provided a bio-inspired rationale for its use, opening new avenues for creating authentic and innovative scent compositions.[1][5] This document provides a comprehensive guide to the application of 1-methoxydecane, detailing its physicochemical properties, rationale for use, and rigorous protocols for its evaluation in fragrance systems.
Physicochemical Properties of 1-Methoxydecane
A thorough understanding of a material's physical and chemical properties is fundamental to its effective application in fragrance formulation. These parameters dictate its behavior in solution, its evaporation profile, and its interaction with other ingredients. The key properties of 1-methoxydecane are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7289-52-3 | [1][6][7] |
| Molecular Formula | C₁₁H₂₄O | [1][6][7] |
| Molecular Weight | 172.31 g/mol | [1][6][7] |
| Appearance | Colorless to light yellow clear liquid/oil | [1][3][6] |
| Boiling Point | ~214-215.2 °C at 760 mmHg | [1][2][7] |
| Flash Point | ~72.9 °C (184 °F) TCC | [2][4][6] |
| Density | ~0.795 g/cm³ | [1][2] |
| Refractive Index | ~1.419 - 1.424 @ 20°C | [4][8] |
| Solubility | Highly soluble in ethanol (7996 g/L); slightly soluble in chloroform, ethyl acetate, methanol; practically insoluble in water (0.05 g/L). | [1][6][7] |
| Vapor Pressure | 0.1977 hPa @ 25°C (est.) | [7] |
| LogP | ~4.6 - 5.1 (est.) | [3][4][7] |
Olfactory Profile and Characteristics
1-Methoxydecane possesses a multifaceted and nuanced odor profile, making it a versatile ingredient. Its scent is consistently described as fresh, clean, and sweet.[1][3][4] More detailed evaluations reveal specific facets that a perfumer can leverage:
-
Primary Notes: Fresh air, clean laundered cloths, sweet.[3][4]
-
Secondary Notes: Waxy, citrus, floral, and fruity undertones.[7]
This combination of a clean, almost transparent freshness with subtle complexity allows 1-methoxydecane to be used not as a primary structural note, but as a sophisticated modifier. Its moderate evaporation rate and substantivity of approximately 12 hours on a smelling strip suggest it can influence the fragrance from the top notes well into the heart of the composition.[7][8]
Rationale for Use in Fragrance Formulations
The inclusion of 1-methoxydecane in a fragrance concentrate is justified by several key performance attributes rooted in its chemical nature as an ether. Ethers are known in perfumery for their stability, solvency, and ability to lift and diffuse other scent molecules.[9][10][11]
As a Top and Mid-Note Modifier
The primary function of 1-methoxydecane is to modify and enhance the opening and heart of a fragrance. Its fresh, airy quality can introduce a "laundry-clean" or "ozonic" effect without the harshness of some traditional aldehydes.[8] This makes it particularly effective in compositions aiming for a sense of clarity, modernity, and space.
-
Causality: The ether linkage (C-O-C) is relatively stable and less reactive than the aldehyde or ester groups common in perfumery, contributing to a clean, non-interfering scent profile.[9] Its molecular weight and moderate volatility allow it to bridge the rapidly evaporating top notes and the heavier heart notes, creating a smoother transition.[12]
As a Co-Solvent and Blender
While ethanol is the primary solvent in fine fragrance, the solubility characteristics of individual raw materials can vary.[13][14] 1-Methoxydecane's lipophilic nature (indicated by a high LogP) and ether functionality make it an excellent solvent for nonpolar materials like resins, musks, and some essential oils.[7][10][15]
-
Causality: By improving the miscibility of complex ingredients, it can prevent separation or cloudiness in the concentrate and final formulation, ensuring product stability.[16] This blending capability also helps to seamlessly marry disparate notes, softening sharp edges and creating a more harmonious accord.[9]
Enhancing Sillage and Longevity
Sillage, the scent trail left by a fragrance, is dependent on the diffusion of its constituent molecules. The moderate volatility of 1-methoxydecane helps to "lift" heavier molecules into the air, potentially increasing the fragrance's projection.[9] While not a traditional fixative, its presence can influence the evaporation curve of the overall composition.
-
Causality: By forming weak intermolecular interactions (van der Waals forces) with other fragrance molecules, 1-methoxydecane can subtly alter their vapor pressures, leading to a more controlled and sustained release from the skin.[12]
Experimental Protocols for Formulation and Evaluation
To properly assess the utility of 1-methoxydecane, a structured experimental approach is required. The following protocols provide a framework for evaluating its performance from initial blending through final sensory analysis.
Protocol: Solubility and Compatibility Assessment
Objective: To determine the solubility of 1-methoxydecane with common fragrance raw materials and its compatibility within a standard ethanol-based carrier.
Methodology:
-
Prepare a 10% (w/w) stock solution of 1-methoxydecane in 95% perfumer's grade ethanol.[13] Observe for clarity and any precipitation.
-
Select a range of raw materials representing different chemical families (e.g., a terpene like Limonene, an ester like Benzyl Acetate, a synthetic musk like Galaxolide, and a natural absolute like Jasmine Sambac).
-
Create binary blends: In separate glass vials, prepare 1:1 (w/w) mixtures of 1-methoxydecane with each selected raw material.
-
Observe at multiple temperatures: Store the vials for 24 hours at room temperature (20-25°C), refrigerated (4°C), and elevated (40°C).
-
Record observations: Note any signs of insolubility, such as cloudiness, crystallization, or phase separation. A fully soluble and compatible material will remain a clear, single-phase liquid under all conditions.
Trustworthiness Check: The use of multiple temperatures challenges the stability of the blend, providing a more robust assessment of compatibility than a single-point observation.
Protocol: Incorporation into a Model Fragrance Accord
Objective: To evaluate the olfactory impact of 1-methoxydecane on a simple, well-defined fragrance structure.
Methodology:
-
Design a simple citrus accord (Control):
-
Bergamot Oil: 40 parts
-
Lemon Oil: 20 parts
-
Linalool: 15 parts
-
Hedione® (Methyl Dihydrojasmonate): 25 parts
-
-
Create the Test Accord: Prepare the same citrus accord, but replace 10 parts of the Hedione® with 10 parts of 1-methoxydecane. This maintains the 100-part formula while isolating the variable.
-
Maceration: Allow both the Control and Test accords to mature for at least 48 hours in a cool, dark place.[17]
-
Dilution: Prepare 20% dilutions of both accords in 95% perfumer's grade ethanol.
-
Initial Olfactory Evaluation: Dip smelling strips into both the Control and Test dilutions. Evaluate and record the differences in the top, middle, and base notes over several hours. Note changes in freshness, lift, character, and perceived strength.
Protocol: Stability Testing
Objective: To ensure the fragrance formulation containing 1-methoxydecane maintains its physical and chemical integrity over time and under stress conditions.[18][19]
Methodology:
-
Sample Preparation: Use the 20% dilutions of the Control and Test accords from Protocol 4.2. Place samples in clear glass bottles with airtight caps.
-
Accelerated Stability (Heat): Place one set of samples in a stability oven at a constant temperature of 40°C for a period of 4 to 12 weeks.[20] This simulates a longer shelf life under normal conditions.[18]
-
Photostability (Light): Expose a second set of samples to controlled UV light in a light cabinet to assess potential discoloration or degradation caused by light exposure.[17][18]
-
Freeze-Thaw Cycling: Subject a third set of samples to three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature for 24 hours. This tests the formulation's resilience to temperature shocks during transport or storage.[18]
-
Evaluation: At weekly intervals (for heat/light) or after each cycle (for freeze-thaw), evaluate all samples against a control stored in the dark at room temperature. Assess for changes in color, clarity, and odor profile.
Protocol: Sensory Panel Evaluation
Objective: To obtain objective and subjective data on the performance of 1-methoxydecane in a finished fragrance.[21][22]
Methodology:
-
Panelist Selection: Recruit a panel of at least 15 trained or semi-trained evaluators.[21]
-
Sample Blinding: Code the Control and Test samples from Protocol 4.2 with random numbers to prevent bias.
-
Application: Apply a controlled amount (e.g., 0.1 mL) of each sample to separate, labeled areas on the panelists' forearms or to coded smelling strips.
-
Timed Evaluation: Have panelists evaluate the fragrances at specific time points: immediately after application (T=0), after 30 minutes (T=30m), after 2 hours (T=2h), and after 4 hours (T=4h).[23]
-
Data Collection: At each time point, panelists will rate the samples on a scale (e.g., 1 to 10) for key attributes:
-
Intensity: How strong is the fragrance?
-
Pleasantness: How much do you like the fragrance?
-
Descriptive Analysis: Ask panelists to choose from a list of descriptors (e.g., "Fresh," "Clean," "Citrusy," "Waxy," "Harsh") that best describe the scent.[24]
-
-
Statistical Analysis: Analyze the collected data to determine if there are statistically significant differences in perception between the Control and Test formulations.
Safety and Regulatory Considerations
1-Methoxydecane is reported to have low toxicity by ingestion and skin contact, though it may be a skin irritant in its undiluted form.[3] GHS hazard classifications from aggregated reports indicate it does not meet the criteria for hazardous classification.[25] As with all fragrance ingredients, formulators must adhere to the standards and guidelines set by regulatory bodies like the International Fragrance Association (IFRA) and conduct their own safety assessments to ensure the final product is safe for consumer use. The recommended usage level in a fragrance concentrate can be up to 30%.[4][8]
Conclusion
1-Methoxydecane is a highly versatile and effective fragrance ingredient that offers formulators a unique tool for achieving fresh, clean, and modern scent profiles. Its favorable physicochemical properties support its use as both an olfactory modifier and a functional co-solvent. The protocols outlined in this guide provide a robust framework for scientifically evaluating its performance, ensuring that its incorporation into a fragrance is both artistically innovative and technically sound. Its natural precedent in Boswellia occulta further solidifies its place as a valuable material in the contemporary perfumer's palette.
References
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Application Note: Evaluation of 1-Methoxydecane as a Diesel Fuel Extender: Protocols and Methodologies
Abstract: The imperative to reduce reliance on fossil fuels and mitigate the environmental impact of diesel engines has catalyzed research into renewable and oxygenated fuel extenders. 1-Methoxydecane, a fatty ether, presents a promising profile for this application due to its chemical properties.[1][2][3] This document provides a comprehensive guide for researchers and fuel development professionals, outlining detailed protocols for the synthesis, characterization, and evaluation of 1-methoxydecane as a viable diesel fuel extender. The methodologies described herein are designed to ensure scientific rigor and produce validated, comparable data on fuel properties, engine performance, and emission characteristics.
Introduction to 1-Methoxydecane as a Fuel Extender
1-Methoxydecane (also known as decyl methyl ether) is a long-chain monofunctional ether with the molecular formula C11H24O.[4][5] Unlike traditional biodiesel (fatty acid methyl esters, or FAMEs), ethers lack carbonyl groups, which can contribute to improved stability. The presence of an oxygen atom within the ether molecule can promote more complete combustion, potentially leading to a reduction in particulate matter (PM) and carbon monoxide (CO) emissions.[6] However, its impact on nitrogen oxide (NOx) formation and overall engine efficiency requires systematic evaluation.[7]
The primary objective of this guide is to provide a standardized framework for investigating 1-methoxydecane. This includes its synthesis from accessible precursors, blending with conventional diesel fuel, and a subsequent multi-tiered analysis of the resulting fuel blends.
Physicochemical Properties of 1-Methoxydecane vs. Diesel Fuel
A direct comparison of the physical and chemical properties of 1-methoxydecane against standard diesel fuel is the foundational step in assessing its viability. These properties govern fuel atomization, combustion, and low-temperature operability.
| Property | 1-Methoxydecane | Typical Diesel Fuel (ASTM D975) | Rationale for Importance |
| Molecular Formula | C11H24O[4] | Approx. C12H23 | Influences energy density and stoichiometry. |
| Molecular Weight | 172.31 g/mol [8] | ~170 g/mol | Affects volatility and boiling point. |
| Density @ 20°C | ~0.795 g/cm³[2][8] | 0.820 - 0.850 g/cm³ | Impacts fuel mass injected per cycle and energy content per volume. |
| Boiling Point | 215.2 °C[2][8] | 180 - 340 °C | A narrower boiling range can ensure more uniform combustion. |
| Flash Point | 72.9 °C[2][8] | > 52 °C | Critical for safe handling, storage, and transportation. |
| Cetane Number | Not widely reported; requires measurement. | 40 (min)[9] | A key indicator of ignition quality; higher numbers mean shorter ignition delay.[9] |
| Oxygen Content | ~9.3% (by mass) | ~0% | The presence of oxygen can lead to more complete combustion but may increase NOx. |
| Solubility | Insoluble in water; soluble in organic solvents.[4][5] | Insoluble in water | Ensures miscibility with diesel fuel for stable blends.[10] |
Synthesis and Purification of 1-Methoxydecane
The most common and efficient laboratory-scale synthesis of 1-methoxydecane is the Williamson ether synthesis.[4] This method involves a two-step process where an alcohol is first converted to an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Diagram: Williamson Ether Synthesis Pathway
Caption: Reaction pathway for 1-methoxydecane synthesis.
Protocol 3.1: Synthesis of 1-Methoxydecane
A. Materials and Equipment:
-
1-Decanol (Reagent Grade, >98%)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Methyl Iodide (Reagent Grade, >99%)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Separatory funnel
B. Procedure:
-
Safety First: Conduct the reaction in a fume hood. NaH is highly reactive with water and flammable. Wear appropriate personal protective equipment (PPE).
-
Reaction Setup: Assemble a dry three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Purge the system with nitrogen to ensure anhydrous conditions.
-
Alkoxide Formation:
-
Suspend Sodium Hydride (1.1 equivalents) in anhydrous THF inside the flask.
-
Slowly add 1-Decanol (1.0 equivalent) dissolved in anhydrous THF via the dropping funnel over 30 minutes at 0°C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas will evolve, so ensure proper ventilation. The completion of this step is indicated by the cessation of gas evolution.
-
-
Nucleophilic Substitution:
-
Cool the mixture back to 0°C.
-
Add Methyl Iodide (1.2 equivalents) dropwise. Causality: A slight excess of the electrophile ensures complete conversion of the alkoxide.
-
After addition, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours until the reaction is complete (monitored by TLC or GC).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C.
-
Carefully quench the reaction by slowly adding saturated NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting crude oil via fractional distillation under reduced pressure to obtain pure 1-methoxydecane.
-
C. Characterization:
-
Confirm the product identity and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11]
-
Assess purity using Gas Chromatography (GC).
Preparation and Evaluation of Fuel Blends
Diagram: Experimental Evaluation Workflow
Caption: Workflow for evaluating 1-methoxydecane diesel blends.
Protocol 4.1: Preparation of Diesel Blends
-
Designation: Blends are designated as 'Mx', where 'x' is the percentage volume of 1-methoxydecane. Common blends for initial screening are M5 (5% 1-methoxydecane, 95% diesel), M10, and M20.
-
Procedure:
-
Measure the required volume of standard diesel fuel (e.g., 950 mL for an M5 blend in 1 L) into a clean, dry container.
-
Measure the corresponding volume of synthesized 1-methoxydecane (e.g., 50 mL).
-
Add the 1-methoxydecane to the diesel fuel.
-
Seal the container and homogenize the mixture using a magnetic stirrer for 30 minutes to ensure a stable blend.
-
Store blends in airtight, labeled containers away from direct sunlight.
-
Protocol 4.2: Fuel Property Analysis of Blends
For each blend (M5, M10, M20) and the baseline diesel (M0), perform the following standard tests. Causality: These tests are critical as they predict the fuel's behavior within the engine's fuel injection and combustion systems.
-
Density (ASTM D4052): Use a digital density meter. Density affects the mass of fuel injected and thus the air-fuel ratio.
-
Kinematic Viscosity (ASTM D445): Measure at 40°C using a viscometer. Viscosity influences the atomization of the fuel spray. Higher viscosity can lead to larger droplets, poorer combustion, and increased emissions.
-
Flash Point (ASTM D93): Use a Pensky-Martens closed-cup tester. This is a primary safety metric.
-
Cetane Number (ASTM D613): This is the most critical combustion property.[9] It measures the ignition delay of the fuel. A lower cetane number can cause engine knock and higher HC emissions. This test requires a specialized cooperative fuel research (CFR) engine.
Engine Performance and Emissions Testing Protocol
This protocol outlines a procedure for testing the fuel blends in a stationary, single-cylinder, direct-injection (DI) diesel engine, which is a standard method for fuel evaluation.[12][13]
A. Equipment:
-
Single-cylinder, four-stroke DI diesel engine test rig with an eddy current dynamometer.
-
Fuel consumption measurement system (gravimetric or volumetric).
-
Exhaust gas analyzer (measuring CO, HC, CO₂, O₂, and NOx).
-
Smoke opacimeter.
-
Data acquisition system to record engine parameters (speed, load, temperatures).
B. Procedure:
-
Engine Warm-up: Run the engine with standard diesel fuel for at least 30 minutes to achieve stable operating temperatures.
-
Baseline Test:
-
Run the engine with standard diesel (M0) at a constant speed (e.g., 1500 rpm).
-
Apply varying loads using the dynamometer, for instance, 25%, 50%, 75%, and 100% of the maximum rated load.
-
At each load point, allow the engine to stabilize for 5 minutes.
-
Record fuel consumption, exhaust emissions (CO, HC, NOx), and smoke opacity.
-
-
Fuel Changeover: Without stopping the engine, switch the fuel supply to the first blend (e.g., M5). Run the engine for 15-20 minutes to purge the fuel lines completely.
-
Blend Testing: Repeat the entire testing procedure (step B.2) for each blend (M5, M10, M20).
-
Data Collection: For each fuel at each load point, measure and calculate:
-
Brake Specific Fuel Consumption (BSFC): The rate of fuel consumption divided by the power produced. A key measure of efficiency.[14]
-
Brake Thermal Efficiency (BTE): The ratio of the power produced to the energy supplied by the fuel. The ultimate measure of engine efficiency.[7]
-
Exhaust Emissions: Record concentrations in ppm or % volume for CO, HC, and NOx.
-
Smoke Opacity: Measured in %.
-
Data Interpretation & Expected Outcomes
-
Performance: The lower density and potentially lower energy content of 1-methoxydecane may lead to a slight increase in BSFC and a corresponding decrease in BTE. The extent of this change is a critical evaluation parameter.
-
Emissions:
-
CO and HC: The oxygen content in 1-methoxydecane is expected to promote more complete combustion, likely leading to a reduction in CO and HC emissions, especially at higher loads.[6]
-
NOx: Oxygenated fuels can increase the peak combustion temperature, which may lead to an increase in NOx formation. This trade-off between soot/CO reduction and potential NOx increase is a well-known phenomenon in diesel combustion.[7]
-
Smoke: The improved combustion is also expected to significantly reduce smoke opacity (particulate matter).
-
Safety Precautions
-
1-Methoxydecane is a skin irritant and is flammable.[1][5] Handle with appropriate chemical-resistant gloves and safety glasses.
-
Work in a well-ventilated area, especially during synthesis and fuel blending.
-
Diesel engine testing should be conducted in a designated test cell with proper exhaust ventilation and fire suppression systems.
-
Follow all standard laboratory and engine test cell safety procedures.
References
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- LookChem. (n.d.). 1-METHOXYDECANE|7289-52-3.
- The Good Scents Company. (n.d.). decyl methyl ether, 7289-52-3.
- MDPI. (2023). Performance, Emission, and Spectroscopic Analysis of Diesel Engine Fuelled with Ternary Biofuel Blends.
- Mukherjee, K., Bhattacharjee, P., & Das, M. C. (2025). Diesel fuel blends performance and emission analysis using a single cylinder diesel engine. AIP Conference Proceedings.
- ResearchGate. (2021). (PDF) PERFORMANCE AND EMISSION ANALYSIS OF BIO DIESEL BLENDS.
- National Institutes of Health. (n.d.). Decane, 1-methoxy- | C11H24O | CID 23716 - PubChem.
- ResearchGate. (2019). (PDF) PROPOSED TEST PROTOCOLS, GUIDELINES AND RECOMMENDATIONS....
- Chevron. (n.d.). Diesel Fuels Technical Review.
- Google Patents. (n.d.). US8915976B1 - Fuel additive.
- ResearchGate. (n.d.). (PDF) Performance and Emission Analysis of DI Diesel Engine Fuelled with Methyl Esters of Beef Tallow and Diesel Blends.
- IEEE Xplore. (n.d.). Experimental Evaluation of Diesel Engine Performance using Producer Gas and Conventional Fuel: A Comparative Study.
- National Institutes of Health. (2022). Performance and Emission Analysis of Biodiesel Blends in a Low Heat Rejection Engine with an Antioxidant Additive: An Experimental Study.
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Application Notes & Protocols: Elucidating the Role of 1-Methoxydecane in Boswellia occulta Essential Oil
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The recent botanical identification of Boswellia occulta in 2019 has unveiled a paradigm shift in the understanding of frankincense chemistry.[1][2] Unlike its well-known congeners (B. sacra, B. carterii, B. serrata), which are dominated by terpene chemistry, the essential oil of B. occulta is uniquely characterized by a high abundance of methoxyalkanes.[3][4] The principal constituent, 1-methoxydecane (decyl methyl ether), can comprise up to 47.9% of the essential oil, making it a defining chemical marker for the species and a compound of significant interest for novel therapeutic applications.[5] This guide provides a comprehensive framework for the extraction, analysis, isolation, and biological evaluation of 1-methoxydecane from B. occulta essential oil. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to investigate its unique properties, particularly its demonstrated cytotoxic and antimicrobial activities.[6][7]
Introduction: The Chemical Uniqueness of Boswellia occulta
For centuries, the oleo-gum resins of Boswellia species, collectively known as frankincense, have been cornerstones of traditional medicine, perfumery, and cultural rites.[2][8] Their therapeutic properties, particularly anti-inflammatory effects, have been largely attributed to boswellic acids found in the resin.[9][10] The volatile essential oil, typically produced via steam or hydrodistillation, is rich in monoterpenes and sesquiterpenes, with α-pinene often being a major component in species like B. sacra.[11][12]
The discovery of Boswellia occulta in Somaliland has challenged this chemical stereotype.[1][8] Its essential oil is dominated by 1-methoxydecane and, to a lesser extent, 1-methoxyoctane.[5][13] This compositional distinction is not merely a taxonomic curiosity; it presents a new frontier for research. The presence of 1-methoxydecane serves as a critical marker for the authentication of B. occulta resin and oil, as its absence can indicate adulteration with other, cheaper Boswellia resins.[6][14] More importantly, preliminary studies have linked this methoxyalkane-rich profile to potent biological activities not previously associated with traditional frankincense oils.[7][15]
This document serves as a technical guide for professionals aiming to explore the functional role of 1-methoxydecane. It outlines the necessary methodologies, from raw resin processing to in vitro bioassays, providing the scientific rationale behind each step to facilitate rigorous and reproducible research.
Table 1: Comparative Chemical Profile of Major Boswellia Essential Oils
| Compound | Boswellia occulta (%)[5] | Boswellia sacra (%)[11] | Boswellia serrata (%)[8] |
| 1-Methoxydecane | 26.6 - 47.9 | Not Detected | Not Detected |
| 1-Methoxyoctane | 3.6 - 9.2 | Not Detected | Not Detected |
| Serratol | 2.7 - 31.8 | Not Detected | Trace |
| α-Pinene | 0.3 - 11.5 | 61.05 | Dominant Terpene |
| Limonene | Trace | 9.00 | Present |
| Myrcene | Trace | Present | Present |
Characterization of 1-Methoxydecane
1-Methoxydecane, also known as decyl methyl ether, is a fatty ether. Understanding its fundamental properties is crucial for designing appropriate isolation and analytical strategies.
Table 2: Physicochemical Properties of 1-Methoxydecane
| Property | Value | Source |
| CAS Number | 7289-52-3 | [6][16] |
| Molecular Formula | C₁₁H₂₄O | [6][17] |
| Molecular Weight | 172.31 g/mol | [6][17] |
| Boiling Point | ~215.2 °C at 760 mmHg | [6] |
| Density | ~0.795 g/cm³ | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Solubility | Low water solubility | [6] |
| Odor | Fresh, sweet, clean | [6] |
Experimental Framework: From Resin to Bioactivity Data
This section outlines the complete workflow for investigating 1-methoxydecane. The process begins with the extraction of the essential oil from the raw oleo-gum resin, followed by analytical characterization, isolation of the target compound, and subsequent evaluation of its biological effects.
Protocol 3.1: Extraction of Boswellia occulta Essential Oil
Rationale: Hydrodistillation is the standard and most common method for extracting essential oils from Boswellia resins.[18][19][20] It utilizes water and heat to vaporize the volatile compounds, which are then condensed and collected. This method is effective for liberating the volatile ethers and terpenes while leaving behind the non-volatile components like boswellic acids.[2]
Materials & Equipment:
-
Boswellia occulta oleo-gum resin
-
Grinder or mortar and pestle
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2L or appropriate size)
-
Anhydrous sodium sulfate
-
Amber glass vial for storage
Procedure:
-
Resin Preparation: Freeze the B. occulta resin for 2-4 hours to make it brittle. Grind the hardened resin into a coarse powder (approx. 2-4 mm particle size).
-
Causality Note: Grinding increases the surface area, allowing for more efficient extraction of volatile compounds by the steam.
-
-
Apparatus Setup: Place 100g of the powdered resin into a 2L round-bottom flask. Add 1L of distilled water. Assemble the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.
-
Distillation: Heat the flask using the heating mantle. Bring the water to a gentle boil. Continue the distillation for 4-6 hours. The volatile oil will co-distill with the steam, condense in the condenser, and collect in the calibrated arm of the Clevenger trap.
-
Oil Collection: Once the distillation is complete, allow the apparatus to cool. Carefully decant the collected essential oil from the arm of the trap into a clean glass vessel.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.[12][18] Let it sit for 15-20 minutes, then carefully pipette the dried oil into a pre-weighed amber glass vial.
-
Causality Note: Water can promote hydrolysis and microbial growth, and can interfere with certain analytical techniques.
-
-
Yield Calculation & Storage: Record the final weight of the oil. Calculate the yield (w/w) based on the initial resin weight. Store the oil at 4°C in the dark to prevent degradation.
Protocol 3.2: Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for separating and identifying individual volatile components within a complex mixture like an essential oil.[11][14] The gas chromatograph separates compounds based on their boiling points and polarity, while the mass spectrometer provides a fragmentation pattern (mass spectrum) that acts as a molecular fingerprint for identification.
Materials & Equipment:
-
Boswellia occulta essential oil sample
-
Hexane or appropriate solvent (GC grade)
-
GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
NIST Mass Spectral Library or equivalent
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a 1% solution of the essential oil in GC-grade hexane (e.g., 10 µL of oil in 990 µL of hexane).
-
GC-MS Instrument Setup (Example Parameters):
-
Injector: Split mode (e.g., 50:1 split ratio), 250°C.
-
Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 3°C/min to 240°C, hold for 5 minutes.
-
Causality Note: This slow temperature ramp allows for the effective separation of the various monoterpenes, sesquiterpenes, and methoxyalkanes present in the oil.
-
-
MS Detector: Electron Impact (EI) mode at 70 eV. Mass scan range of 40-400 m/z.
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the individual components by comparing their mass spectra with the NIST library.[11]
-
Confirm identifications using Kovats Retention Indices (RI), calculated relative to a homologous series of n-alkanes run under the same conditions.
-
Determine the relative percentage of each component by integrating the peak areas in the total ion chromatogram (TIC).
-
Isolation of 1-Methoxydecane
Protocol 4.1: Isolation by Fractional Distillation
Rationale: Given the significant difference in boiling points between the lighter monoterpenes (e.g., α-pinene, ~155°C) and 1-methoxydecane (~215°C), fractional distillation under reduced pressure is an effective method for enrichment and isolation.[6][21] Vacuum is used to lower the boiling points and prevent thermal degradation of the compounds.
Materials & Equipment:
-
Boswellia occulta essential oil (large volume)
-
Vacuum fractional distillation apparatus (Vigreux column)
-
Heating mantle with magnetic stirring
-
Vacuum pump and pressure gauge
-
Collection flasks
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Place the essential oil in the distillation flask.
-
Distillation: Gradually heat the oil while applying a vacuum.
-
Fraction Collection: Collect fractions based on the temperature at the head of the column.
-
Fraction 1 (Low-boiling): Will contain the bulk of the monoterpenes.
-
Intermediate Fractions: Will contain a mixture of components.
-
Fraction X (High-boiling): As the temperature approaches the boiling point of 1-methoxydecane (adjusted for vacuum), collect the fraction enriched in this compound.
-
-
Purity Analysis: Analyze the purity of the collected fractions using the GC-MS protocol (3.2). Pool the fractions with the highest purity of 1-methoxydecane. For ultra-high purity, a subsequent purification step using preparative chromatography may be required.[22]
Protocols for Investigating Biological Activity
The unique chemical profile of B. occulta oil, dominated by 1-methoxydecane, suggests novel biological activities. Published data indicates potent cytotoxic and antimicrobial effects.[7][15] The protocols below provide a framework for validating and expanding upon these findings.
Table 3: Reported Biological Activities of B. occulta Oil & Constituents
| Assay | Test Agent | Result (MIC or % Kill) | Source |
| Cytotoxicity | B. occulta Oil | 100% kill at 100 µg/mL | [7] |
| (MCF-7 cells) | 1-Methoxydecane | 100 ± 1.6% kill at 100 µg/mL | [6][15] |
| α-Pinene | 80 ± 10.6% kill at 100 µg/mL | [6][15] | |
| Antimicrobial | B. occulta Oil | MIC = 78 µg/mL (B. cereus) | [7][15] |
| (MIC) | B. occulta Oil | MIC = 78 µg/mL (S. aureus) | [7][15] |
| B. occulta Oil | MIC = 78 µg/mL (E. coli) | [7][15] | |
| B. occulta Oil | MIC = 39 µg/mL (A. niger) | [7] |
Protocol 5.1: In Vitro Antimicrobial Activity (Broth Microdilution MIC Assay)
Rationale: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[15] It is a standard method for quantifying antimicrobial potency.
Materials & Equipment:
-
Isolated 1-methoxydecane
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
-
Incubator
Procedure:
-
Stock Solution: Prepare a stock solution of 1-methoxydecane in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution with the broth medium to achieve a range of final concentrations (e.g., 500 µg/mL down to ~1 µg/mL).
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[15]
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (antibiotic), a negative control (broth + inoculum), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours (or as appropriate for the microbe).
-
MIC Determination: The MIC is the lowest concentration of 1-methoxydecane at which no visible turbidity is observed.
Protocol 5.2: In Vitro Cytotoxicity (MTT Assay on MCF-7 Cells)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[6] The potent activity of 1-methoxydecane against the MCF-7 breast cancer cell line makes this a critical validation experiment.[15]
Materials & Equipment:
-
Isolated 1-methoxydecane
-
MCF-7 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 1-methoxydecane in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 1 to 100 µg/mL). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 5.3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Rationale: While the Boswellia genus is known for anti-inflammatory properties, this is typically linked to boswellic acids.[23] Investigating the essential oil components for this activity is a logical extension. This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response (specifically, nitric oxide production) in macrophage cells (e.g., RAW 264.7). The ability of 1-methoxydecane to inhibit this NO production serves as a key indicator of potential anti-inflammatory activity.[24][25]
Materials & Equipment:
-
Isolated 1-methoxydecane
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Dexamethasone (positive control)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of 1-methoxydecane for 1-2 hours before inducing inflammation.
-
Inflammation Induction: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Collect the cell supernatant. Measure the nitrite concentration (a stable product of NO) by adding Griess Reagent and measuring the absorbance at ~540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
Discussion and Future Directions
The discovery of 1-methoxydecane as the principal component of Boswellia occulta essential oil opens several avenues for research and development.
-
Authentication and Quality Control: 1-methoxydecane is a definitive biomarker for B. occulta. The GC-MS protocol provided is essential for authenticating commercial oils and detecting adulteration, which is a known issue in the frankincense supply chain.[8][14]
-
Therapeutic Potential: The potent and validated cytotoxic activity of 1-methoxydecane against MCF-7 cells warrants further investigation into its mechanism of action.[6][15] Future studies should explore its effects on other cancer cell lines, its pro-apoptotic pathways, and its potential for synergistic effects with existing chemotherapeutics. Similarly, its broad-spectrum antimicrobial activity suggests potential applications in treating bacterial and fungal infections.
-
Pharmacological Exploration: The proposed anti-inflammatory assay is a crucial first step. If 1-methoxydecane demonstrates significant activity, it would represent a novel class of anti-inflammatory agents from the Boswellia genus, distinct from the well-studied boswellic acids.
-
Safety and Toxicology: As with any novel bioactive compound, a thorough toxicological evaluation is necessary before considering any in vivo or therapeutic applications.
References
- Occulta Frankincense Somalia. (n.d.). Rare Resin for Wellness.
- Gebrehiwot, M., et al. (2021). Analysis of major components of essential oils of Boswellia species by GC-MS.
- Al-Harrasi, A., et al. (2021). Essential Oils Extracted from Boswellia sacra Oleo Gum Resin Loaded into PLGA–PCL Nanoparticles: Enhanced Cytotoxic and Apoptotic Effects against Breast Cancer Cells. ACS Omega.
- Asbah, M., & Kumar, A. (2018). Isolation of bioactive compounds from essential oils – A comprehensive review.
- Johnson, S., et al. (2019). The Chemical Composition of Boswellia occulta Oleogum Resin Essential Oils.
- New Directions Aromatics. (2017). A Comprehensive Guide to Essential Oil Extraction Methods.
- Satdive, R., et al. (2023). Comparison of Volatile Constituents Present in Commercial and Lab-Distilled Frankincense (Boswellia carteri)
- Al-Saidi, S., et al. (2008). Phytochemical Analysis of the Essential Oil from Botanically Certified Oleogum Resin of Boswellia sacra (Omani Luban). Journal of Taibah University for Science.
- USA Lab. (2020). Methods of Extracting Volatile Oils.
- LABOAO. (2022). Methods Of Extraction And Separation From Plant Essential Oils.
- Custom Processing Services. (2021). Top 4 Ways to Extract Essential Oils from Plants.
- Living Libations. (n.d.). Frankincense, Occulta - Essential Oil.
- Wikipedia. (n.d.). Frankincense.
- ResearchGate. (n.d.). Boswellia occulta, from isotype A. Fruits, 4-locular with style intact....
- Spectroscopy Online. (2024). Investigating the Protective Effects of Frankincense Oil on Wound Healing with GC–MS.
- ResearchGate. (n.d.). Analytical investigations on Boswellia occulta essential oils | Request PDF.
- Yakoubi, M., et al. (2022). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils.
- Apothecary's Garden. (n.d.). Frankincense Occulta Essential Oil.
- DeCarlo, A., et al. (2019). Organic Certification is Not Enough: The Case of the Methoxydecane Frankincense. MDPI.
- National Center for Biotechnology Information. (n.d.). Decane, 1-methoxy-. PubChem Compound Database.
- Satyal, P., et al. (2016). First Reporting on the Chemistry and Biological Activity of a Novel Boswellia Chemotype: The Methoxy Alkane Frankincense. Global Journal of Science Frontier Research: B Chemistry, 16(4).
- ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
- Satyal, P., et al. (2016). First Reporting on the Chemistry and Biological Activity of a Novel Boswellia chemotype: The Methoxy Alkane Frankincense. Global Journals.
- Yadav, V. R., et al. (2020). An Update on Pharmacological Potential of Boswellic Acids against Chronic Diseases.
- Healthline. (2017). Boswellia: Uses, Dosage, Side Effects, and More.
- Memorial Sloan Kettering Cancer Center. (2024). Boswellia.
- Miguel, M. G. (2010). Antioxidant and Anti-Inflammatory Activities of Essential Oils: A Short Review. Molecules, 15(12), 9252-9287.
- Wang, Y., et al. (2020). A Systematic Review of the Anti-Inflammatory and Immunomodulatory Properties of 16 Essential Oils of Herbs.
- Sulaiman, M. R., et al. (2010). Preliminary Analysis of the Anti-Inflammatory Activity of Essential Oils of Zingiber zerumbet.
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Application Notes and Protocols for Investigating the Antimicrobial Properties of 1-Methoxydecane
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of 1-methoxydecane. This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics of 1-methoxydecane against a panel of relevant microorganisms. Recognizing the hydrophobic nature of 1-methoxydecane, special considerations for sample preparation and assay adaptation are discussed to ensure accurate and reproducible results. The underlying scientific principles for each experimental step are elucidated to provide a deeper understanding of the methodologies.
Introduction: The Potential of Alkoxyalkanes as Antimicrobial Agents
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical entities with antimicrobial activity.[1] Alkoxyalkanes, such as 1-methoxydecane, represent a class of compounds with potential antimicrobial properties. Their lipophilic nature suggests a possible mechanism of action involving the disruption of microbial cell membranes, a critical component for cellular integrity and function.[2] Long-chain fatty alcohols, structurally related to alkoxyalkanes, have demonstrated that their antibacterial activity can vary with the length of the aliphatic carbon chain.[3] Some studies indicate that such compounds can induce membrane damage, while others with longer chains may exhibit bacteriostatic effects without significant membrane disruption.[3]
Given the hydrophobic characteristics of 1-methoxydecane, standard antimicrobial susceptibility testing methods may require modification.[4][5] The poor miscibility of non-polar compounds in aqueous agar or broth can lead to inaccurate assessments of antimicrobial efficacy.[4] Therefore, the protocols detailed herein incorporate strategies to address these challenges, ensuring a robust evaluation of 1-methoxydecane's antimicrobial potential.
Core Principles of Antimicrobial Susceptibility Testing
The primary objective of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of an agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration or MBC).[6][7] Time-kill kinetic assays provide further insight into the pharmacodynamics of an antimicrobial agent, revealing whether its effect is concentration-dependent or time-dependent and distinguishing between bactericidal and bacteriostatic activity over time.[1][8][9] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[8][9][10]
Experimental Protocols
Preparation of 1-Methoxydecane Stock Solutions
Due to the hydrophobic nature of 1-methoxydecane, a suitable solvent must be chosen to ensure its solubility and subsequent dilution in aqueous culture media. Dimethyl sulfoxide (DMSO) is a common choice for dissolving non-polar compounds for antimicrobial testing.[11]
Protocol:
-
Prepare a high-concentration stock solution of 1-methoxydecane (e.g., 10 mg/mL) in 100% DMSO.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Subsequent dilutions should be prepared from this stock solution. It is crucial to maintain a low final concentration of the solvent (typically ≤1% v/v) in the assay to avoid any intrinsic antimicrobial or inhibitory effects of the solvent itself.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[6][12]
Protocol:
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.
-
Add 100 µL of the 1-methoxydecane stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.
-
The last well should contain only broth and will serve as a growth control. A sterility control well (broth only) and a solvent control well (broth with the highest concentration of DMSO) should also be included.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of 1-methoxydecane that completely inhibits visible growth of the microorganism.[12]
-
Visualization of MIC Determination Workflow:
Caption: Workflow for MIC determination of 1-methoxydecane.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain whether the inhibitory effect of 1-methoxydecane is bactericidal or bacteriostatic.
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate or spread the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of 1-methoxydecane that results in a ≥99.9% reduction in the initial inoculum count.[13]
Time-Kill Kinetics Assay
The time-kill assay provides a dynamic view of the antimicrobial activity of 1-methoxydecane over time.[1][8][9]
Protocol:
-
Test Setup:
-
Prepare tubes with CAMHB containing 1-methoxydecane at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without the compound.
-
-
Inoculation:
-
Inoculate each tube with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies for statistical accuracy.[9]
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration of 1-methoxydecane.
-
Visualization of Time-Kill Assay Workflow:
Caption: Workflow for the time-kill kinetics assay.
Data Presentation and Interpretation
Quantitative data from the antimicrobial assays should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Hypothetical MIC and MBC Data for 1-Methoxydecane
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | 16 | 32 | Bactericidal (2) |
| Escherichia coli | 64 | >256 | Bacteriostatic (>4) |
| Candida albicans | 32 | 64 | Fungicidal (2) |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.
Table 2: Hypothetical Time-Kill Assay Data for 1-Methoxydecane against Staphylococcus aureus
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.2 | 5.5 | 5.1 | 4.5 | 3.8 |
| 4 | 7.1 | 5.3 | 4.6 | 3.9 | 2.9 |
| 6 | 8.0 | 5.1 | 4.0 | 3.1 | <2.0 |
| 8 | 8.5 | 4.9 | 3.5 | <2.0 | <2.0 |
| 24 | 9.1 | 4.8 | <2.0 | <2.0 | <2.0 |
Proposed Mechanism of Action and Further Investigations
The lipophilic nature of 1-methoxydecane suggests that its primary antimicrobial target is likely the cell membrane. Disruption of the membrane's structural integrity can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[14] This is a common mechanism for various antimicrobial compounds, including some essential oils and their components.[14][15]
To further elucidate the mechanism of action of 1-methoxydecane, the following investigations are recommended:
-
Cell Membrane Permeability Assays: Utilizing fluorescent probes such as propidium iodide to assess membrane integrity.
-
Electron Microscopy: To visualize morphological changes in microbial cells upon treatment with 1-methoxydecane.
-
Metabolic Assays: To determine the effect of the compound on key metabolic pathways.[14]
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial properties of 1-methoxydecane. By carefully considering its hydrophobic nature and employing standardized methodologies, researchers can obtain reliable and reproducible data to inform the potential development of this and other alkoxyalkanes as novel antimicrobial agents.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
- Application Notes and Protocols for Time-Kill Curve Analysis of Antimicrobial Agent-4. (n.d.). BenchChem.
- Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. (n.d.). BenchChem.
- Eloff, J. N. (2019). Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. BMC Complementary and Alternative Medicine, 19(1), 1-8.
- Pantoja-Feliciano, I. G., et al. (2021). Antimicrobial Activity Testing Methods for Hydrophobic Patterned Surfaces. Antibiotics, 10(4), 369.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube.
- Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx.
- Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. (2025, July 30). ACS Publications.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.
- Kubo, I., Muroi, H., & Kubo, A. (1995). Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. Journal of agricultural and food chemistry, 43(9), 2447-2450.
- Cantón, R., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1845.
- La Storia, A., et al. (2025). Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300. Pharmaceuticals, 18(1), 1.
- Al-Ansari, M. M., et al. (2022). Characteristics and Key Features of Antimicrobial Materials and Associated Mechanisms for Diverse Applications. Polymers, 14(19), 4001.
- He, M., et al. (2021). Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens. Frontiers in Microbiology, 12, 626435.
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Application Note: 1-Methoxydecane as a Robust Internal Standard for Quantitative GC-MS Analysis
Introduction: The Imperative for Precision in Quantitative Chromatography
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.[1] While modern instrumentation offers remarkable sensitivity and stability, achieving high accuracy and precision in quantitative analysis remains a significant challenge. Variations in sample preparation, injection volume, and instrument response can introduce systematic and random errors, compromising data integrity.[2][3]
The internal standard (IS) method is a powerful technique designed to mitigate these sources of error.[4] By adding a known concentration of a non-native compound—the internal standard—to every sample, standard, and blank, analysts can use the ratio of the analyte's response to the IS's response for quantification.[2][3] This ratiometric approach corrects for fluctuations, as both the analyte and the IS are subjected to the same experimental conditions.[2] The selection of an appropriate internal standard is therefore a critical decision in method development.[5]
This document provides a comprehensive guide to the selection and application of 1-methoxydecane as an internal standard for a wide range of GC-MS applications. It is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their quantitative methods.
Rationale for Selecting 1-Methoxydecane
An ideal internal standard should be chemically similar to the analyte(s) of interest but structurally distinct enough to be chromatographically resolved.[4][5] It must be absent in the original sample, chemically inert, and commercially available in high purity.[6][7] 1-Methoxydecane (also known as decyl methyl ether) emerges as an excellent candidate for many applications based on the following characteristics:
-
Chemical Inertness: The ether linkage and saturated alkyl chain make 1-methoxydecane highly stable and unlikely to react with analytes or sample matrix components under typical GC-MS conditions.
-
Appropriate Volatility: With a boiling point of approximately 209°C and a Kovats retention index of 1227.3 on a non-polar column, it elutes in a convenient window for many semi-volatile organic compounds, avoiding interference from early-eluting solvents and late-eluting matrix components.[8]
-
Distinct Mass Spectrum: Its electron ionization (EI) mass spectrum features a prominent molecular ion and characteristic fragment ions (e.g., m/z 45, 71) that are often unique and allow for selective quantification without isobaric interference.
-
Solubility: Its amphiphilic character, with a polar ether group and a long non-polar alkyl chain, allows for good solubility in common organic solvents used for sample extraction (e.g., hexane, dichloromethane, ethyl acetate).
-
Commercial Availability: 1-Methoxydecane is readily available from major chemical suppliers in high purity, which is essential for its use as a standard.[7]
Table 1: Physicochemical Properties of 1-Methoxydecane
| Property | Value | Source |
| IUPAC Name | 1-methoxydecane | PubChem[8] |
| Molecular Formula | C₁₁H₂₄O | PubChem[8] |
| Molecular Weight | 172.31 g/mol | PubChem[8] |
| SMILES | CCCCCCCCCCOC | PubChem[8] |
| Kovats Retention Index | 1227.3 (semi-standard non-polar) | PubChem[8] |
Experimental Workflow and Protocol
Implementing 1-methoxydecane as an internal standard requires a systematic and validated approach. The following protocol outlines the necessary steps from standard preparation to data analysis.
Materials and Reagents
-
1-Methoxydecane (≥99% purity)
-
Analyte(s) of interest (analytical standard grade)
-
High-purity solvents (e.g., Hexane, Dichloromethane, Methanol, Ethyl Acetate)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Autosampler vials with PTFE-lined septa
Preparation of Standard Solutions
Causality: Preparing accurate stock and working solutions is fundamental to the entire quantitative process. Errors at this stage will propagate through all subsequent calculations. Using Class A volumetric glassware and calibrated pipettes minimizes measurement uncertainty.
-
Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of pure 1-methoxydecane.
-
Dissolve and dilute to a final volume of 100 mL in a suitable solvent (e.g., methanol) in a Class A volumetric flask.
-
Store at 4°C in an amber glass container.
-
-
Internal Standard (IS) Working Solution (e.g., 10 µg/mL):
-
Pipette 1.0 mL of the IS Stock Solution into a 100 mL Class A volumetric flask.
-
Dilute to volume with the final analysis solvent (e.g., dichloromethane). This solution will be used to spike all samples, standards, and blanks.
-
-
Analyte Stock Solution (e.g., 1000 µg/mL):
-
Prepare in a similar manner to the IS Stock Solution using the pure analyte standard.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution.
-
Crucially, spike each calibration standard with the same amount of IS Working Solution. For example, add 100 µL of the 10 µg/mL IS Working Solution to 900 µL of each analyte dilution to achieve a final IS concentration of 1 µg/mL in every vial.
-
Sample Preparation and Spiking
Causality: The internal standard must be added at the earliest possible stage in the sample preparation workflow.[2] This ensures that the IS experiences the same potential losses as the analyte during all subsequent steps (e.g., extraction, evaporation, reconstitution), allowing it to accurately correct for variations in recovery.
-
Measure a precise amount of the sample (e.g., 1.0 mL of plasma, 1.0 g of soil).
-
Add a fixed volume of the IS Working Solution (e.g., 100 µL of 10 µg/mL solution) directly to the sample.
-
Vortex briefly to ensure thorough mixing.
-
Proceed with the established extraction methodology (e.g., liquid-liquid extraction, solid-phase extraction).
-
After extraction and any necessary concentration steps, transfer the final extract to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
Causality: The chromatographic conditions must be optimized to achieve baseline separation (Resolution > 1.5) between the analyte(s) and 1-methoxydecane.[5] This prevents peak overlap, which would lead to inaccurate integration and quantification. The MS parameters are chosen to ensure sensitive and specific detection of both the analyte and the IS.
Table 2: Typical GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | --- |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm) or equivalent | Non-polar phase suitable for a wide range of semi-volatile compounds. |
| Injection Volume | 1 µL | --- |
| Inlet Temperature | 250°C | Ensures rapid vaporization of analytes and IS. |
| Injection Mode | Splitless (or Split, depending on concentration) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good chromatographic efficiency. |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Adjust as needed to achieve optimal separation. |
| MS System | Agilent 5977B or equivalent | --- |
| MS Source Temp | 230°C | Standard condition for EI. |
| MS Quad Temp | 150°C | Standard condition for EI. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity and selectivity.[9] |
| Quantifier Ions | Analyte-specific m/z | Choose an abundant and specific ion for the analyte. |
| IS Quantifier Ion | m/z 45 (or other specific fragment) for 1-methoxydecane | m/z 45 ([CH₃OCH₂]⁺) is a common, stable fragment for methyl ethers. |
| Dwell Time (SIM) | 50-100 ms per ion | Ensures sufficient data points across each chromatographic peak. |
Data Analysis and Quantification
The core of the internal standard method is the use of the Relative Response Factor (RRF) . The RRF relates the response of the analyte to the response of the internal standard and is determined from the analysis of the calibration standards.
-
Generate a Calibration Curve:
-
For each calibration standard, calculate the ratio of the analyte peak area to the IS peak area (Area Ratio = AreaAnalyte / AreaIS).
-
Plot the Area Ratio (y-axis) against the known analyte concentration (x-axis).
-
Perform a linear regression on the data points. The method is linear if the correlation coefficient (r²) is ≥ 0.99.[9]
-
-
Calculate the Relative Response Factor (RRF):
-
The RRF can be calculated for each calibration point. For a linear response, these values should be consistent.
-
The average RRF is often used for quantification. The percent relative standard deviation (%RSD) of the RRFs across the calibration range should be less than 20%.[9]
-
Formula: RRF = (Area_Analyte * Conc_IS) / (Area_IS * Conc_Analyte)
-
-
Calculate Analyte Concentration in Samples:
-
Analyze the prepared sample and integrate the peak areas for the analyte and 1-methoxydecane.
-
Use the average RRF from the calibration curve and the known concentration of the IS added to the sample to calculate the analyte concentration.
-
Formula: Conc_Analyte = (Area_Analyte * Conc_IS) / (Area_IS * RRF)
-
Method Validation
A method using an internal standard must be properly validated to ensure it is fit for purpose.[10][11] Key validation parameters include:
-
Specificity: Analyze blank matrix samples to ensure no endogenous peaks interfere with the analyte or 1-methoxydecane.[11]
-
Linearity and Range: Establish the concentration range over which the method is linear, accurate, and precise.[11][12]
-
Accuracy: Determined by analyzing spiked matrix samples (quality controls) at low, medium, and high concentrations. Recovery should typically be within 85-115%.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) analysis of quality control samples. The %RSD should typically be <15%.[11]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[11]
-
Stability: Evaluate the stability of the analyte and IS in the sample matrix and in prepared extracts under various storage conditions.[11]
Conclusion
References
- Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
- Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- LibreTexts Chemistry. (2022). 4.2: Quantitative and Qualitative GC and GC-MS.
- Vejpravova, V., & Kucerova, M. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3639.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23716, Decane, 1-methoxy-.
- The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD.
- MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
- U.S. Environmental Protection Agency. (2014). Standard Operating Procedures - Gas Chromatography/Mass Spectrometry.
- ResearchGate. (2014). Is it possible to validate a method without IS (Internal Standard)?.
- ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide.
- ResearchGate. (2020). Recommendations of internal standards to use for endocannabinoids and phytocannabinoids via GC/MS analysis?.
- Bergeron, A., Furtado, M., & Garofolo, F. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(9), 1287-97.
- Han, X., & Gross, R. W. (n.d.).
- Al-Bayati, Y. K. F. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
- Vardon, D. R., et al. (2018).
- Brazilian Journal of Analytical Chemistry. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. BrJAC, 7(27), 104-113.
- Biesterbos, J. W. H., et al. (2014). Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry. Analytical Chemistry, 86(12), 5794-9.
- MDPI. (2022). Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. Molecules, 27(15), 5003.
- IJRAR.org. (n.d.). Comparative GC-MS analysis of Alstonia scholaris (L.) R. Br leaf extract using methanol and hexane solvent. International Journal of Research and Analytical Reviews.
- Pharmacognosy Research. (n.d.). Physicochemical Properties, GC-MS Analysis and Impact of Different Material Size on Yield of Himalayan C. deodara Essential Oil. Pharmacognosy Research.
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Application Notes & Protocols: Selective Oxidation of the 1-Methoxydecane System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective oxidation of long-chain functionalized alkanes is a cornerstone of modern organic synthesis, enabling access to valuable intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and validated protocols for the high-yield oxidation of the 1-methoxydecane scaffold. Recognizing the synthetic challenges of direct, selective C-H oxidation on an unactivated aliphatic ether, we present field-proven protocols starting from the readily accessible precursor, 10-methoxydecan-1-ol . Two primary synthetic routes are detailed: (1) a highly selective, two-step conversion to 10-methoxydecanal and its subsequent oxidation to 10-methoxydecanoic acid, and (2) an efficient, one-pot oxidation of the alcohol directly to the carboxylic acid. The causality behind reagent choice, mechanism of action, and practical experimental considerations are discussed to ensure robust and reproducible outcomes.
Introduction and Strategic Overview
The 1-methoxydecane framework consists of a ten-carbon aliphatic chain capped with a methyl ether. Its oxidized derivatives, 10-methoxydecanal (the aldehyde) and 10-methoxydecanoic acid (the carboxylic acid), are valuable building blocks. The aldehyde serves as a precursor for reactions such as Wittig olefination, reductive amination, and aldol condensations, while the carboxylic acid is a key intermediate for ester and amide couplings.
Direct oxidation of the terminal methyl group of 1-methoxydecane is synthetically challenging due to the high bond dissociation energy of primary C-H bonds. Therefore, a more practical and controllable strategy involves the oxidation of a pre-functionalized precursor, 10-methoxydecan-1-ol. This approach allows for the use of highly reliable and selective oxidation methodologies developed for primary alcohols.
This guide details two robust pathways starting from 10-methoxydecan-1-ol, providing researchers with options based on their synthetic goals—whether isolating the intermediate aldehyde or proceeding directly to the carboxylic acid.
Caption: Synthetic pathways for the oxidation of 10-methoxydecan-1-ol.
Protocol 1: Selective Oxidation of Alcohol to Aldehyde
For syntheses requiring the isolation of 10-methoxydecanal, a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation is the method of choice. This system is renowned for its exceptional selectivity in oxidizing primary alcohols to aldehydes with minimal to no over-oxidation to the carboxylic acid.[1]
Mechanism Insight: The catalytic cycle is initiated by the oxidation of the TEMPO radical to the active N-oxoammonium salt by a stoichiometric co-oxidant (here, sodium hypochlorite). This N-oxoammonium salt is the true oxidant that converts the alcohol to the aldehyde, regenerating TEMPO in its hydroxylamine form, which is then re-oxidized into the catalytic cycle. The reaction is typically run in a biphasic system (e.g., CH₂Cl₂/H₂O) to facilitate product extraction and separation.[2]
Detailed Experimental Protocol: TEMPO-mediated Oxidation to 10-Methoxydecanal
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 10-methoxydecan-1-ol (1.0 eq), TEMPO (0.01-0.05 eq), and dichloromethane (DCM, ~0.2 M).
-
Aqueous Phase Preparation: In a separate beaker, prepare a solution of aqueous sodium bicarbonate (e.g., 5% w/v) and potassium bromide (0.1 eq).
-
Initiation: Add the aqueous bicarbonate/bromide solution to the reaction flask and cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add commercial bleach (sodium hypochlorite, ~1.1-1.3 eq) dropwise via an addition funnel over 30-60 minutes. The reaction is exothermic, and maintaining the temperature at 0 °C is crucial to prevent over-oxidation and side reactions. The reaction mixture will typically turn yellow/orange.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess hypochlorite. Stir until the yellow color of the organic phase dissipates.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude 10-methoxydecanal can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Protocols for Oxidation to Carboxylic Acid
Protocol 2: Two-Step Synthesis via Pinnick Oxidation
This approach is ideal when a highly pure sample of the carboxylic acid is required and offers excellent functional group tolerance.[3] It involves the oxidation of the aldehyde prepared in Protocol 1.
Mechanism Insight: The Pinnick oxidation uses sodium chlorite (NaClO₂) buffered under mild acidic conditions. The active oxidant is chlorous acid (HClO₂), which forms in situ.[4][5] A critical component is the use of a scavenger, such as 2-methyl-2-butene, to trap the hypochlorous acid (HOCl) byproduct.[3][6] This prevents HOCl from reacting with the chlorite reactant or causing undesired side reactions with the product.[7]
Caption: Simplified workflow of the Pinnick Oxidation.
Detailed Experimental Protocol: Pinnick Oxidation of 10-Methoxydecanal
-
Reaction Setup: In a flask, dissolve the crude or purified 10-methoxydecanal (1.0 eq) in tert-butanol (t-BuOH) and water (typically a 2:1 to 4:1 ratio, ~0.2 M).[5]
-
Addition of Scavenger: Add 2-methyl-2-butene (5-10 eq) to the solution.
-
Buffering and Reagent Addition: Add sodium dihydrogen phosphate (NaH₂PO₄, 5-10 eq) as a buffer. In a separate container, dissolve sodium chlorite (NaClO₂, technical grade, ~80%, 3-5 eq) in a small amount of water.
-
Reaction: Cool the reaction mixture to 0 °C and slowly add the aqueous NaClO₂ solution. Allow the reaction to warm to room temperature and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the disappearance of the aldehyde by TLC.
-
Work-up:
-
Cool the mixture to 0 °C and carefully quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test indicates no remaining oxidant.
-
Acidify the mixture to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (EtOAc) three times.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude 10-methoxydecanoic acid can be purified by flash chromatography or recrystallization.
Protocol 3: One-Pot Oxidation of Alcohol to Carboxylic Acid
For efficiency, 10-methoxydecan-1-ol can be converted directly to 10-methoxydecanoic acid in a single pot. This protocol, developed by Zhao et al., uses catalytic TEMPO and catalytic bleach (NaOCl) with stoichiometric sodium chlorite (NaClO₂) as the terminal oxidant.[8]
Mechanism Insight: This procedure elegantly combines two catalytic cycles. First, TEMPO/NaOCl oxidizes the alcohol to the aldehyde. The aldehyde is then immediately oxidized to the carboxylic acid by NaClO₂. A key benefit of this method is that the oxidation of the aldehyde by NaClO₂ regenerates NaOCl, which is needed for the first step, allowing bleach to be used in catalytic amounts.[9] This significantly reduces unwanted side reactions like chlorination that can occur with stoichiometric bleach.[10]
Detailed Experimental Protocol: One-Pot TEMPO/NaClO₂ Oxidation
-
Reaction Setup: To a flask, add 10-methoxydecan-1-ol (1.0 eq), TEMPO (0.01 eq), and acetonitrile (MeCN, ~0.3 M).
-
Buffering: Add an aqueous phosphate buffer (pH ≈ 6.7).
-
Reaction: Heat the mixture to 35 °C.
-
Reagent Addition: Prepare two separate aqueous solutions: one of sodium chlorite (NaClO₂, 1.5 eq) and one of dilute bleach (NaOCl, 0.01 eq). Add both solutions simultaneously but separately (e.g., via two syringe pumps) to the reaction mixture over 2-4 hours. Note: Do not pre-mix the NaClO₂ and NaOCl solutions, as this can generate toxic chlorine dioxide gas.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
Work-up:
-
Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Adjust the pH to ~8-9 with 2 M NaOH.
-
Wash the aqueous phase with an organic solvent like methyl tert-butyl ether (MTBE) to remove non-acidic impurities.
-
Acidify the aqueous layer to pH ~3-4 with 2 M HCl.
-
Extract the product with MTBE or EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
-
-
Purification: The product is often of high purity but can be further purified if needed.
Comparative Summary of Protocols
| Protocol | Target Product | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| 1: TEMPO/Bleach | Aldehyde | TEMPO (cat.), NaOCl (stoich.), KBr | Biphasic (DCM/H₂O), 0 °C | High selectivity for aldehyde, fast reaction. | Requires careful temperature control; stoichiometric bleach can cause side reactions (chlorination). |
| 2: Pinnick | Carboxylic Acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O, RT | Excellent functional group tolerance, mild conditions, high yields. | Two-step process from alcohol; requires scavenger.[3][4] |
| 3: One-Pot TEMPO | Carboxylic Acid | TEMPO (cat.), NaClO₂ (stoich.), NaOCl (cat.) | MeCN/Buffer, 35 °C | One-pot efficiency, environmentally benign, minimizes chlorination.[8][9] | Requires controlled addition of reagents (syringe pump recommended). |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Oxidizing Agents: Sodium hypochlorite (bleach), sodium chlorite, and TEMPO are strong oxidizing agents. Avoid contact with skin and combustible materials.
-
Sodium Chlorite: Handle solid sodium chlorite with care. It is a strong oxidant and can form explosive mixtures with certain organic materials.
-
Quenching: Quenching procedures with sodium thiosulfate or sodium sulfite can be exothermic. Perform additions slowly and with cooling.
-
Chlorine Dioxide: Do not mix acidic solutions directly with sodium chlorite or bleach solutions, as this can liberate toxic and potentially explosive chlorine dioxide gas. The one-pot protocol is designed to avoid this buildup.
References
- Anelli, P. L., Biffi, C., Montanari, F., & Quinci, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]
- Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(8), 2564–2566. [Link]
- PSIBERG. (2023).
- SynArchive. (n.d.). Pinnick-Lindgren Oxidation.
- Dang, T., et al. (2014). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. ACS Medicinal Chemistry Letters, 5(1), 103-107. [Link]
- Organic Syntheses. (2002). Oxidation of primary alcohols to CARBOXYLIC ACIDS with SODIUM CHLORITE CATALYZED BY TEMPO AND BLEACH: 4-METHOXYPHENYLACETIC ACID. Org. Synth. 79, 214. [Link]
- Tschaen, D. M., et al. (2000). U.S. Patent No. 6,127,573. Washington, DC: U.S.
- Mayhoub, A. S., et al. (2010). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. The Journal of Organic Chemistry, 75(13), 4732–4735. [Link]
- Wikipedia. (n.d.). Pinnick oxidation.
- NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples.
- Ziegler, D. T., & Fu, G. C. (2016). Catalytic Enantioselective Carbon–Oxygen Bond Formation: Phosphine-Catalyzed Synthesis of Benzylic Ethers via the Oxidation of Benzylic C–H Bonds. Journal of the American Chemical Society, 138(38), 12069–12072. [Link]
- Mayhoub, A. S., et al. (2010). ChemInform Abstract: An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. ChemInform, 41(49). [Link]
- NROChemistry via YouTube. (2019, December 16).
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Huang, H., et al. (2020). Electrophotocatalytic C–H Functionalization of Ethers with High Regioselectivity. Journal of the American Chemical Society, 142(4), 1645–1651. [Link]
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
Sources
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- 7. youtube.com [youtube.com]
- 8. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US6127573A - Oxidaton of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO - Google Patents [patents.google.com]
Application Note: Selective Demethylation of 1-Methoxydecane to 1-Decanol
Abstract
This technical guide provides a comprehensive overview of the chemical reduction, specifically the demethylation, of 1-methoxydecane to its corresponding primary alcohol, 1-decanol, and methanol. Ether cleavage is a fundamental transformation in organic synthesis, often employed for the deprotection of hydroxyl functional groups. This document details the underlying reaction mechanisms, offers a comparative analysis of key reagents, and presents detailed, validated protocols for researchers, scientists, and professionals in drug development. Emphasis is placed on the causality behind experimental choices, safety protocols, and the validation of results.
Introduction: The Significance of Ether Cleavage
Ethers are characterized by their general lack of reactivity, making them excellent solvents and stable protecting groups for alcohols in complex multi-step syntheses.[1][2] However, the ability to selectively cleave the robust carbon-oxygen bond of an ether is crucial for regenerating the parent alcohol. The conversion of 1-methoxydecane to 1-decanol serves as a classic example of alkyl ether cleavage, a reaction that can be accomplished using various reagents, primarily strong protic or Lewis acids.[3][4]
The choice of reagent is critical and depends on the substrate's sensitivity to harsh conditions and the presence of other functional groups. This note will focus on two widely accepted and effective methods: cleavage using the powerful Lewis acid Boron Tribromide (BBr₃) and a milder approach using Trimethylsilyl Iodide (TMSI).
Reaction Mechanisms: Pathways to Demethylation
The cleavage of an alkyl ether like 1-methoxydecane typically proceeds via a nucleophilic substitution pathway. The specific mechanism, either SN1 or SN2, is dictated by the structure of the alkyl groups attached to the ether oxygen.[5][6]
SN2 Pathway for Primary Ethers
For 1-methoxydecane, which consists of a primary alkyl group (decyl) and a methyl group, the reaction with a strong acid like HBr or HI follows a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]
-
Protonation: The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol).[3][7]
-
Nucleophilic Attack: The conjugate base of the acid (e.g., Br⁻ or I⁻) then acts as a nucleophile. It attacks the less sterically hindered carbon atom, which in this case is the methyl carbon.[1][5][6]
-
Displacement: The nucleophile displaces the decanol leaving group, resulting in the formation of methyl halide and 1-decanol.
If an excess of the acid is used, the newly formed 1-decanol can be further protonated and undergo a second SN2 reaction to yield 1-halodecane.[7]
Caption: SN2 mechanism for the acidic cleavage of 1-methoxydecane.
Lewis Acid-Catalyzed Cleavage with Boron Tribromide (BBr₃)
Boron tribromide is a potent Lewis acid highly effective for cleaving ethers, particularly aryl methyl ethers, but also applicable to alkyl ethers.[8][9] The mechanism avoids the need for a strong protic acid.
-
Adduct Formation: The Lewis acidic boron atom coordinates with the Lewis basic ether oxygen, forming an adduct. This step activates the ether.[10][11][12]
-
Nucleophilic Attack: A bromide ion, either from another BBr₃ molecule or dissociated from the adduct, performs an SN2 attack on the methyl carbon.[10][13]
-
Cleavage & Hydrolysis: This results in the formation of methyl bromide and a dibromoborane-alkoxide complex. Subsequent aqueous workup hydrolyzes this complex to liberate 1-decanol.[12]
Caption: BBr₃-mediated cleavage of 1-methoxydecane.
Reagent Selection: A Comparative Analysis
The choice of reagent is paramount for a successful ether cleavage, balancing reactivity with the stability of the substrate and other functional groups.
| Reagent | Typical Conditions | Mechanism | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | Lewis acid-assisted SN2 | Highly effective; often provides high yields; works at low temperatures.[8][14] | Highly corrosive; reacts violently with water; can be difficult to handle.[15] |
| Trimethylsilyl Iodide (TMSI) | CH₂Cl₂ or CH₃CN, 0 °C to RT | Lewis acid-like SN2 | Milder than BBr₃; can be generated in situ from TMSCl and NaI, reducing cost and stability issues.[16] | Reagent can be expensive and unstable; byproducts may be hazardous.[16] |
| Hydrobromic Acid (HBr) | High temp (reflux) in acetic acid or neat | SN2 | Readily available and inexpensive. | Harsh conditions; low functional group tolerance; can lead to alkyl halide formation from the product alcohol.[8] |
| Hydroiodic Acid (HI) | High temp (reflux) | SN2 | More reactive than HBr.[2][7] | Harsh conditions; potential for side reactions; HI can be unstable. |
Experimental Protocols
The following protocols provide step-by-step guidance for the demethylation of 1-methoxydecane. All operations should be performed in a well-ventilated chemical fume hood.
Caption: General experimental workflow for ether cleavage.
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
Materials:
-
1-Methoxydecane
-
Boron tribromide (1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Septa and needles
-
Ice bath or dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-methoxydecane (1.0 eq).
-
Dissolve the substrate in anhydrous CH₂Cl₂.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BBr₃ (1.1 eq, 1.0 M solution in CH₂Cl₂) dropwise via syringe over 15 minutes. Maintain the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once complete, carefully cool the mixture back to 0 °C and slowly quench the reaction by adding deionized water dropwise.
-
Transfer the mixture to a separatory funnel. Wash the organic layer successively with deionized water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel to afford pure 1-decanol.
Protocol 2: Demethylation using in situ Generated Trimethylsilyl Iodide (TMSI)
Materials:
-
1-Methoxydecane
-
Chlorotrimethylsilane (TMSCl)
-
Sodium iodide (NaI)
-
Anhydrous acetonitrile (CH₃CN)
-
Methanol (MeOH)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar and reflux condenser
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium iodide (1.5 eq) and anhydrous acetonitrile.
-
Add chlorotrimethylsilane (1.5 eq) to the suspension and stir for 15 minutes at room temperature.
-
Add 1-methoxydecane (1.0 eq) to the mixture.
-
Stir the reaction at room temperature (or gently heat to 40-50 °C if necessary) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to 0 °C and quench by adding methanol.
-
Dilute the mixture with diethyl ether and wash with water and then with a saturated Na₂S₂O₃ solution to remove any remaining iodine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure 1-decanol.
Safety and Handling
Proper handling of all reagents is critical for a safe experiment. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
| Chemical | Key Hazards |
| 1-Methoxydecane | Not classified as hazardous under GHS.[17] Low toxicity.[18] Skin irritant.[18] |
| 1-Decanol | Causes serious eye irritation.[19][20][21] May be harmful if inhaled.[22] |
| Methanol | Highly flammable.[23][24] Toxic if swallowed, in contact with skin, or if inhaled.[25][26] Causes damage to organs (optic nerve).[25][27] |
| Boron Tribromide (BBr₃) | Corrosive. Reacts violently with water. Causes severe skin burns and eye damage. |
| TMSI / TMSCl | Corrosive.[16] Reacts with water. Lachrymatory. |
| Dichloromethane | Skin and eye irritant. Suspected of causing cancer. |
| Acetonitrile | Flammable. Harmful if swallowed, in contact with skin, or if inhaled. |
Conclusion
The demethylation of 1-methoxydecane to 1-decanol is a robust and essential transformation in synthetic chemistry. Reagents like Boron Tribromide offer high reactivity and efficiency, making them suitable for rapid cleavage. For substrates with more sensitive functional groups, milder methods such as using in situ generated Trimethylsilyl Iodide provide a valuable alternative. The selection of the appropriate protocol requires a careful consideration of reactivity, functional group compatibility, and safety. The procedures outlined in this note provide a solid foundation for successfully performing this important deprotection reaction in a research and development setting.
References
- Silva, C., Sousa e Silva, P.J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry. [Link]
- ACS GCI Pharmaceutical Roundtable. Trimethylsilyl Iodide (TMSI) Reagent Guide. American Chemical Society. [Link]
- Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
- Villa Crop Protection. (n.d.).
- Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
- Carl Roth. (n.d.).
- Carl Roth. (n.d.).
- Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]
- LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- Pearson+. (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers... Study Prep. [Link]
- Agilent Technologies, Inc. (2019).
- Methanol Safety D
- Science Company. (2013). Methanol MSDS. [Link]
- Common Organic Chemistry. (n.d.).
- Kadota, I., et al. (2009). Selective cleavage of primary MPM ethers with TMSI/Et3N. Tetrahedron Letters, 50(33), 4784-4786. [Link]
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.). Ether cleavage. [Link]
- Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Decane, 1-methoxy-.
- LibreTexts Chemistry. (2023). Cleaving Ethers. [Link]
- Wikipedia. (n.d.).
- ElectronicsAndBooks. (n.d.). Selective cleavage of primary MPM ethers with TMSI/Et3N Tetrahedron Letters. [Link]
- Ranu, B. C., & Bhar, S. (1996). Dealkylation of Ethers. A Review.
- LookChem. (n.d.). Cas 7289-52-3, 1-METHOXYDECANE. [Link]
- Chen, A. M.-Y. (1981). Pyridine Hydrogen Iodide as an Ether Cleaving Agent in Coal Chemistry. Masters Theses. [Link]
- ResearchGate. (n.d.). Facile Cleavage of Ethers in Ionic Liquid. [Link]
- LibreTexts Chemistry. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry: A Tenth Edition. [Link]
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Application Note: 1-Methoxydecane as a Specific Chemical Marker for the Authentication of Boswellia occulta
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Boswellia Species Identification
The genus Boswellia, renowned for producing the aromatic resin frankincense, encompasses a diverse group of species, each with a unique chemical profile and potential therapeutic properties. For millennia, frankincense has been a cornerstone of traditional medicine, and its constituent boswellic acids are now the subject of intense scientific scrutiny for their anti-inflammatory and anti-cancer activities.[1][2] However, the close morphological similarities between some Boswellia species and the complexities of the global resin trade present significant challenges for accurate species identification and quality control of commercial products. This ambiguity can hinder research and lead to inconsistent product efficacy and safety.
Historically, the chemical fingerprinting of Boswellia resins has focused on the analysis of terpenes, such as α-pinene and limonene, and the quantification of various boswellic acids.[3][4] While these compounds are characteristic of the genus, their relative abundance can vary significantly within and between species due to geographical origin, harvesting time, and processing methods, making them unreliable as definitive species-specific markers.[3]
This application note introduces 1-methoxydecane as a highly specific chemical marker for the recently described species, Boswellia occulta . The discovery of this unique methoxyalkane provides a powerful tool for the unambiguous identification of B. occulta resin and essential oil, addressing a critical need for improved quality control and traceability in the frankincense industry.[5][6][7]
The Unique Chemistry of Boswellia occulta
Boswellia occulta, native to a specific region of Somaliland, was only recently identified as a distinct species.[3][5] Its resin was often unknowingly co-mingled with that of other species, particularly Boswellia carteri.[7] The key to its discovery and differentiation lies in its unique volatile chemical profile, which is dominated by two methoxyalkanes: 1-methoxydecane and 1-methoxyoctane .[5][8] These compounds are exceedingly rare in the essential oils of other Boswellia species, which are typically characterized by high concentrations of monoterpenes and sesquiterpenes.[3][8]
The presence of 1-methoxydecane as the major constituent of B. occulta essential oil provides a clear and unambiguous marker for its identification.[6][8] This discovery has significant implications for the frankincense market, enabling the authentication of B. occulta products and preventing their inadvertent or deliberate misrepresentation as other species.
Table 1: Comparative Abundance of Key Volatile Compounds in Different Boswellia Species Essential Oils
| Compound | Boswellia occulta | Boswellia sacra | Boswellia carteri | Boswellia serrata |
| 1-Methoxydecane | 26.6% - 47.9% [8] | Not Reported | Not Reported | Not Reported |
| 1-Methoxyoctane | 3.6% - 9.2% [8] | Not Reported | Not Reported | Not Reported |
| α-Pinene | Low | High[4] | High | Low |
| Limonene | Low | High[4] | Moderate | Low |
| Octyl Acetate | Low | Low | Low | High (in some chemotypes) |
| α-Thujene | Low | Low | Low | High |
Note: The chemical composition of Boswellia species can show some variability. The data presented represents typical profiles.
Analytical Workflow for the Identification of 1-Methoxydecane
The reliable identification and quantification of 1-methoxydecane in Boswellia resin and essential oil samples is achieved through a systematic analytical workflow. This workflow encompasses sample preparation (extraction of the essential oil) followed by instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for the identification of 1-methoxydecane.
Detailed Experimental Protocols
Protocol 1: Essential Oil Extraction by Hydrodistillation
Hydrodistillation is the standard method for extracting volatile compounds from frankincense resin. This process involves the co-distillation of the resin with water, which carries the volatile essential oil components over with the steam.
Materials and Equipment:
-
Boswellia resin sample
-
Clevenger-type apparatus or similar hydrodistillation unit
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collection vessel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Resin Preparation: Grind the Boswellia resin into a coarse powder to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the Clevenger-type hydrodistillation apparatus. Place the ground resin (e.g., 50-100 g) into the round-bottom flask.
-
Water Addition: Add distilled water to the flask, ensuring the resin is fully submerged. A common ratio is 1:10 (w/v) of resin to water.
-
Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam will pass through the resin, carrying the volatile oils.
-
Condensation and Collection: The steam and oil vapor will travel to the condenser, where they will cool and liquefy. The essential oil, being less dense than water, will separate and can be collected from the side arm of the Clevenger apparatus.
-
Duration: Continue the distillation for a minimum of 3-4 hours to ensure complete extraction of the volatile components.
-
Drying and Storage: Collect the essential oil and dry it over a small amount of anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed glass vial at 4°C in the dark.
Causality Behind Experimental Choices:
-
Grinding the resin: Increases the surface area exposed to the steam, leading to a more efficient and complete extraction of the volatile oils.
-
Hydrodistillation vs. Steam Distillation: For dense materials like resins, hydrodistillation, where the material is in direct contact with boiling water, is often preferred by artisan distillers as it is believed to "coax" out a fuller spectrum of aromatic molecules.[6]
-
Drying with Sodium Sulfate: Residual water in the essential oil can interfere with GC-MS analysis and promote degradation of the oil components. Anhydrous sodium sulfate is an effective and inert drying agent.
Protocol 2: GC-MS Analysis for the Detection of 1-Methoxydecane
Gas Chromatography-Mass Spectrometry is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils. It provides both separation of the complex mixture and structural information for component identification.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a 1% solution of the essential oil in hexane, split mode (e.g., 50:1).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 4°C/min.
-
Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis and Identification:
-
Peak Identification: Identify the chromatographic peak corresponding to 1-methoxydecane by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The mass spectrum of 1-methoxydecane is characterized by a molecular ion peak at m/z 172 and key fragment ions.[7][9]
-
Retention Index: For confirmation, calculate the Kovats retention index (RI) of the peak and compare it to literature values for 1-methoxydecane on a similar non-polar column.
-
Quantification (Optional): For quantitative analysis, an internal standard (e.g., n-alkanes or a deuterated analogue) should be added to the sample prior to injection. A calibration curve can then be constructed to determine the concentration of 1-methoxydecane.
Self-Validating System:
-
Internal Standard: The use of an internal standard is crucial for accurate quantification as it corrects for variations in injection volume and instrument response.[8]
-
Chromatographic Fingerprinting: The entire chromatogram serves as a chemical fingerprint of the essential oil.[3][5][10] This allows for a holistic comparison of the sample to a reference standard of authenticated B. occulta.
-
Reference Material: Analysis of a certified reference material of B. occulta essential oil alongside the unknown sample is highly recommended for definitive identification.
Interpreting the Results: A Clear Distinction
A Boswellia essential oil sample can be definitively identified as originating from B. occulta if the GC-MS analysis reveals the presence of a prominent peak corresponding to 1-methoxydecane, typically as one of the most abundant compounds. The absence of this peak, coupled with high levels of compounds like α-pinene or α-thujene, would indicate a different Boswellia species.
Caption: Decision tree for the authentication of Boswellia occulta.
Conclusion and Future Perspectives
The identification of 1-methoxydecane as a specific chemical marker for Boswellia occulta represents a significant advancement in the quality control of frankincense. The protocols detailed in this application note provide a robust and reliable framework for researchers, scientists, and drug development professionals to accurately identify this unique Boswellia species.
The implementation of this analytical approach will not only enhance the integrity of the frankincense supply chain but also facilitate targeted research into the specific therapeutic properties of B. occulta. As the demand for natural products continues to grow, the use of specific chemical markers, such as 1-methoxydecane, will be indispensable for ensuring the quality, safety, and efficacy of botanical medicines.
References
- Boswellia Occulta Frankincense Somalia: Rare Resin for Wellness. (n.d.).
- DeCarlo, A., Johnson, S., & Setzer, W. N. (2019). The Chemical Composition of Boswellia occulta Oleogum Resin Essential Oils. Journal of Essential Oil Bearing Plants, 22(4), 883-890.
- Johnson, S., DeCarlo, A., & Thulin, M. (2019). Organic Certification is Not Enough: The Case of the Methoxydecane Frankincense. Plants, 8(4), 88.
- Al-Harrasi, A., & Al-Saidi, S. (2008). Phytochemical Analysis of the Essential Oil from Botanically Certified Oleogum Resin of Boswellia sacra (Omani Luban). Molecules, 13(9), 2181-2189.
- Basar, S. (2015). Analysis of major components of essential oils of Boswellia species by GC-MS.
- Gania, A., & Sharma, M. P. (2017). Chromatographic Fingerprinting of Medicinal Plants: A Reliable Tool for Quality Control.
- Riyanto, S., & Lukitaningsih, E. (2021). Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines. Frontiers in Pharmacology, 12, 708998.
- Resin (Frankincense, Myrrh) Hydro distillation vs Steam distillation. (n.d.).
- PubChem. (n.d.). 1-Methoxydecane. National Center for Biotechnology Information.
- NIST. (n.d.). 1-Methoxydecane. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Al-Yasiry, A. R. M., & Kiczorowska, B. (2016). Frankincense—medicinal properties. Postepy Higieny i Medycyny Doswiadczalnej, 70, 380-391.
- Ammon, H. P. (2010). Boswellic acids and their role in chronic inflammatory diseases. Advances in Experimental Medicine and Biology, 698, 84-99.
- DeCarlo, A., Johnson, S., & Thulin, M. (2019). Boswellia occulta, from isotype A. Fruits, 4-locular with style intact... ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methoxydecane by Fractional Distillation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-methoxydecane via fractional distillation. It is designed to address specific experimental challenges through a troubleshooting guide and frequently asked questions, ensuring both procedural success and a deeper understanding of the underlying principles.
Core Physical & Chemical Properties of 1-Methoxydecane
A thorough understanding of 1-methoxydecane's properties is fundamental to its successful purification. Key quantitative data are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₄O | [1][2] |
| Molecular Weight | 172.31 g/mol | [1][2] |
| Boiling Point | 213-215.2°C at 760 mmHg | [1][3][4] |
| Flash Point | 72.9°C to 84.44°C | [3][4][5] |
| Density | ~0.795 g/cm³ at 25°C | [1][4][5] |
| Vapor Pressure | 0.219 mmHg at 25°C | [3] |
| Refractive Index | 1.419 - 1.424 at 20°C | [3] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol; insoluble in water. | [1][5] |
Troubleshooting Guide
This section addresses common problems encountered during the fractional distillation of 1-methoxydecane, providing causative explanations and actionable solutions.
Question: My distillation is proceeding extremely slowly, or the vapor is not reaching the condenser. What are the likely causes and how can I fix this?
Answer: This issue, often termed "stalling," typically arises from insufficient energy input or excessive heat loss.
-
Causality: For a successful distillation, a continuous column of hot vapor must be established and maintained from the boiling flask to the condenser.[6] If the heating rate is too low, the vapor will condense on the cooler surfaces of the fractionating column and flow back into the flask before it can reach the condenser.[7] Significant heat loss to the surrounding environment, especially in a fume hood with high airflow, exacerbates this problem.[6]
-
Troubleshooting Steps:
-
Increase Heat Input: Gradually increase the temperature of the heating mantle. The goal is to achieve a steady boiling rate, but avoid overly vigorous boiling which can lead to bumping and compromise separation efficiency.
-
Insulate the Apparatus: Wrap the fractionating column and the still head (the section between the column and the condenser) with glass wool or aluminum foil.[6] This minimizes heat loss and helps maintain the temperature gradient required for efficient fractionation.[7]
-
Check for Leaks: Ensure all ground glass joints are properly sealed.[8] Leaks can allow vapor to escape, preventing it from reaching the condenser.[7]
-
Question: The temperature at the still head is fluctuating wildly instead of holding steady. Why is this happening?
Answer: A fluctuating temperature reading indicates an unstable distillation, which will result in poor separation of 1-methoxydecane from impurities.
-
Causality: A stable temperature plateau at the boiling point of the substance being distilled is indicative of a pure fraction being collected.[6] Fluctuations can be caused by several factors:
-
Troubleshooting Steps:
-
Ensure Smooth Boiling: Use boiling chips or a magnetic stir bar in the distilling flask to promote smooth, even boiling.
-
Reduce Heating Rate: A controlled, slow distillation rate is crucial for good separation.[6] Aim for a collection rate of approximately 1-2 drops per second.
-
Correct Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[6] If it's too high, the vapor will cool before reaching it, leading to a low reading. If it's too low, it will not accurately reflect the temperature of the vapor entering the condenser.
-
Question: I've collected my 1-methoxydecane fraction, but analytical tests (e.g., GC-MS, NMR) show it's still contaminated with the starting alcohol (1-decanol). How can I improve the purity?
Answer: This is a common issue, as the boiling point of 1-decanol (231°C) is relatively close to that of 1-methoxydecane (213-215°C). The efficiency of the fractional distillation column is paramount for this separation.
-
Causality: The ability of a column to separate components with close boiling points is determined by its number of "theoretical plates."[9] Each theoretical plate represents one cycle of evaporation and condensation.[6] A higher number of theoretical plates results in better separation. An inefficient column or improper technique will not provide the necessary number of theoretical plates.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material. Packed columns offer a larger surface area for condensation and re-evaporation cycles compared to unpacked columns, thus increasing the number of theoretical plates.[10][11]
-
Optimize Reflux Ratio: Maintain a slow distillation rate to allow for a high reflux ratio (the ratio of condensate returning to the pot versus condensate collected as distillate). This ensures that the vapor is repeatedly equilibrated with the liquid phase as it rises through the column, enriching the more volatile component (1-methoxydecane) at each stage.[12]
-
Consider a Pre-distillation Chemical Treatment: For stubborn alcohol impurities in ethers, a pre-treatment step can be effective. Reacting the crude ether with a reagent like sulfamic acid can convert the alcohol impurity into a non-volatile ester, which is then easily separated by a simple distillation.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 1-methoxydecane sample?
A1: The impurities will largely depend on the synthetic route used.[1]
-
Williamson Ether Synthesis: Common impurities include unreacted 1-bromodecane and residual sodium methoxide.[1]
-
Acid-Catalyzed Dehydration: Expect unreacted 1-decanol and methanol. Side reactions can also produce decene from the dehydration of 1-decanol.[1][14]
Q2: Is it necessary to perform the distillation under vacuum?
A2: While 1-methoxydecane's atmospheric boiling point (213-215.2°C) is manageable for distillation, performing the purification under reduced pressure is highly recommended.[1][3][4] A vacuum lowers the boiling point, which provides two key advantages:
-
It prevents potential thermal degradation of the product and any heat-sensitive impurities.
-
It can increase the efficiency of the separation.[11]
Q3: What type of packing material is best for my fractionating column?
A3: The choice of packing depends on the required efficiency and scale of the distillation.
-
Random Packing (e.g., Raschig rings, metal saddles): Good for general-purpose distillations and larger diameter columns. Pro-Pak® protruded metal packing is known for its high efficiency and low pressure drop, making it suitable for vacuum distillations.[11]
-
Structured Packing (e.g., woven wire mesh): Offers very high efficiency (low HETP - Height Equivalent to a Theoretical Plate) and low pressure drop, making it ideal for separating components with very close boiling points.[15]
Q4: How do I know when to switch from collecting the forerun to my main product fraction?
A4: The transition is guided by the temperature reading at the still head.
-
Initially, you may see a lower boiling fraction (the "forerun"), which could be residual solvents or low-boiling impurities. The temperature will plateau at the boiling point of this impurity.
-
Once this fraction is distilled off, the temperature may drop slightly before rising again.
-
When the temperature stabilizes at the boiling point of 1-methoxydecane (adjust for the operating pressure if under vacuum), you should switch to a new receiving flask to collect your pure product.[16] A sharp, stable boiling point is a good indicator of purity.[6]
Q5: Are there any specific safety precautions for distilling ethers like 1-methoxydecane?
A5: Yes, ethers require special handling.
-
Peroxide Formation: While less of a concern for long-chain ethers compared to diethyl ether or THF, it's good practice to be aware of the potential for peroxide formation, especially if the material has been stored for a long time and exposed to air and light. Peroxides can be explosive when concentrated during distillation.
-
Flammability: 1-Methoxydecane is a combustible liquid with a flash point around 73-84°C.[3][4][5] Ensure there are no open flames or spark sources near the apparatus. Always heat with a controlled heating mantle.
-
Inert Atmosphere: Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and is generally good practice for ensuring the chemical integrity of the product.[6]
Visualizing the Workflow: Troubleshooting Distillation Issues
The following diagram outlines a logical workflow for diagnosing and resolving common fractional distillation problems.
Caption: Troubleshooting Decision Tree for Fractional Distillation.
Experimental Protocol: Fractional Distillation of 1-Methoxydecane
This protocol outlines a standard procedure for the purification of 1-methoxydecane on a laboratory scale.
Materials:
-
Crude 1-methoxydecane
-
Boiling chips or magnetic stir bar
-
Heating mantle with stirrer
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed)
-
Still head (distillation head)
-
Thermometer and adapter
-
Condenser
-
Receiving flask(s)
-
Clamps and support stand
-
Glass wool or aluminum foil for insulation
-
Tubing for condenser water
-
(Optional) Vacuum pump, tubing, and manometer
Procedure:
-
Apparatus Assembly:
-
Place a stir bar or a few boiling chips into the round-bottom flask.
-
Add the crude 1-methoxydecane to the flask, filling it to no more than two-thirds of its volume.
-
Securely clamp the flask to a support stand over a heating mantle.
-
Fit the fractionating column into the neck of the flask.
-
Place the still head atop the column and insert the thermometer, ensuring correct placement as described in the troubleshooting section.[6]
-
Attach the condenser to the side arm of the still head and secure it with a clamp. Connect the water tubing to the condenser (water in at the bottom, out at the top).[16]
-
Place a pre-weighed receiving flask at the end of the condenser.
-
Ensure all joints are snug. Use Keck clips for added security if available.[8]
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin heating the distillation flask gently. If using a stirrer, begin stirring.
-
Observe the liquid beginning to boil and the ring of condensate slowly rising up the fractionating column.[6]
-
If the condensate ring stalls, slightly increase the heat. Insulate the column with glass wool or foil to facilitate the rise of the vapor.[6]
-
Monitor the temperature at the still head. Collect any low-boiling forerun in the first receiving flask.
-
When the temperature stabilizes at the boiling point of 1-methoxydecane, replace the receiving flask with a new, pre-weighed flask.
-
Maintain a slow, steady distillation rate (1-2 drops per second) by carefully controlling the heat input.[6]
-
Continue collecting the main fraction as long as the temperature remains constant.
-
If the temperature drops significantly after the main fraction has been collected, it indicates that most of the product has distilled. Stop the distillation at this point to avoid distilling high-boiling impurities into your product. Do not distill to dryness.[8]
-
-
Shutdown and Analysis:
-
Turn off the heating mantle and allow the apparatus to cool.
-
Once cool, disassemble the apparatus.
-
Weigh the receiving flask containing the purified 1-methoxydecane to determine the yield.
-
Analyze the purity of the collected fraction(s) using appropriate methods (e.g., GC, NMR, refractive index).
-
References
- The Good Scents Company. (n.d.). decyl methyl ether.
- Chemsrc. (2025, August 21). 1-METHOXYDECANE | CAS#:7289-52-3.
- Scentree. (n.d.). Decane, 1-methoxy- (CAS 7289-52-3): Odor profile, Properties, & IFRA compliance.
- LookChem. (n.d.). 1-METHOXYDECANE|7289-52-3.
- LookChem. (n.d.). Cas 7289-52-3,1-METHOXYDECANE.
- National Center for Biotechnology Information. (n.d.). Decane, 1-methoxy-. PubChem.
- Veeprho. (n.d.). Methoxydecane Impurities and Related Compound.
- Homework.Study.com. (n.d.). Explain why a packed fractional distillation column is more efficient than an unpacked column for separating two closely boiling liquids.
- Chemistry LibreTexts. (2021, June 20). 2.2: Distillation.
- Pope Scientific Inc. (n.d.). Fractionating Column Packing | Pro-Pak Column Packing.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Google Patents. (n.d.). US3450608A - Purification of ethers.
- Reddit. (2019, May 26). Organic Chemistry 1 - What are some common mistakes when doing fractional distillation?
- KLM Technology Group. (n.d.). Distillation Column Packing Hydraulics.
- Google Patents. (n.d.). US3492358A - Purification of ethers.
- National Institute of Standards and Technology. (n.d.). 1-Methoxydecane. NIST Chemistry WebBook.
- Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System.
- Wikipedia. (n.d.). Azeotrope tables.
- cdn. (n.d.). azeotropic data for binary mixtures.
- Scite.ai. (n.d.). The Efficiency and Capacity of Fractionating Columns.
- ResearchGate. (2015, November 17). Could you give me information about troubleshooting about distillation?
- FuseSchool - Global Education. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube.
- Royal Society of Chemistry. (2008, March 1). Fractional distillation [Video]. YouTube.
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- 16. youtube.com [youtube.com]
Technical Support Center: 1-Methoxydecane Synthesis
Welcome to the technical support center for the synthesis and purification of 1-methoxydecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its preparation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 1-methoxydecane in a laboratory setting?
The most prevalent and dependable method for preparing 1-methoxydecane is the Williamson ether synthesis .[1][2] This classic organic reaction involves a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this process, an alkoxide ion acts as the nucleophile and attacks a primary alkyl halide. For 1-methoxydecane, this specifically involves the reaction of sodium methoxide (CH₃ONa) with a 1-halodecane, typically 1-bromodecane.[1]
The reaction is favored because 1-bromodecane is a primary alkyl halide, which is ideal for the SN2 pathway and minimizes competing side reactions.[3][4][5]
Q2: I've synthesized 1-methoxydecane via the Williamson method. What are the most likely impurities I should be looking for?
Impurities in a Williamson synthesis typically arise from three sources: unreacted starting materials, products of side reactions, and contaminants from reagents or handling.
-
Unreacted Starting Materials: The most common are residual 1-bromodecane and methanol . Methanol is often present from the in situ preparation of sodium methoxide or if used as a solvent.[6][7]
-
Side-Reaction Products: The most significant byproduct is 1-decene . This is formed via a competing elimination (E2) reaction, where the methoxide base abstracts a proton from the carbon adjacent to the bromine atom.[8][9][10] Another potential, though less common, impurity is di-decyl ether , which could form if there is residual decanol and it gets deprotonated.
-
Degradation Products: Ethers are susceptible to autoxidation in the presence of air (oxygen) to form explosive peroxides, especially upon storage.[11] While not a direct impurity from the synthesis, it is a critical safety and purity concern during workup and storage.
Q3: My GC-MS analysis shows a significant peak corresponding to 1-decene. Why did this happen and how can I prevent it?
The formation of 1-decene is a classic example of the competition between SN2 (substitution, desired) and E2 (elimination, undesired) reactions.[3][10] The methoxide ion (CH₃O⁻) is not only a good nucleophile but also a strong base.
Causality:
-
Steric Hindrance: While 1-bromodecane is a primary halide, any steric hindrance can slightly favor elimination.
-
High Temperature: Higher reaction temperatures significantly favor the E2 pathway over SN2. The elimination reaction has a higher activation energy, and thus its rate increases more dramatically with temperature.[8]
-
Strongly Basic Conditions: The inherent basicity of the methoxide drives the E2 reaction.
Prevention Strategy:
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve a good rate, typically between 50-80°C.[4][8] Avoid excessive heating or "hot spots" in the reaction flask.
-
Choice of Base/Solvent: Using a polar aprotic solvent like DMF or acetonitrile can enhance the nucleophilicity of the methoxide and favor the SN2 pathway.[4][9]
-
Controlled Addition: Add the 1-bromodecane slowly to the solution of sodium methoxide to maintain a controlled reaction rate and temperature.
Q4: How do I detect and quantify the common impurities in my 1-methoxydecane sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose due to the volatility of 1-methoxydecane and its likely impurities.[12][13]
-
Gas Chromatography (GC): Separates the components of the mixture based on their boiling points and interactions with the stationary phase. You will see distinct peaks for 1-methoxydecane, 1-bromodecane, 1-decanol, and 1-decene.
-
Mass Spectrometry (MS): Fragments the separated components into a unique mass spectrum, allowing for positive identification by comparing the fragmentation pattern to a library (e.g., NIST).[14]
-
Other Techniques:
-
¹H NMR: Can be used to detect impurities. For instance, the vinylic protons of 1-decene would appear in a distinct region (around 4.9-5.8 ppm) where 1-methoxydecane has no signals.
-
FTIR: Can indicate the presence of unreacted alcohol (broad O-H stretch around 3300 cm⁻¹).
-
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and provides a logical workflow to diagnose and solve the issue.
Problem: Low Yield of 1-Methoxydecane
A low yield can be attributed to several factors, from incomplete reactions to mechanical loss during workup.
Caption: Troubleshooting logic for low product yield.
Problem: Final Product is Contaminated with Starting Materials (1-Bromodecane, Methanol/1-Decanol)
This is a common purification challenge. The presence of these impurities indicates either an incomplete reaction or inefficient purification.
Summary of Impurity Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Analytical Signature (GC-MS) |
| 1-Methoxydecane | 172.31 | 215.2 | Target product peak. Key fragments m/z 45, 59. |
| 1-Bromodecane | 221.19 | 238 | Higher retention time than product. Isotopic pattern for Bromine (m/z ~79/81). |
| 1-Decanol | 158.28 | 231 | Similar retention time to bromide. Characteristic m/z 31 (CH₂OH⁺). |
| 1-Decene | 140.27 | 172 | Lower retention time. Molecular ion at m/z 140. |
| Methanol | 32.04 | 64.7 | Very early eluting peak. |
Purification Workflow
The key to separating these compounds is a combination of chemical washing (extraction) and physical separation (distillation).
Caption: Standard purification workflow for 1-methoxydecane.
Detailed Protocol: Purification of 1-Methoxydecane
-
Quenching: After the reaction is complete, cool the flask to room temperature. Slowly add deionized water to the reaction mixture to dissolve the precipitated sodium bromide (NaBr).[6]
-
Extraction: Transfer the mixture to a separatory funnel. If a solvent like THF or DMF was used, add a non-polar solvent like diethyl ether or ethyl acetate to extract the organic components. Wash the organic layer sequentially with:
-
Deionized water (to remove residual polar solvents).
-
Saturated sodium bicarbonate solution (to neutralize any residual acid).
-
Brine (saturated NaCl solution) to break up emulsions and begin the drying process.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it sit for 10-15 minutes.
-
Concentration: Filter the organic layer to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the low-boiling extraction solvent.
-
Fractional Distillation: This is the most critical step for removing high-boiling impurities like 1-bromodecane and 1-decanol.
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Slowly heat the crude oil under atmospheric or reduced pressure.
-
Collect and discard any initial low-boiling fractions (e.g., 1-decene, BP ~172°C).
-
Carefully collect the product fraction boiling around 215°C.[1][15]
-
Leave the high-boiling residue (unreacted 1-bromodecane, 1-decanol) in the distillation flask.
-
-
Analysis: Analyze the collected fraction by GC-MS to confirm purity.
References
- 1-METHOXYDECANE|7289-52-3 - LookChem. (n.d.). LookChem.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Khan, S. (n.d.). Williamson ether synthesis. Khan Academy.
- Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
- Various Authors. (n.d.). Detection and estimation of ethers. ResearchGate.
- Gas Chromatographic Analysis of Ether — Alcohols in Carbon Removing Compounds. (1967). Journal of Chromatographic Science. Oxford Academic.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- Analytical Techniques for the Composition of Petroleum Ether Fractions. (2018, January 15). Odinity.
- Cas 7289-52-3, 1-METHOXYDECANE. (n.d.). LookChem.
- Ether Identification. (n.d.). Scribd.
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
- 1-METHOXYDECANE | CAS#:7289-52-3. (2025, August 21). Chemsrc.
- 5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare.
- Williamson ether synthesis. (n.d.). Wikipedia.
- ChemistNATE. (2022, February 1). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. YouTube.
- Decane, 1-methoxy-. (n.d.). PubChem. National Institutes of Health.
- 11.8: Williamson Ether Synthesis. (2021, July 5). Chemistry LibreTexts.
- Process for the preparation of alkyl aryl ethers containing carboxyl groups. (1999). Google Patents.
- Ether - Synthesis, Reactions, Uses. (2025, December 10). Britannica.
- 18.2: Preparing Ethers. (2025, February 24). Chemistry LibreTexts.
- Methoxydecane Impurities and Related Compound. (n.d.). Veeprho.
- Characterization of Impurities and Degradants Using Mass Spectrometry. (n.d.). ResearchGate.
- In-depth characterization of complex molecules using GC×GC-TOFMS. (n.d.). ORBi.
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2020). Journal of Physics: Conference Series.
- Frankincense. (n.d.). Wikipedia.
- Organic Certification is Not Enough: The Case of the Methoxydecane Frankincense. (2019, April 4). MDPI.
- GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. (2020). DergiPark.
- Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. (2018, May 11). eScholarship.
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Williamson Ether Synthesis Optimization: A Technical Support Center
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions for higher yields and purity by explaining the causality behind experimental choices, grounded in established scientific principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your Williamson ether synthesis experiments.
Issue 1: Low or No Product Yield
A low yield is one of the most common challenges in Williamson ether synthesis.[1][2][3] This can often be traced back to several key factors related to your reactants and reaction conditions.
Question: My Williamson ether synthesis has a very low yield. What are the likely causes and how can I fix this?
Answer: Low yields can be frustrating, but a systematic approach to troubleshooting can often identify the culprit. Here’s a breakdown of potential causes and their solutions:
-
Sub-optimal Reactant Pairing: The Williamson ether synthesis is an S(_N)2 reaction, meaning it is highly sensitive to steric hindrance.[4][5][6]
-
The Problem: You may have chosen a sterically hindered alkyl halide (secondary or tertiary). Tertiary alkyl halides will almost exclusively lead to elimination (E2) products, while secondary halides will give a mixture of substitution (S(_N)2) and elimination (E2) products.[4][5]
-
The Solution: Whenever possible, plan your synthesis so that the alkyl halide is primary or methyl.[4][7] For unsymmetrical ethers, there are two possible synthetic routes. Always choose the pathway that involves the less sterically hindered alkyl halide.[6] For example, to synthesize methyl tert-butyl ether, you should react sodium tert-butoxide with methyl iodide, not sodium methoxide with tert-butyl chloride.
-
-
Inefficient Alkoxide Formation: The reaction requires a strong nucleophile, which is the alkoxide. Incomplete deprotonation of the alcohol will result in a lower concentration of the active nucleophile.
-
The Problem: The base used may not be strong enough to fully deprotonate the starting alcohol, or it may have degraded due to improper storage. For instance, sodium hydride (NaH) that appears gray may have been deactivated.[1]
-
The Solution: Use a sufficiently strong base to deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they form hydrogen gas as a byproduct, which drives the reaction forward.[4][8] Alternatively, strong bases like sodium amide (NaNH(_2)) can be used.[8] Ensure your base is fresh and has been stored under anhydrous conditions.
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[1]
-
The Problem: Water can react with the strong base, quenching it and preventing the formation of the alkoxide. It can also hydrolyze the alkyl halide.[1]
-
The Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in an S(_N)2 reaction.
-
The Problem: Protic solvents (e.g., water, ethanol) can solvate the alkoxide nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[9][10][11] Apolar solvents are also not ideal as they do not effectively dissolve the ionic alkoxide.[12][13]
-
The Solution: Use a polar aprotic solvent. These solvents can solvate the cation of the alkoxide but not the anion, leaving the nucleophile "naked" and highly reactive.[9][11] Excellent choices include acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[12][13] Tetrahydrofuran (THF) is also a common choice, especially when using NaH or KH.[4]
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
The Problem: Typical Williamson ether syntheses require heating for 1 to 8 hours at temperatures between 50-100 °C.[7][12][13] Shorter reaction times or lower temperatures may result in incomplete conversion.[12]
-
The Solution: Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC). This will help you determine the optimal reaction time and temperature for your specific substrates. If the reaction is sluggish, consider a modest increase in temperature, but be mindful that higher temperatures can also favor the competing E2 elimination.[1]
-
Issue 2: Formation of an Alkene Side Product (Elimination)
The primary competing reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is also promoted by the strong base (the alkoxide).
Question: I am observing a significant amount of an alkene byproduct in my reaction. How can I minimize this?
Answer: The formation of an alkene is a classic sign that the E2 elimination pathway is competing with, or even dominating, the desired S(_N)2 substitution. Here’s how to favor substitution over elimination:
-
Choose the Right Substrates: As mentioned previously, the structure of the alkyl halide is the most critical factor.
-
The Problem: Secondary and, especially, tertiary alkyl halides are prone to elimination.[4][5] The bulky alkoxide can more easily act as a base and abstract a proton from a sterically hindered alkyl halide rather than attacking the electrophilic carbon.[5]
-
The Solution: Use a primary or methyl alkyl halide. If you must use a secondary alkyl halide, be prepared for a mixture of products. Avoid tertiary alkyl halides altogether for this synthesis.[4]
-
-
Control the Temperature: Higher temperatures tend to favor elimination over substitution.
-
The Problem: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, increasing the reaction temperature will increase the rate of both reactions, but it will increase the rate of elimination more significantly.
-
The Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often best to start at a lower temperature (e.g., 50 °C) and only increase it if the reaction is not proceeding.[1]
-
-
Consider the Base/Nucleophile: While a strong base is necessary, its steric bulk can be a factor.
-
The Problem: A sterically hindered alkoxide (e.g., tert-butoxide) is more likely to act as a base than a nucleophile.[6]
-
The Solution: If elimination is a problem, consider using a less sterically hindered alkoxide if your target molecule allows for it.
-
Diagram: S(_N)2 vs. E2 Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solved Answer: Given Reaction is williamson ether Synthesis | Chegg.com [chegg.com]
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- 5. One moment, please... [chemistrytalk.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. Williamson_ether_synthesis [chemeurope.com]
Technical Support Center: Acid-Catalyzed Dehydration Synthesis of 1-Methoxydecane
Welcome to the technical support center for the acid-catalyzed dehydration synthesis of 1-methoxydecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding this etherification reaction. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of 1-methoxydecane via acid-catalyzed dehydration of methanol and 1-decanol.
Question: Why is my yield of 1-methoxydecane unexpectedly low?
Answer:
A low yield of 1-methoxydecane can stem from several factors, primarily related to competing side reactions and suboptimal reaction conditions. The acid-catalyzed synthesis of unsymmetrical ethers like 1-methoxydecane is inherently challenging due to the potential for multiple products.[1] Let's break down the likely culprits:
-
Formation of Symmetrical Ethers: The reaction mixture contains both methanol and 1-decanol. Acid-catalyzed dehydration can occur between two molecules of methanol to form dimethyl ether, and between two molecules of 1-decanol to form di-n-decyl ether.[1][2] This is a common issue when attempting to synthesize unsymmetrical ethers via this method.[1]
-
Alkene Formation (Elimination): At elevated temperatures, 1-decanol can undergo an acid-catalyzed E2 elimination reaction to form dec-1-ene.[3][4][5][6][7] This pathway becomes increasingly significant at temperatures above the optimal range for etherification.[1][8]
-
Suboptimal Temperature Control: The formation of ethers is favored at lower temperatures (around 130-140 °C for ethanol to diethyl ether), while higher temperatures (above 150 °C) favor alkene formation.[1][8][9] Precise temperature control is therefore critical for maximizing the yield of 1-methoxydecane.
-
Inappropriate Catalyst Concentration: While an acid catalyst is necessary, an excessively high concentration can promote side reactions, including elimination and potentially ether cleavage.
Troubleshooting Protocol:
-
Optimize Temperature: Maintain a reaction temperature in the lower range suitable for ether formation. For the synthesis of 1-methoxydecane, a temperature around 130-140°C should be targeted initially, with careful monitoring.
-
Control Stoichiometry: Use a significant excess of the more volatile and less expensive alcohol, in this case, methanol. This will statistically favor the reaction between methanol and 1-decanol, increasing the yield of the desired unsymmetrical ether.
-
Gradual Addition: Consider the slow, controlled addition of 1-decanol to the heated mixture of methanol and the acid catalyst. This can help maintain a high concentration of methanol relative to 1-decanol, further promoting the desired reaction.
-
Catalyst Choice and Concentration: Use a catalytic amount of a strong, non-nucleophilic acid like sulfuric acid or p-toluenesulfonic acid.[3] Start with a low concentration and optimize as needed.
Question: My final product is contaminated with a significant amount of dec-1-ene. How can I prevent this?
Answer:
The presence of dec-1-ene is a clear indication that the elimination side reaction is dominating.[5] This occurs via an E2 mechanism for primary alcohols like 1-decanol.[3][4][7]
Causality: The mechanism involves the protonation of the hydroxyl group of 1-decanol by the acid catalyst, forming a good leaving group (water).[3][5] A base in the reaction mixture (such as the conjugate base of the acid or another alcohol molecule) then abstracts a proton from the adjacent carbon, leading to the formation of a double bond and the elimination of water.[3][5] Higher reaction temperatures provide the necessary activation energy for this elimination pathway to compete effectively with the SN2 reaction that leads to ether formation.[1][8]
Prevention Protocol:
-
Strict Temperature Control: This is the most critical factor. Lowering the reaction temperature will significantly disfavor the elimination reaction.[1][8] Aim for the lowest temperature at which a reasonable reaction rate for etherification is observed.
-
Choice of Acid Catalyst: While strong acids are needed, some can be more prone to causing elimination. Consider using phosphoric acid, which is sometimes less dehydrating than sulfuric acid.[3]
-
Minimize Reaction Time: Prolonged exposure to acidic conditions at elevated temperatures will increase the amount of elimination product. Monitor the reaction progress (e.g., by GC-MS) and stop it once the formation of 1-methoxydecane has plateaued.
Question: I am observing the formation of di-n-decyl ether in my product mixture. Why is this happening and how can I minimize it?
Answer:
The formation of the symmetrical ether, di-n-decyl ether, is a common side reaction in the acid-catalyzed synthesis of unsymmetrical ethers.[1]
Causality: The reaction mechanism for ether formation involves the protonation of an alcohol to form a good leaving group, followed by nucleophilic attack by another alcohol molecule.[1][2][10] In your reaction mixture, both methanol and 1-decanol are present and can act as nucleophiles and electrophiles. When a protonated 1-decanol molecule is attacked by another molecule of 1-decanol, the result is di-n-decyl ether.
Minimization Protocol:
-
Methanol in Large Excess: As mentioned previously, using a large excess of methanol is the most effective way to minimize the formation of di-n-decyl ether. This increases the probability that a protonated 1-decanol molecule will be attacked by a methanol molecule rather than another 1-decanol molecule.
-
Reaction Conditions: Favorable conditions for the formation of 1-methoxydecane (i.e., optimized temperature) will also help to a certain extent, as the primary goal is to drive the reaction towards the desired product.
Question: Could the 1-methoxydecane product be degrading under the reaction conditions?
Answer:
Yes, under strong acidic conditions and elevated temperatures, the newly formed 1-methoxydecane can undergo acid-catalyzed cleavage.[11][12][13][14][15]
Causality: The ether oxygen can be protonated by the strong acid.[12][13] This makes the ether susceptible to nucleophilic attack by a halide ion (if using a hydrohalic acid) or another nucleophile present in the mixture.[11][12] For a primary ether like 1-methoxydecane, this cleavage would likely proceed through an SN2 mechanism.[11][12][15] The nucleophile would attack the less sterically hindered methyl group, regenerating methanol and forming 1-decanol or a derivative.
Prevention Protocol:
-
Use a Non-Nucleophilic Acid: Employ a strong acid with a non-nucleophilic conjugate base, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3] Avoid using hydrohalic acids like HBr or HI, as the resulting halide ions are good nucleophiles that can promote ether cleavage.[11][12][14]
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times to minimize the extent of this degradation pathway.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the acid-catalyzed synthesis of 1-methoxydecane.
What is the reaction mechanism for the formation of 1-methoxydecane?
The formation of 1-methoxydecane from methanol and 1-decanol under acidic conditions proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][9]
Mechanism Steps:
-
Protonation of 1-decanol: The hydroxyl group of 1-decanol is protonated by the acid catalyst (e.g., H₂SO₄) to form a good leaving group, water.[1][3][10]
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the carbon atom bonded to the protonated hydroxyl group of 1-decanol in a backside attack.[1][2]
-
Deprotonation: The resulting protonated ether intermediate is then deprotonated, typically by the conjugate base of the acid or another alcohol molecule, to yield 1-methoxydecane and regenerate the acid catalyst.[1][10]
Why is the Williamson ether synthesis often preferred for preparing unsymmetrical ethers like 1-methoxydecane?
The Williamson ether synthesis is generally a more reliable and versatile method for preparing unsymmetrical ethers because it avoids the formation of symmetrical ether byproducts.[16][17][18][19][20][21]
Key Advantages of Williamson Ether Synthesis:
-
Regiocontrol: The reaction involves the reaction of an alkoxide with an alkyl halide.[17][18][20] By choosing the appropriate alkoxide and alkyl halide, the desired unsymmetrical ether can be synthesized with high selectivity. For 1-methoxydecane, this would involve reacting sodium decoxide with methyl iodide or sodium methoxide with 1-iododecane. The latter is preferred to avoid potential elimination side reactions with the long-chain alkyl halide.[17][21]
-
Milder Conditions: The reaction is typically carried out under basic conditions and often at lower temperatures than the acid-catalyzed dehydration, which minimizes the risk of elimination and other side reactions.[18]
What are the key safety precautions to consider during this synthesis?
-
Strong Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Flammable Solvents: Methanol is flammable. Ensure there are no ignition sources nearby when handling it.
-
Heating: Use a well-controlled heating mantle and a temperature probe to prevent overheating, which can lead to increased side reactions and potential hazards.
How can I purify the final 1-methoxydecane product?
Purification will likely involve several steps to remove unreacted starting materials, the acid catalyst, and any side products.
Purification Protocol:
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst by washing with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the crude product into a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Distillation: The final and most crucial step is fractional distillation to separate the 1-methoxydecane from any remaining methanol, 1-decanol, dec-1-ene, and di-n-decyl ether.[22][23] The significant differences in their boiling points should allow for good separation.
| Compound | Boiling Point (°C) |
| Methanol | ~65 |
| Dec-1-ene | ~171 |
| 1-Methoxydecane | ~214-216 |
| 1-Decanol | ~231 |
| Di-n-decyl ether | >300 |
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired synthesis pathway and the major side reactions.
Caption: Desired SN2 pathway for 1-methoxydecane synthesis.
Caption: Competing side reaction pathways.
References
- Wikipedia. Ether cleavage. [Link]
- Master Organic Chemistry.
- Master Organic Chemistry. Cleavage Of Ethers With Acid. (2014-11-19). [Link]
- Khan Academy. Acidic cleavage of ethers. [Link]
- Chemistry Steps.
- Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. (2024-03-19). [Link]
- Study.com. Alcohol Elimination Reaction | Mechanisms, Examples & Importance. [Link]
- Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
- Chemistry LibreTexts. 18.2: Preparing Ethers. (2025-02-24). [Link]
- Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. (2020-05-30). [Link]
- YouTube. Acid-catalyzed ether synthesis. (2024-01-25). [Link]
- Chad's Prep.
- BYJU'S. 1.
- Google Patents.
- YouTube. Dehydration of Alcohols (Elimination, Forms Alkenes). (2023-01-18). [Link]
- Britannica. Ether - Synthesis, Reactions, Uses. (2025-12-10). [Link]
- Michigan State University Chemistry.
- Google Patents.
- Reddit.
- Chemistry LibreTexts. Carbocation Rearrangements. (2023-01-22). [Link]
- Chemistry Steps. Rearrangement Reactions with Practice Problems. [Link]
- Master Organic Chemistry. Rearrangement Reactions (1) - Hydride Shifts. (2025-06-23). [Link]
- ResearchGate. Acid-Catalyzed Etherification of Glycerol with Long-Alkyl-Chain Alcohols. (2025-08-06). [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
- ResearchGate.
- Francis Academic Press.
- Khan Academy. Williamson ether synthesis. [Link]
- European Patent Office.
- YouTube. Acid Catalyzed ether synthesis. (2019-11-04). [Link]
- ACS Publications.
- Chemistry LibreTexts. Dehydration of Alcohols to Make Ethers. (2023-01-22). [Link]
- Study.com. Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]
- YouTube.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Alcohol Elimination Reaction | Mechanisms, Examples & Importance | Study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Elimination Dehydration - Chad's Prep® [chadsprep.com]
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Troubleshooting 1-methoxydecane separation in complex mixtures
Technical Support Center: 1-Methoxydecane Separation
Welcome to the technical support center for the analysis and purification of 1-methoxydecane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when separating this long-chain ether from complex sample matrices. As a non-polar, relatively high-boiling point compound, 1-methoxydecane presents unique challenges that require tailored analytical strategies. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format, grounded in fundamental scientific principles.
Understanding Your Analyte: Physicochemical Properties
Before troubleshooting any separation, a firm understanding of the analyte's properties is critical. These characteristics dictate its behavior in different analytical systems and are the foundation for logical method development and problem-solving.
| Property | Value | Significance for Separation | Source(s) |
| Molecular Formula | C₁₁H₂₄O | Basic identifier. | [1][2] |
| Molecular Weight | 172.31 g/mol | Influences volatility and diffusion. | [1][3][4] |
| Boiling Point | 213-215 °C (at 760 mmHg) | High boiling point necessitates elevated temperatures in Gas Chromatography (GC) and makes it a candidate for steam distillation.[5] | [1][3][6] |
| LogP (o/w) | ~4.6 - 5.1 | High LogP value indicates strong non-polar (lipophilic) character, making it highly suitable for Reverse-Phase Liquid Chromatography (RPLC) with strong retention. | [4][6][7] |
| Vapor Pressure | ~0.22 mmHg @ 25 °C | Low volatility at room temperature; requires heating for efficient GC analysis. | [6] |
| Solubility | Insoluble in water; Soluble in alcohols and other organic solvents like chloroform and ethyl acetate. | Dictates appropriate solvents for sample preparation, extraction, and mobile phases in Liquid Chromatography (LC). | [1][6][7] |
| Density | ~0.795 g/cm³ | Relevant for liquid-liquid extraction protocols. | [1][3] |
General Troubleshooting Workflow
When encountering a separation issue, a systematic approach is more effective than random parameter adjustments. The following workflow provides a logical pathway from problem identification to resolution.
Caption: General troubleshooting logic flow.
Part 1: Gas Chromatography (GC) Troubleshooting
Due to its volatility at elevated temperatures, GC is a primary technique for analyzing 1-methoxydecane.[8] Most issues arise from its high boiling point and potential interactions with the analytical system.
Question 1: My 1-methoxydecane peak is broad and tailing. What is the cause and how do I fix it?
Answer: Peak tailing for a non-polar ether like 1-methoxydecane is often caused by secondary, unwanted interactions within the analytical system. The primary culprits are active sites in the injector liner or on the column itself.
Scientific Rationale: The oxygen atom in the ether group of 1-methoxydecane has lone pairs of electrons, making it a weak Lewis base. This site can interact with active sites (e.g., exposed silanols, metal oxides) in the GC flow path, especially in the hot injector.[9] These interactions are stronger than the intended partitioning with the column's stationary phase, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
Recommended Protocol: System Passivation and Optimization
-
Injector Maintenance:
-
Action: Replace the injector liner with a new, deactivated liner (e.g., silanized).
-
Causality: The injector is the hottest part of the system where analyte degradation or adsorption is most likely. A fresh, inert liner provides a clean surface, minimizing active sites.
-
-
Column Conditioning:
-
Action: Condition the column according to the manufacturer's instructions, typically by holding it at a temperature slightly above your method's maximum temperature for 1-2 hours.
-
Causality: This process removes any residual manufacturing impurities or contaminants from previous injections that could serve as active sites.
-
-
Optimize Temperature Program:
-
Action: Ensure the initial oven temperature is high enough to prevent condensation of the solvent and analyte at the head of the column. A starting temperature of 70-90°C is often appropriate. Increase the temperature ramp rate (e.g., 15-25°C/min) to ensure the high-boiling 1-methoxydecane elutes as a sharp band.
-
Causality: A faster ramp minimizes the time the analyte spends interacting with any remaining active sites on the column, reducing band broadening.
-
Table 2: Recommended Starting GC Parameters for 1-Methoxydecane
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar (e.g., DB-1, HP-5ms), 30m x 0.25mm ID, 0.25µm film | "Like dissolves like." A non-polar analyte requires a non-polar stationary phase for ideal partitioning. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Hydrogen allows for faster analysis times. |
| Injector Temp. | 250 °C | Ensures complete and rapid vaporization without thermal degradation. |
| Detector Temp. | 280 °C (FID or MS) | Prevents condensation of the analyte in the detector. |
| Oven Program | 80 °C (hold 1 min), ramp at 20 °C/min to 240 °C (hold 2 min) | A robust starting point to ensure elution without excessive retention. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for concentrated samples. Use splitless for trace analysis. |
Question 2: I am seeing poor resolution between 1-methoxydecane and a similar matrix component. How can I improve separation?
Answer: Improving resolution requires manipulating the three key factors of chromatography: efficiency (N), selectivity (α), and retention factor (k).
Scientific Rationale: The resolution equation shows that resolution is proportional to the square root of efficiency and directly proportional to selectivity and retention. For co-eluting peaks, the most powerful way to improve separation is often by changing the selectivity of the system.
Recommended Protocol: Enhancing Resolution
-
Change Selectivity (Most Effective):
-
Action: Switch to a column with a different stationary phase. If you are using a non-polar (5% phenyl) phase, try a mid-polarity phase (e.g., 50% phenyl or a WAX-type column).
-
Causality: A different stationary phase will introduce new interaction mechanisms (e.g., dipole-dipole interactions on a WAX column) that can alter the elution order and separate compounds that co-elute on a non-polar phase.[10]
-
-
Increase Efficiency:
-
Action: Use a longer column (e.g., 60m instead of 30m) or switch to a column with a smaller internal diameter (e.g., 0.18mm).
-
Causality: A longer column provides more theoretical plates, giving the analytes more opportunities to separate. A smaller ID reduces radial diffusion, leading to sharper peaks.
-
-
Optimize Retention:
-
Action: Lower the temperature ramp rate (e.g., from 20°C/min to 10°C/min).
-
Causality: This increases the retention time and the time the analytes spend interacting with the stationary phase, which can sometimes be sufficient to improve the separation of closely eluting peaks.
-
Caption: Common GC peak problems and solutions.
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
For non-volatile or thermally sensitive complex mixtures, HPLC is the preferred method. Given 1-methoxydecane's high lipophilicity (LogP ~5), Reverse-Phase HPLC is the ideal choice.[9]
Question 3: 1-Methoxydecane is taking too long to elute from my C18 column, or it isn't eluting at all. What should I do?
Answer: This is a classic case of excessive retention due to the strong hydrophobic interactions between the C10 alkyl chain of 1-methoxydecane and the C18 stationary phase. The mobile phase is not strong enough (i.e., not sufficiently non-polar) to elute it effectively.
Scientific Rationale: In reverse-phase chromatography, retention is driven by the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. Highly non-polar analytes like 1-methoxydecane strongly favor the stationary phase. To elute them, the polarity of the mobile phase must be decreased by increasing the proportion of the organic solvent.[9]
Recommended Protocol: Reducing Retention
-
Increase Mobile Phase Strength:
-
Action: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. If you are running an isocratic method of 80% acetonitrile / 20% water, try increasing it to 95% acetonitrile.
-
Causality: A higher concentration of organic solvent makes the mobile phase more non-polar, reducing the analyte's affinity for the stationary phase and accelerating its elution.
-
-
Switch to a Stronger Organic Solvent:
-
Action: If using methanol, switch to acetonitrile.
-
Causality: Acetonitrile is a stronger (less polar) solvent than methanol in reverse-phase systems and will result in shorter retention times for non-polar compounds.
-
-
Use a Less Retentive Column:
-
Action: If the problem persists even with high organic content, switch to a column with a shorter alkyl chain (e.g., C8) or a phenyl-hexyl phase.
-
Causality: A C8 phase is less hydrophobic than a C18 phase, leading to weaker interactions and reduced retention for highly non-polar analytes.
-
Table 3: Recommended Starting HPLC (Reverse-Phase) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C8, 150mm x 4.6mm ID, 5µm particles | C18 provides high retention; switch to C8 if retention is excessive. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | A strong, low-viscosity organic modifier. |
| Gradient | 85% B to 100% B over 10 minutes | A gradient is essential to elute the highly retained 1-methoxydecane while also separating it from more polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6mm ID column. |
| Column Temp. | 35-40 °C | Reduces mobile phase viscosity and can sharpen peaks. |
| Detector | UV at low wavelength (e.g., 200-210 nm) or ELSD/CAD/MS | 1-methoxydecane lacks a strong chromophore. Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are ideal. |
Question 4: My sample contains both polar and non-polar compounds, and I can't get a good separation of everything in one run. How do I analyze 1-methoxydecane in this complex matrix?
Answer: This scenario requires either a gradient elution method or a sample preparation technique like Solid-Phase Extraction (SPE) to isolate 1-methoxydecane from the polar interferents.
Scientific Rationale: Isocratic elution is insufficient for samples with a wide range of polarities. A mobile phase strong enough to elute 1-methoxydecane will cause all polar compounds to rush through unretained at the solvent front. Conversely, a mobile phase weak enough to retain the polar compounds will lead to infinite retention of 1-methoxydecane. Gradient elution or selective sample cleanup is necessary.
Recommended Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol uses a reverse-phase SPE cartridge to separate the non-polar 1-methoxydecane from polar matrix components.
-
Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18 or C8).
-
Conditioning:
-
Action: Wash the cartridge with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Causality: This solvates the stationary phase, activating it for sample binding.
-
-
Equilibration:
-
Action: Wash the cartridge with 1-2 mL of a solvent that mimics your sample diluent (e.g., 50% methanol in water).
-
Causality: Prepares the stationary phase for the sample loading step without causing the phase to dewet.
-
-
Sample Loading:
-
Action: Dissolve your sample in a solvent with a high aqueous content and slowly pass it through the cartridge.
-
Causality: The non-polar 1-methoxydecane will be strongly retained on the C18 phase, while polar impurities will not bind and will pass through to waste.
-
-
Washing:
-
Action: Wash the cartridge with 1-2 mL of a weak, polar solvent (e.g., 20% methanol in water).
-
Causality: This removes any remaining polar or weakly-retained impurities without eluting the target analyte.
-
-
Elution:
-
Action: Elute the purified 1-methoxydecane by passing 1-2 mL of a strong, non-polar solvent (e.g., 100% acetonitrile or ethyl acetate) through the cartridge.
-
Causality: The strong solvent disrupts the hydrophobic interactions, releasing the analyte from the stationary phase into a clean collection vial for subsequent HPLC or GC analysis.
-
References
- The Good Scents Company. (n.d.). decyl methyl ether.
- Chemsrc. (2025). 1-METHOXYDECANE | CAS#:7289-52-3.
- Scentree. (n.d.). Decane, 1-methoxy- (CAS 7289-52-3): Odor profile, Properties, & IFRA compliance.
- LookChem. (n.d.). 1-METHOXYDECANE|7289-52-3.
- LookChem. (n.d.). Cas 7289-52-3,1-METHOXYDECANE.
- National Center for Biotechnology Information. (n.d.). Decane, 1-methoxy-. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). 1-Methoxydecane. NIST Chemistry WebBook.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- GL Sciences. (n.d.). Petrochemicals and General Chemicals.
- Watson, D. G. (2016). High-performance liquid chromatography. Basicmedical Key.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Decane, 1-methoxy- | C11H24O | CID 23716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-METHOXYDECANE | CAS#:7289-52-3 | Chemsrc [chemsrc.com]
- 4. scent.vn [scent.vn]
- 5. env.go.jp [env.go.jp]
- 6. decyl methyl ether, 7289-52-3 [thegoodscentscompany.com]
- 7. 1-METHOXYDECANE|7289-52-3|lookchem [lookchem.com]
- 8. Petrochemicals and General Chemicals | 分野別ソリューション | GL Sciences [glsciences.com]
- 9. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 10. gcms.cz [gcms.cz]
Technical Support Center: Ensuring the Stability of 1-Methoxydecane During Storage
Introduction
1-Methoxydecane, also known as decyl methyl ether, is a long-chain fatty ether increasingly utilized in drug development as a specialty solvent, in the fragrance industry for its fresh aroma, and as a potential diesel fuel extender.[1][2][3][4] The reliability of experimental outcomes and the safety of laboratory personnel depend critically on the chemical integrity of this reagent. Like many ethers, 1-methoxydecane is susceptible to degradation during storage, primarily through autoxidation, which forms hazardous peroxide by-products.[5]
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, detect, and mitigate the stability challenges associated with 1-methoxydecane. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower users to make informed decisions for safe and effective handling.
Section 1: Understanding Degradation Pathways
To effectively prevent degradation, it is crucial to understand the chemical mechanisms at play. For 1-methoxydecane, the primary concern is the formation of explosive peroxides, though other pathways can also compromise sample purity.
Autoxidation and Peroxide Formation
The most significant and hazardous degradation pathway for ethers is autoxidation, a free-radical chain reaction initiated by oxygen, and accelerated by light and heat.[5][6]
Mechanism:
-
Initiation: An initiator (like UV light or heat) abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming a carbon-centered radical. This is the most vulnerable position due to the stabilizing effect of the adjacent oxygen atom.
-
Propagation: This radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical then abstracts a hydrogen atom from another 1-methoxydecane molecule, forming a hydroperoxide and a new carbon-centered radical, which continues the chain reaction.
-
Termination: The reaction stops when two radicals combine.
These hydroperoxides can further react to form polymeric peroxides and other degradation products. Upon heating or mechanical shock (e.g., friction from a container's cap), these peroxides can decompose explosively.[7]
Caption: Free-radical chain reaction for peroxide formation in ethers.
Acid-Catalyzed Hydrolysis
While less common during standard storage, the presence of acidic impurities can catalyze the cleavage of the ether bond, yielding decyl alcohol and methanol.[8][9] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack, typically through an SN2 mechanism for a primary ether like 1-methoxydecane.[8][10]
This pathway is a critical consideration if 1-methoxydecane is used in acidic reaction media or if it becomes contaminated with acidic substances during storage.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for 1-methoxydecane?
A: Optimal stability is achieved by controlling the key factors that promote degradation. The following table summarizes our recommendations.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store in a refrigerator at 2-8°C.[11] | Reduces the rate of chemical reactions, including the initiation step of autoxidation. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Excludes oxygen, a critical reactant for peroxide formation. This is the most effective preventative measure. |
| Light | Store in an amber glass bottle or an opaque container.[5][6] | Prevents UV light from initiating the free-radical chain reaction. |
| Container | Use the original manufacturer's container, ensuring a tight seal. | Manufacturer containers are made of non-reactive materials. A tight PTFE-lined cap prevents oxygen ingress and moisture absorption. |
| Inhibitor | For long-term storage, add an inhibitor like Butylated Hydroxytoluene (BHT) at 50-250 ppm. | BHT is a free-radical scavenger that terminates the autoxidation chain reaction, significantly extending the safe storage period.[6] |
Q: What are the visible signs of degradation in my 1-methoxydecane sample?
A: You should treat the sample with extreme caution if you observe any of the following:
-
Crystalline precipitate: Peroxides can precipitate from the solution. These crystals are extremely shock-sensitive.[7]
-
Cloudiness or viscous liquid formation: This can indicate the formation of polymeric peroxides.[12]
-
Stuck container cap: Peroxide crystals can form in the threads of the cap, creating a severe detonation hazard upon twisting.[12]
If any of these signs are present, DO NOT MOVE OR OPEN THE CONTAINER. Cordon off the area and contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.
Q: How often should I test my 1-methoxydecane for peroxides?
A: A rigorous testing schedule is essential for safety. We recommend testing:
-
Upon receipt to establish a baseline.
-
Upon first opening the container.
-
Before each use, especially if the material will be heated or distilled.
-
Every 3-6 months for opened containers.
-
Annually for unopened containers.
Always record the date received, date opened, and all test dates and results directly on the container's label.[7]
Q: My 1-methoxydecane was shipped without an inhibitor. What should I do?
A: If the material will not be used within a few weeks, it is best practice to add a stabilizer. Follow Protocol 4.2 to add BHT. After adding the inhibitor, you can flush the headspace of the container with an inert gas like nitrogen or argon before sealing to provide maximum protection.
Section 3: Troubleshooting Guide
Problem: I suspect my 1-methoxydecane has formed peroxides. How can I confirm this?
Solution: Do not use the material until you have performed a chemical test. If there are no visible signs of degradation (crystals, etc.), you can proceed with testing in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses and a face shield.[7] Refer to Protocol 4.1 for two reliable methods: using commercial test strips for semi-quantitative results or the potassium iodide (KI) method for a qualitative check.
Problem: My peroxide test is positive (>10 ppm). What are my options?
Solution: Your course of action depends on the concentration. Refer to the data interpretation table in Section 5 .
-
Low Levels (10-30 ppm): If the experiment is not sensitive to trace impurities, the material may be usable for some applications. However, it should not be distilled or concentrated. For high-purity applications, consider small-scale purification as described in Protocol 4.3 or dispose of the material.
-
High Levels (>30 ppm): The material is hazardous and should not be used. Do not attempt to purify it. Contact your EHS office for proper disposal.
Problem: The container cap is stuck, or I see crystals around the cap. What should I do?
Solution: CRITICAL SAFETY WARNING. This is an extremely dangerous situation. Peroxides may have crystallized in the cap threads, and any attempt to force it open could cause a detonation.
-
DO NOT ATTEMPT TO OPEN THE BOTTLE.
-
Do not move the bottle if possible.
-
Alert others in the lab and cordon off the area.
-
Immediately contact your EHS department or designated safety officer for emergency assistance and disposal.
Problem: My GC/LC-MS analysis shows unexpected peaks or a noisy baseline. Could this be degradation?
Solution: Yes. Hydroperoxides and other oxidation by-products (aldehydes, etc.) are more polar than 1-methoxydecane and may appear as extraneous peaks in your chromatogram.[3] Peroxides are also highly reactive and can degrade on the GC column or in the MS source, contributing to a noisy or unstable baseline. If you suspect degradation, test for peroxides and, if positive, use a freshly opened or purified lot of the solvent.
Section 4: Essential Experimental Protocols
Protocol 4.1: Peroxide Testing
Perform all tests in a chemical fume hood with appropriate PPE.
Method A: Commercial Peroxide Test Strips (Semi-Quantitative) This is the preferred method for its simplicity and ability to provide a concentration estimate.[6][13]
-
Obtain peroxide test strips (e.g., Quantofix® or equivalent) with a range suitable for organic solvents (e.g., 0-100 ppm).
-
Using a glass rod or pipette, apply a drop of 1-methoxydecane to the test pad on the strip.
-
Allow the solvent to evaporate completely.
-
For some strip types, it may be necessary to moisten the pad with a drop of deionized water after evaporation.[13]
-
Wait for the time specified in the manufacturer's instructions.
-
Compare the color of the test pad to the color chart provided to determine the peroxide concentration in ppm.
Method B: Potassium Iodide (KI) Method (Qualitative) This classic method indicates the presence of peroxides, which oxidize iodide (I⁻) to iodine (I₂), resulting in a yellow-brown color.[14][15]
-
In a clean glass test tube, add 1 mL of 1-methoxydecane.
-
Add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution.
-
Acidify with a few drops of glacial acetic acid.
-
Stopper and shake the tube for 30 seconds.
-
A pale yellow to dark brown color in either layer indicates the presence of peroxides. The intensity of the color correlates with the concentration.
Protocol 4.2: Procedure for Adding a Stabilizer (BHT)
-
Calculate the required amount of BHT (Butylated hydroxytoluene). For a 100 ppm concentration in 1 L (approx. 798 g) of 1-methoxydecane, you would need 0.08 g of BHT.
-
Weigh the BHT and add it directly to the 1-methoxydecane storage bottle.
-
Seal the bottle and agitate gently until the BHT is fully dissolved.
-
(Optional but recommended) Gently flush the headspace of the bottle with nitrogen or argon for 1-2 minutes before tightly sealing the cap.
-
Update the label to indicate "Stabilized with BHT (100 ppm)" and the date of addition. Note that adding BHT does not remove existing peroxides.[6]
Protocol 4.3: Small-Scale Peroxide Removal (for low levels only)
This procedure should only be performed on ethers with low levels of peroxide (<30 ppm) and by experienced personnel.
-
Prepare a chromatography column packed with activated basic alumina. The amount of alumina should be about 10-20% of the weight of the ether to be purified.
-
Gently pour the 1-methoxydecane containing peroxides onto the top of the column.
-
Allow the ether to pass through the column under gravity or with gentle positive pressure from an inert gas.
-
Collect the purified ether.
-
Immediately test the eluate for peroxides using Protocol 4.1 . If peroxides are still present, the column may be saturated.
-
Important: The inhibitor (BHT) will also be removed by this process. The purified ether is now unstabilized and should be used immediately or stabilized by following Protocol 4.2 .[12] Do not store unstabilized ether.
Section 5: Data Interpretation
Use the following table to guide your actions based on peroxide test results.
| Peroxide Level (ppm) | Observation (KI Test) | Risk Level | Recommended Action |
| 0 - 10 | Colorless | Low | Safe for general use, including distillation (leave at least 20% residual volume).[12] |
| 10 - 30 | Faint Yellow | Moderate | Use with caution. Do not distill or concentrate. Consider purification (Protocol 4.3 ) or disposal. |
| 30 - 100 | Yellow to Brown | High | Unsafe for use. Do not attempt purification. Arrange for immediate disposal through EHS. |
| > 100 or Crystals Present | Dark Brown / Precipitate | Extreme | Explosion Hazard. Do not handle. Evacuate area and contact EHS for emergency disposal. |
Section 6: Logical Workflow for Handling 1-Methoxydecane
This flowchart provides a systematic approach to managing 1-methoxydecane from receipt to use, ensuring both safety and quality.
Caption: Decision workflow for the safe handling of 1-methoxydecane.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23716, Decane, 1-methoxy-. PubChem. [Link]
- LookChem (Date not available). 1-METHOXYDECANE CAS 7289-52-3. LookChem. [Link]
- University of Washington Environmental Health & Safety (2022). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. University of Washington. [Link]
- Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- Chemsrc (2024). 1-METHOXYDECANE | CAS#:7289-52-3. Chemsrc. [Link]
- Chemistry LibreTexts (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
- Wikipedia (Date not available). Ether cleavage. Wikipedia. [Link]
- Pharmaffiliates (Date not available). Decyl Methyl Ether | CAS No: 7289-52-3.
- The Good Scents Company (Date not available). decyl methyl ether. The Good Scents Company. [Link]
- Google Patents (1969). Purification of ethers - US3450608A.
- Google Patents (1997). Stabilized vinyl ether composition - US5691462A.
- The University of Chicago Office of Clinical and Research Safety (Date not available). Peroxide Forming Chemicals: Management, Retention and Storage. The University of Chicago. [Link]
- ACS Publications (1968). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development. [Link]
- The University of Edinburgh (Date not available). Ethers - storage and the detection and removal of peroxides. The University of Edinburgh. [Link]
- Ashenhurst, J. (Date not available). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
- Missouri S&T Environmental Health and Safety (Date not available). Appendix A Peroxide Test Protocol. Missouri S&T. [Link]
- Chemistry LibreTexts (2024). 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]
- CUNY Office of Environmental Health and Safety (Date not available). Peroxide Forming Chemical Storage Guidelines. City University of New York. [Link]
- National Institutes of Health (2009). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC. [Link]
- Wiley Online Library (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers.
- Princeton University Environmental Health and Safety (Date not available). Section 7C: Peroxide Forming Compounds and Reactives. Princeton University. [Link]
- Competishun (2020). HYDROLYSIS OF ETHER, VINYLIC ETHER WITH MECHANISM. YouTube. [Link]
- Dartmouth College Environmental Health and Safety (Date not available). Peroxide-Forming Chemicals. Dartmouth College. [Link]
- Royal Society of Chemistry (2017). Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points. Polymer Chemistry. [Link]
- DewWool (Date not available).
- Institute of Science, Nagpur (Date not available). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]
- University of Waterloo (Date not available). Standard Operating Procedures (SOP) for peroxide forming compounds.
- European Patent Office (2021). STABILIZER FOR POLYETHER HAVING AT LEAST ONE REACTIVE SILYL GROUP. EPO. [Link]
- Western Sydney University (Date not available). Ethers and peroxide forming compounds. Western Sydney University. [Link]
- Organic Chemistry Portal (Date not available).
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1-METHOXYDECANE | CAS#:7289-52-3 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-METHOXYDECANE | 7289-52-3 [chemicalbook.com]
- 5. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. westernsydney.edu.au [westernsydney.edu.au]
- 13. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 15. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
Technical Support Center: Purification of 1-Methoxydecane
Welcome to the technical support guide for the purification of 1-methoxydecane, specifically focusing on the removal of residual 1-decanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter this common purification challenge, often following a Williamson ether synthesis. We will explore the underlying principles of separation, provide detailed experimental protocols, and offer troubleshooting advice for common issues.
The Challenge: Separating a Closely Related Alcohol and Ether
The synthesis of 1-methoxydecane from 1-decanol often results in a crude product contaminated with unreacted starting material. The structural similarity and close boiling points of these two compounds make their separation a non-trivial task. Effective purification relies on exploiting their subtle differences in physical and chemical properties.
Comparative Physicochemical Properties
A clear understanding of the properties of both the desired product and the primary impurity is the foundation of a successful purification strategy.
| Property | 1-Methoxydecane (Product) | 1-Decanol (Impurity) | Rationale for Separation |
| Molecular Formula | C11H24O[1] | C10H22O | Minor difference in molecular weight. |
| Molecular Weight | 172.31 g/mol [1] | 158.28 g/mol [2] | Close molecular weights suggest similar van der Waals forces. |
| Boiling Point | 213-215.2°C[1][3] | 220-232.9°C[2] | The small difference (<25°C) necessitates fractional distillation over simple distillation for effective separation.[4][5] |
| Density | ~0.795 g/cm³[1][6] | ~0.829 g/mL[7][8] | Both are less dense than water. |
| Water Solubility | Insoluble (est. 8.8 mg/L @ 25°C)[3] | Insoluble (37 mg/L @ 25°C)[2] | While both are largely insoluble, 1-decanol's hydroxyl group allows for slightly greater interaction with water, which can be exploited. |
| Key Functional Group | Ether (-O-) | Hydroxyl (-OH) | The polar hydroxyl group of 1-decanol is the key to separation via aqueous extraction. It can form hydrogen bonds, unlike the ether. |
Purification Strategy Workflow
The choice of purification method depends on the scale of the experiment, the level of impurity, and the desired final purity. This workflow outlines a logical approach to purifying 1-methoxydecane.
Caption: Decision workflow for purifying 1-methoxydecane.
Part 1: Primary Purification - Aqueous Extraction
Principle: The primary and most effective method for bulk removal of 1-decanol is liquid-liquid extraction.[9] This technique exploits the difference in polarity between the ether and the alcohol. The hydroxyl group (-OH) on 1-decanol, while attached to a long carbon chain, can still participate in hydrogen bonding with water. The ether linkage in 1-methoxydecane cannot. This makes 1-decanol significantly more soluble in an aqueous phase than 1-methoxydecane, allowing it to be "washed" out of the organic product mixture.
Experimental Protocol: Liquid-Liquid Extraction
-
Preparation: Transfer the crude reaction mixture into a separatory funnel of appropriate size. If the reaction was performed in a solvent, ensure it is a water-immiscible solvent like diethyl ether or ethyl acetate. If no solvent was used, dissolve the crude mixture in 3-5 volumes of diethyl ether.
-
Initial Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.
-
Extraction: Close the stopcock and shake the funnel vigorously for 30-60 seconds. Periodically invert and vent. This vigorous mixing increases the surface area between the two immiscible layers, facilitating the transfer of 1-decanol into the aqueous phase.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (ether/product) will be on top, and the aqueous layer will be on the bottom. Drain and collect the bottom aqueous layer.
-
Repeat: Repeat the washing process (steps 2-4) two more times with fresh deionized water to maximize the removal of 1-decanol.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. The brine wash helps to remove residual water dissolved in the organic layer and breaks up any emulsions that may have formed.[10]
-
Collection: Drain the final aqueous brine layer and transfer the organic layer into a clean, dry Erlenmeyer flask.
Caption: Key steps in the liquid-liquid extraction process.
Post-Extraction: Drying the Organic Layer
Principle: After aqueous extraction, the organic layer is saturated with a small amount of water. This water must be removed before solvent evaporation to prevent contamination of the final product. Anhydrous magnesium sulfate (MgSO₄) is an excellent choice for a drying agent as it works quickly and has a high capacity for water.[11][12]
Protocol:
-
Add a small amount (1-2 spatula tips) of anhydrous magnesium sulfate to the Erlenmeyer flask containing the organic layer.
-
Gently swirl the flask. If the MgSO₄ clumps together at the bottom, it indicates that water is still present.
-
Continue adding small portions of MgSO₄ and swirling until some of the newly added drying agent remains free-flowing, resembling a snow globe effect when swirled.[11] This indicates that all the water has been absorbed.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Remove the MgSO₄ by gravity filtering the solution through a fluted filter paper into a clean, pre-weighed round-bottom flask.
-
Rinse the flask and the filter paper with a small amount of fresh, dry solvent (e.g., diethyl ether) to ensure complete transfer of the product.
-
Remove the solvent using a rotary evaporator to yield the partially purified 1-methoxydecane.
Part 2: Secondary Purification - Fractional Distillation
Principle: If purity analysis (e.g., by GC-MS or ¹H NMR) shows significant remaining 1-decanol (>2-5%), fractional distillation is required. This technique is effective for separating liquids with close boiling points (less than 25-30°C difference).[4][5] The process involves repeated vaporization-condensation cycles on the surface of a fractionating column, which enriches the vapor with the more volatile component (the component with the lower boiling point).[13] In this case, 1-methoxydecane (BP: ~214°C) is slightly more volatile than 1-decanol (BP: ~231°C) and will distill first.
Experimental Protocol: Vacuum Fractional Distillation
Note: Due to the high boiling points, performing the distillation under reduced pressure is strongly recommended to prevent potential product decomposition.
-
Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Transfer the partially purified 1-methoxydecane into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Equilibration: As the liquid begins to boil, observe the vapor rising slowly through the fractionating column. A "reflux ring" of condensing vapor should be visible. Allow this ring to ascend the column slowly to ensure thermal equilibrium is established between the liquid and vapor phases.[14]
-
Collect First Fraction: The temperature at the distillation head will stabilize as the vapor of the more volatile component, 1-methoxydecane, reaches the thermometer. Record this temperature and the corresponding pressure. Collect this fraction in the receiving flask.
-
Collect Second Fraction: Once most of the 1-methoxydecane has distilled over, the temperature at the distillation head may rise, indicating that the less volatile 1-decanol is beginning to distill. At this point, change the receiving flask to collect this second fraction, which will be enriched in 1-decanol.
-
Completion: Stop the distillation before the distilling flask goes to dryness. Release the vacuum carefully before turning off the cooling water. The first fraction should contain high-purity 1-methoxydecane.
Troubleshooting and FAQs
Q1: During liquid-liquid extraction, an emulsion (a cloudy, inseparable layer) formed. How can I resolve this?
-
A1: Emulsions are common when shaking vigorously. To break it, add a small amount of saturated brine solution and swirl the separatory funnel gently rather than shaking.[10] Allowing the funnel to stand for an extended period (15-30 minutes) can also help. In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool may be necessary.
Q2: I performed the aqueous washes, but my NMR spectrum still shows a significant amount of 1-decanol.
-
A2: This indicates that the extraction was not efficient enough. The long carbon chain of 1-decanol gives it significant organic character. Ensure you are using a sufficient volume of water for each wash (at least equal to the organic phase volume) and that you are shaking vigorously enough to ensure thorough mixing. Performing more than three washes may be necessary if the initial concentration of alcohol is very high.
Q3: My fractional distillation is not giving a good separation. The temperature is not stable during the collection of the first fraction.
-
A3: This often points to two issues:
-
Heating too quickly: Reduce the heating rate to allow the column to reach equilibrium. The distillation should proceed at a rate of 1-2 drops per second.
-
Inefficient column: For boiling points this close, a simple Vigreux column may not be sufficient. A longer column or one packed with a higher surface area material (like Raschig rings or metal sponges) provides more "theoretical plates" and will improve separation efficiency.[13][14] Also, ensure the column is well-insulated with glass wool or aluminum foil to maintain the temperature gradient.
-
Q4: Can I use a different drying agent, like anhydrous sodium sulfate (Na₂SO₄)?
-
A4: While Na₂SO₄ can be used, it is a less efficient and slower-acting drying agent than MgSO₄.[10] It has a lower capacity for water and is not recommended for very wet solutions or for drying ethers effectively. For this specific application, anhydrous MgSO₄ is the superior choice.
Q5: Is column chromatography a viable option for this separation?
-
A5: Yes, for small-scale, high-purity applications, column chromatography can be very effective. The polarity difference is sufficient for separation on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 1% and slowly increasing), would be appropriate. The less polar 1-methoxydecane will elute first, followed by the more polar 1-decanol. However, for larger quantities, this method is less practical than extraction and distillation.[15]
References
- The Good Scents Company. (n.d.). decyl methyl ether.
- Wikipedia. (2023). 1-Decanol.
- Ataman Kimya. (n.d.). 1-DECANOL (DECYL ALCOHOL, CAPRIC ALCOHOL).
- Chemsrc. (n.d.). 1-METHOXYDECANE | CAS#:7289-52-3.
- LookChem. (n.d.). 1-METHOXYDECANE|7289-52-3.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- BiochemoPharma. (n.d.). 1-DECANOL (DECYL ALCOHOL) LR.
- PubChem - National Institutes of Health. (n.d.). 1-Decanol.
- Maratek. (2023, September 26). Fractional vs. Simple Distillation and How to Segregate Multiple Solvents.
- LabXchange. (n.d.). Distillation and Fractional Distillation.
- Wikipedia. (2023). Fractional distillation.
- Chemistry LibreTexts. (2022, October 4). 7.6: Solvent Partitioning (Liquid-Liquid Extraction).
- Chem 0330, University of Pittsburgh. (n.d.). Fractional Distillation.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
- Royal Society of Chemistry. (2017, November 3). Drying Solvent using Magnesium Sulfate.
- ResearchGate. (2015, September 22). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification?.
Sources
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- 11. youtube.com [youtube.com]
- 12. Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 14. Fractional Distillation [sites.pitt.edu]
- 15. researchgate.net [researchgate.net]
Preventing emulsion formation with 1-methoxydecane in extractions
Technical Support Center: 1-Methoxydecane Extractions
Welcome to the technical support guide for utilizing 1-methoxydecane in liquid-liquid extractions. This center is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most common challenges in solvent extraction: emulsion formation. Our goal is to provide you with the foundational knowledge and practical techniques to ensure efficient, clean, and high-yield separations.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding 1-methoxydecane and emulsion formation.
Q1: What is 1-methoxydecane and why is it used as an extraction solvent?
A1: 1-methoxydecane, also known as decyl methyl ether, is a fatty ether with the molecular formula C11H24O.[1][2] It is a colorless liquid characterized by a hydrophobic nature, making it insoluble in water but soluble in many organic solvents.[3][4] Its properties, such as a moderate boiling point (approx. 215-230°C) and a density lower than water (approx. 0.795 g/cm³), make it a suitable solvent for liquid-liquid extractions, particularly as a potential alternative to other ethers with lower flash points.[1][2]
Q2: What exactly is an emulsion in the context of an extraction?
A2: An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[5][6] In an extraction, this manifests as a cloudy, milky, or foamy third layer between the organic (1-methoxydecane) and aqueous phases, preventing a clean separation.[7] This dispersion is often stabilized by surfactant-like compounds present in the sample matrix.[8]
Q3: What causes emulsions to form during my extraction with 1-methoxydecane?
A3: Emulsion formation is primarily caused by two factors: the presence of emulsifying agents and excessive mechanical energy.[5][8]
-
Emulsifying Agents: Samples, especially those derived from biological matrices, often contain molecules like phospholipids, proteins, fatty acids, or gums that act as surfactants.[8][9] These molecules reduce the interfacial tension between the aqueous and organic phases, making it easier for droplets to form and stabilize.[9][10]
-
Excessive Agitation: Vigorous shaking or vortexing introduces high shear forces that break the liquids into fine droplets, increasing the surface area between the two phases and promoting the formation of a stable emulsion.[11]
Q4: Is it better to prevent an emulsion or break it after it has formed?
A4: It is always easier and more efficient to prevent an emulsion from forming in the first place.[8] Breaking a stable emulsion can be time-consuming and may lead to sample loss or contamination.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing, preventing, and resolving emulsion issues when using 1-methoxydecane.
Understanding the Mechanism: Interfacial Tension
The stability of the boundary between two immiscible liquids is governed by interfacial tension.[12] Emulsifying agents lower this tension, reducing the energy required to form droplets and thus stabilizing the emulsion.[10][13] The core principle of preventing or breaking an emulsion is to increase this interfacial tension, which encourages the small, dispersed droplets to coalesce into a distinct layer.[14]
1-Methoxydecane Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C11H24O | [1][15] |
| Molecular Weight | 172.31 g/mol | [15][16] |
| Boiling Point | ~215.2 - 240 °C | [1][2] |
| Density | ~0.795 g/cm³ | [2] |
| Flash Point | ~72.9 °C | [2][15] |
| Water Solubility | Insoluble / Very Low | [3][4] |
| Organic Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1][15] |
Proactive Strategies: Emulsion Prevention
Prevention is the most effective strategy. The following protocols are designed to minimize emulsion formation from the outset.
The simplest method to prevent emulsions is to modify your mixing technique. Instead of vigorous shaking, which introduces high shear forces, gentle inversion is recommended.
Step-by-Step Methodology:
-
Combine the aqueous sample and 1-methoxydecane in a sealed separatory funnel.
-
Gently invert the funnel 5-10 times, allowing the phases to pass through each other with minimal turbulence.
-
Periodically vent the funnel to release any pressure buildup.
-
Allow the funnel to stand and let the layers separate.
-
Repeat the gentle inversion process 2-3 times.
Causality: This method reduces the mechanical energy input, preventing the formation of finely dispersed droplets that are difficult to coalesce.[8] It maintains a sufficient surface area of contact for efficient extraction while avoiding the high-energy conditions that favor emulsification.
If your sample matrix is known to be rich in proteins or other surfactants, pre-emptively increasing the ionic strength of the aqueous phase can significantly inhibit emulsion formation.
Step-by-Step Methodology:
-
Before adding 1-methoxydecane, dissolve a salt, such as sodium chloride (NaCl) or sodium sulfate (Na2SO4), into your aqueous sample to create a brine solution (typically 5-10% w/v).[7][17]
-
Ensure the salt is fully dissolved.
-
Proceed with the extraction as usual, using the gentle agitation technique described above.
Causality: Adding salt increases the polarity and ionic strength of the aqueous layer.[5][8] This makes it energetically less favorable for the nonpolar parts of surfactant molecules to remain in the aqueous phase, forcing them into the organic layer and increasing the interfacial tension between the two liquids.[5]
Reactive Strategies: Breaking a Formed Emulsion
If an emulsion has already formed, a systematic approach is needed to break it. The diagram below outlines a decision-making workflow for troubleshooting.
Caption: A workflow for systematically troubleshooting emulsions.
A. Salting Out (Post-Emulsification)
-
Methodology: Add a saturated solution of NaCl or solid NaCl directly to the separatory funnel.[17] Gently swirl to mix. The high concentration of ions will disrupt the emulsion as described previously.
-
Best For: General-purpose emulsion breaking. It is often the first and most effective method to try.[5]
B. pH Adjustment
-
Methodology: Add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the mixture.[7] The goal is to alter the charge state of the acidic or basic functional groups on the emulsifying agents (like proteins or fatty acids).
-
Causality: Many emulsifying agents are amphiphilic molecules whose solubility is pH-dependent.[18] By changing the pH, you can protonate or deprotonate these molecules, altering their charge and conformation, which can destabilize the interfacial film they form.[19][20] For example, acidifying a sample containing alkaline soaps will neutralize their charge, reducing their effectiveness as emulsifiers.[7]
C. Addition of a Co-solvent
-
Methodology: Add a small volume (typically 1-5% of the organic phase volume) of a polar solvent like methanol or ethanol and swirl gently.[21]
-
Causality: Adding a small amount of a different solvent can alter the polarity of the 1-methoxydecane phase just enough to increase the solubility of the emulsifying agent in one of the layers, thereby breaking the emulsion.[5][8]
If chemical methods fail or are undesirable, physical methods can be employed.
A. Centrifugation
-
Methodology: Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 2000-4000 x g) for 5-15 minutes.
-
Causality: The applied centrifugal force accelerates the separation of the phases based on their density differences, forcing the dispersed droplets to coalesce.[5][8][22] This is often a definitive method for breaking stubborn emulsions.[7]
B. Filtration
-
Methodology: Pass the entire mixture through a plug of glass wool or Celite® in a funnel.[8][17] Alternatively, specialized phase separation filter paper can be used.[8]
-
Causality: The filter medium provides a large surface area that helps to coalesce the fine droplets of the dispersed phase, breaking the emulsion and allowing the distinct layers to pass through.[5][8]
Part 3: Alternative & Advanced Strategies
Solid-Phase Extraction (SPE)
For samples that are chronically prone to emulsion formation, bypassing liquid-liquid extraction altogether is a powerful strategy.[5] SPE separates analytes based on their partitioning between a solid sorbent and a liquid mobile phase.
When to Consider SPE:
-
When dealing with complex matrices high in fats, lipids, or proteins.[8]
-
When methods require high throughput and automation.
-
When emulsion issues persist despite troubleshooting.
References
- Tips for Troubleshooting Liquid–Liquid Extractions.
- 1-Methoxydecane (CAS 7289-52-3)|High Purity. Benchchem.
- The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods. MDPI.
- Tackling emulsions just got easier. Biotage.
- 1-METHOXYDECANE | CAS#:7289-52-3. Chemsrc.
- A Study on the Effects of Interfacial Tension on Emulsion Formation for SP Binary Flooding. Taylor & Francis Online.
- The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins.
- Effect of Surfactants on the Interfacial Tension and Emulsion Formation between Water and Carbon Dioxide.
- Role of pH and cations on emulsion formation and stability of crude oils.
- How Interfacial Tension Helps Evaluate Emulsific
- 1-Methoxydecane. CymitQuimica.
- Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
- What Is Interfacial Tension, and How Does It Impact Crude Production?. Journal of Petroleum Technology.
- 1-METHOXYDECANE. LookChem.
- Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. Journal of the Serbian Chemical Society.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
- Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
- Emulsion Problem Encountered in Extractions. BrainKart.
- Decane, 1-methoxy-. PubChem, NIH.
- Techniques for Emulsion Breaking for Oil in W
- decyl methyl ether, 7289-52-3. The Good Scents Company.
- The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. PMC, NIH.
- Decane, 1-methoxy- (CAS 7289-52-3): Odor profile, Properties, & IFRA compliance. Perfumer's Apprentice.
- Emulsion Breaking: Chemical Formulation Strategies Th
- Breaking emulsions : r/chemistry. Reddit.
- 1-METHOXYDECANE | 7289-52-3. ChemicalBook.
- Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
- How emulsions form and break?. Biolin Scientific.
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- 2. 1-METHOXYDECANE | CAS#:7289-52-3 | Chemsrc [chemsrc.com]
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- 4. scent.vn [scent.vn]
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- 6. biolinscientific.com [biolinscientific.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
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- 13. What Is Interfacial Tension, and How Does It Impact Crude Production? [jpt.spe.org]
- 14. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 15. Cas 7289-52-3,1-METHOXYDECANE | lookchem [lookchem.com]
- 16. Decane, 1-methoxy- | C11H24O | CID 23716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Tips & Tricks [chem.rochester.edu]
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- 22. azom.com [azom.com]
GC-MS artifact peaks associated with 1-methoxydecane
Technical Support Center: GC-MS Analysis
Guide: Troubleshooting Artifact Peaks in the Analysis of 1-Methoxydecane and Related Compounds
Welcome to the technical support resource for Gas Chromatography-Mass Spectrometry (GC-MS). This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting for common artifact peaks that may be encountered during the analysis of medium-to-high boiling point analytes like 1-methoxydecane. Our approach is structured in a practical question-and-answer format to help you rapidly identify, diagnose, and resolve contamination issues in your workflow.
Frequently Asked Questions (FAQs)
Q1: I see a peak in my chromatogram that isn't my analyte, 1-methoxydecane. How do I start identifying it?
A1: The first step in troubleshooting an unknown peak is systematic diagnosis. Before assuming it's a contaminant, confirm it's not an isomer or a degradation product of your analyte. The expected GC-MS fragmentation pattern for 1-methoxydecane (MW: 172.31 g/mol ) includes a characteristic base peak at m/z 45 ([CH3OCH2]+) and other ions, but lacks the specific ions typical of common contaminants.[1]
Your investigation should follow a logical sequence to isolate the source of the artifact. This process involves running a series of blank injections to determine if the contamination originates from your sample preparation, your solvent, or the GC-MS instrument itself.[2][3]
Below is a workflow to guide your investigation.
Caption: Troubleshooting workflow for identifying artifact sources.
Q2: My chromatogram shows a series of evenly spaced peaks or a rising baseline at high temperatures. What is this and where does it come from?
A2: This phenomenon is characteristic of siloxane-based contamination , which typically arises from two main sources: column bleed and septum bleed.[4][5] Analyzing a compound like 1-methoxydecane requires a temperature program that reaches high final temperatures, which accelerates the degradation of silicone-based materials in the system.[6]
-
Column Bleed: This is the natural degradation of the column's stationary phase (often a polysiloxane polymer) at high temperatures.[7][8] It manifests as a rising baseline or "hump" and produces characteristic ions in the mass spectrum, most notably m/z 207 and 281 .[7][9] While all columns bleed to some extent, excessive bleed can obscure analyte peaks and reduce sensitivity.[8][9]
-
Septum Bleed: Volatile compounds can leach from the injection port septum, especially at high inlet temperatures.[4][10] This often appears as a series of discrete, late-eluting "ghost peaks".[11] These peaks are also siloxanes but are typically smaller polymers than the column phase, with common ions at m/z 73, 147, 281, and 355 .[12][13]
Causality: High temperatures provide the energy for the polysiloxane chains in the column phase or septum to "backbite," forming stable cyclic siloxane molecules that are volatile enough to elute from the column and be detected.[7] The presence of even trace amounts of oxygen in the carrier gas can significantly accelerate this degradation.[4][6]
Mitigation Strategies:
-
Use Low-Bleed Columns: Always select a column specifically designated as "low-bleed" or "MS-certified" for mass spectrometry applications.[7]
-
Condition New Columns Properly: Before analytical use, condition a new column by heating it to a temperature above your method's maximum (but below the column's absolute maximum) with carrier gas flow to remove volatile manufacturing residues.[8]
-
Regularly Replace Consumables: Change the injection port septum frequently (e.g., every 100-200 injections).[14] Using high-quality, pre-conditioned septa can also minimize bleed.
-
Optimize Temperatures: Use the lowest inlet and oven temperatures that still provide good chromatography for 1-methoxydecane. Avoid exceeding the column's maximum temperature limit.[6]
-
Ensure High-Purity Gas: Use high-purity (99.9995% or better) carrier gas and install purifying traps to remove oxygen and moisture.[2][4]
Q3: I've identified an unexpected peak with a prominent ion at m/z 149. What is it?
A3: A significant peak at m/z 149 is the hallmark indicator of phthalate contamination .[15] Phthalates are ubiquitous plasticizers used in countless laboratory products, making them one of the most common types of contaminants found in GC-MS analysis.[16]
Common Sources of Phthalate Contamination:
-
Plastic Consumables: Vials, vial caps, pipette tips, and plastic containers can leach phthalates into your sample or solvent.[17][18]
-
Gloves: Some types of disposable gloves can transfer plasticizers to glassware or other equipment upon handling.[19][20]
-
Solvents and Reagents: Phthalates can be present as impurities in lower-grade solvents.
-
Laboratory Environment: Phthalates can be absorbed from the laboratory air onto the outer surface of the autosampler syringe needle and subsequently introduced into the injector during a run.[21][22]
Mitigation Strategies:
-
Use High-Quality Glassware: Whenever possible, use glass containers instead of plastic for sample and solvent storage.[23]
-
Select Appropriate Consumables: Use vials and caps with PTFE-lined septa, as PTFE is less prone to leaching than other materials.[4]
-
Solvent Rinsing: Thoroughly rinse all glassware with a high-purity solvent known to be free of phthalates before use.
-
Run Blanks: As phthalate contamination is so common, it is critical to run solvent and method blanks to assess the background level of contamination introduced during sample preparation.[22]
-
Syringe Washing: Optimize the autosampler's syringe wash steps, using a strong solvent for phthalates (like acetone or ethyl acetate) to ensure the needle is clean between injections.
Common GC-MS Artifacts and Their Characteristic Ions
For rapid identification, refer to the table below, which summarizes the key mass-to-charge ratios (m/z) for frequently encountered contaminants.
| Contaminant Class | Characteristic Ions (m/z) | Common Sources |
| Air/Water Leak | 18, 28, 32, 44 | Loose fittings, damaged ferrules or O-rings.[15][24] |
| Cleaning Solvents | 31 (Methanol), 43, 58 (Acetone) | Residue from cleaning the ion source or other parts.[24] |
| Siloxanes | 73, 147, 207, 281, 355, 429 | Septa (inlet/vial), column bleed, O-rings, vial caps.[9][12][15][19] |
| Phthalates | 149 (base peak), 167, 279 | Plastic consumables, gloves, solvents, lab air.[15][16] |
| Pump Oil | Hydrocarbon patterns (clusters 14 amu apart) | Backstreaming from mechanical or diffusion pumps.[15][19] |
Troubleshooting Protocols
Protocol 1: System Health Check via Blank Analysis and Bake-Out
This protocol is a self-validating procedure designed to systematically clean the GC-MS system and confirm its cleanliness before running analytical samples.
Objective: To remove semi-volatile contaminants from the injector and column and to generate a clean baseline, confirming the system is ready for analysis.
Methodology:
-
Initial System Blank:
-
System Bake-Out (If peaks are present in Step 1):
-
Safety First: Ensure the column is installed correctly and carrier gas is flowing. Never heat the column without gas flow.
-
Set the injection port temperature to a high value (e.g., 275-300°C, do not exceed the septum's max temp).
-
Set the oven temperature to the column's maximum isothermal temperature limit (or 20°C above your method's max, whichever is lower) and hold for 2-4 hours.[8] This helps to volatilize and purge contaminants from the system.
-
Ensure the MS transfer line is also at a high temperature.
-
-
Post-Bake-Out System Blank:
-
Allow the system to cool down completely to the initial conditions of your method.
-
Run a second system blank (no injection).
-
Evaluation: Compare this chromatogram to the one from Step 1. The artifact peaks should be significantly reduced or eliminated. If they remain, it may indicate a more persistent source of contamination (e.g., severely degraded column, contaminated gas lines) that requires further maintenance.
-
-
Solvent Blank Confirmation:
-
Re-install the syringe.
-
Inject a high-purity solvent that you use for your samples.
-
Evaluation: The resulting chromatogram should be clean, confirming that your solvent and syringe are not sources of contamination. If new peaks appear, the issue lies with the solvent or syringe.[2]
-
Visualizing Contamination Pathways
The following diagram illustrates the primary entry points for common contaminants into the GC-MS system. Understanding these pathways is key to preventing them.
Caption: Common sources and pathways of GC-MS contamination.
References
- Vertex AI Search. (2025).
- SCION Instruments. Sample preparation GC-MS.
- Scribd. Common GCMS Contaminants Guide.
- HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. (2021). GC-MS Contamination Identification and Sources.
- GL Sciences. Siloxane peaks in baseline GCMS.
- Agilent Technologies. What are the common contaminants in my GCMS.
- LCGC. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.
- Agilent Technologies. (2024).
- Restek. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.
- Chromatography Research Supplies. (2020). Those Darn Phthalates.
- Marega, M., et al. (2013). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle. Journal of Chromatography A.
- Phenomenex. GC Column Troubleshooting Guide.
- Organomation.
- LabRulez GCMS. GC Troubleshooting Series Part One: Ghost Peaks.
- Restek. GC Troubleshooting: Origins of Ghost Peaks.
- Agilent Technologies. Troubleshooting Chromatographic Contamination Ghost peaks/carryover.
- Biotage. (2022).
- Lee, S., et al. (2019). Evaluating Phthalate Contaminant Migration Using Thermal Desorption–Gas Chromatography–Mass Spectrometry (TD–GC–MS). Polymers.
- Reddit. (2013). Help minimizing siloxane peaks in GC-MS.
- Maxi Scientific.
- ACD/Labs. My Column is Bleeding.
- Chromatography Forum. (2009). Cyclosiloxane peaks in blanks on GC/MS.
- Phenomenex. TROUBLESHOOTING GUIDE.
- Agilent Technologies. (2025).
- Biotage. (2022). Tips to Pinpoint Contamination in Your Extraction Workflow for GC-MS.
- CHROMacademy.
- Phenomenex.
- ResearchGate. (2013). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle.
- ResearchGate. (2018). Gas chromatography/mass spectrometry (GC/MS) analysis of contaminants....
- Peak Scientific. (2021). Achieving Low Levels of GC Column Bleed.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 23716, 1-Methoxydecane.
- LibreTexts Chemistry.
- Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry.
- Pearson+. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho....
- Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube.
Sources
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [discover.restek.com]
- 6. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
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- 8. coleparmer.com [coleparmer.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Reducing GC-MS Artifacts in Sample-rich Matrices [eureka.patsnap.com]
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Technical Support Center: Microwave-Assisted Synthesis of 1-Methoxydecane
Welcome to the technical support center for the microwave-assisted synthesis of 1-methoxydecane. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage microwave technology to significantly reduce reaction times and improve efficiency in the synthesis of this aliphatic ether. Here, we provide not just protocols, but the underlying scientific principles and field-proven insights to ensure your success. Our aim is to create a self-validating system of knowledge, grounded in authoritative sources, to empower you to troubleshoot and optimize your experiments effectively.
The Science Behind the Speed: Why Microwaves Revolutionize Ether Synthesis
The synthesis of 1-methoxydecane is most commonly achieved via the Williamson ether synthesis. In this SN2 reaction, the oxygen of a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an electrophilic carbon on an alkyl halide. The conventional method often requires prolonged heating under reflux conditions to drive the reaction to completion.[1]
Microwave-assisted organic synthesis (MAOS) dramatically accelerates this process through a mechanism known as dielectric heating.[2][3] Unlike conventional heating which relies on slow heat transfer through conduction and convection, microwave irradiation directly interacts with polar molecules in the reaction mixture.[2][4] This interaction causes rapid molecular rotation and ionic conduction, leading to a rapid and uniform increase in temperature throughout the bulk of the reaction medium.[2][3] This "instant on-instant off" heating allows for precise temperature control and can lead to cleaner reactions with fewer byproducts.[4]
Comparative Analysis: Conventional vs. Microwave Synthesis
To illustrate the profound impact of microwave assistance on the synthesis of ethers, the following table summarizes typical reaction parameters for the Williamson ether synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | 60-70 minutes (or longer)[1] | 3-15 minutes[1][5] |
| Temperature | Typically reflux temperature of the solvent | Can be superheated above the solvent's boiling point[5] |
| Energy Input | Indirect (conduction/convection) | Direct (dielectric heating)[2][4] |
| Yield | Often moderate to good | Generally good to excellent[4][6] |
| Side Products | Potential for increased side product formation due to prolonged heating | Often cleaner reactions with fewer byproducts[4] |
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the typical workflow for the microwave-assisted synthesis of 1-methoxydecane.
Caption: A generalized workflow for the microwave-assisted synthesis of 1-methoxydecane.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is not going to completion, or the yield is very low. What are the likely causes and how can I fix this?
A1: Several factors can contribute to incomplete reactions or low yields in a microwave-assisted Williamson ether synthesis. Here's a systematic approach to troubleshooting:
-
Insufficient Temperature: The Arrhenius equation dictates that reaction rate increases with temperature. While microwaves are efficient at heating, the set temperature might be too low for this specific transformation.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C.[5] Be mindful of the pressure limits of your microwave vial and the decomposition temperature of your reactants and products.
-
-
Inadequate Reaction Time: Although microwave synthesis is rapid, the set time may still be insufficient.
-
Solution: Increase the irradiation time. A good starting point is to double the initial time and then optimize from there.
-
-
Inefficient Deprotonation of 1-Decanol: The formation of the decoxide anion is crucial for the nucleophilic attack. The base you are using might not be strong enough or may not be sufficiently soluble in the reaction medium.
-
Solution: Consider using a stronger base, such as sodium hydride (NaH), if you are currently using a weaker base like potassium carbonate. If using a solid base, ensure it is finely powdered to maximize surface area.
-
-
Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction will be slow.
-
Solution: If performing the reaction in a solvent, ensure all reactants are soluble at the reaction temperature. If running a solvent-free reaction, consider adding a small amount of a high-boiling polar solvent like DMF or using a phase transfer catalyst (PTC).[7]
-
-
Presence of Water: The Williamson ether synthesis is sensitive to water, as it can consume the base and the alkoxide.
-
Solution: Ensure all your reagents and glassware are thoroughly dried. Use anhydrous solvents if applicable.
-
Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?
A2: The primary side reaction in the Williamson ether synthesis is the elimination (E2) reaction of the alkyl halide, which is competitive with the desired substitution (SN2) reaction.
-
Common Side Products:
-
Decene: Formed from the elimination of the methylating agent (if a bulkier one is used) or self-condensation of 1-decanol.
-
Didecyl ether: From the reaction of the decoxide with unreacted 1-decanol (less likely with a methylating agent).
-
-
Minimization Strategies:
-
Choice of Methylating Agent: Use a methylating agent that is less prone to elimination, such as methyl iodide or dimethyl sulfate.
-
Temperature Control: While higher temperatures increase the rate of both SN2 and E2 reactions, elimination reactions are often favored at very high temperatures.
-
Solution: Try to find the optimal temperature that provides a good rate for the SN2 reaction without significantly promoting the E2 pathway.
-
-
Base Selection: A sterically hindered base can favor elimination.
-
Solution: Use a non-hindered, strong base like sodium hydride.
-
-
Q3: The pressure in my reaction vial is exceeding the safety limits of the microwave reactor. What should I do?
A3: High pressure is a common concern in closed-vessel microwave synthesis, especially when using volatile solvents or when gaseous byproducts are formed.
-
Immediate Action: If the pressure exceeds the safety limit, the microwave reactor should automatically stop heating and initiate cooling.[8] Do not attempt to open the vial until it has cooled to a safe temperature.
-
Preventative Measures:
-
Reduce the Amount of Solvent: The headspace in the vial is crucial for accommodating vapor pressure. Do not overfill the reaction vial; a good rule of thumb is to fill it to no more than two-thirds of its volume.
-
Choose a Higher-Boiling Solvent: Solvents with low boiling points will generate higher pressures at a given temperature.[8] Consider switching to a solvent with a higher boiling point if your reaction chemistry allows.
-
Lower the Reaction Temperature: A lower temperature will result in lower vapor pressure. You may need to compensate by increasing the reaction time.
-
Perform an Open-Vessel Reaction: If your desired reaction temperature is at or below the boiling point of your solvent, you can perform the reaction in an open vessel with a reflux condenser adapted for a microwave reactor. This will keep the reaction at atmospheric pressure.[2]
-
Frequently Asked Questions (FAQs)
Q: Can I use a domestic microwave oven for this synthesis?
A: It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[9] Laboratory-grade microwave reactors are specifically designed with safety features such as pressure and temperature monitoring and control, and solvent-resistant cavities to handle the rigors of chemical reactions.[9] Using a domestic oven poses a significant risk of explosion and exposure to hazardous vapors.
Q: Is a solvent necessary for the microwave-assisted synthesis of 1-methoxydecane?
A: Not necessarily. Microwave-assisted reactions can often be performed under solvent-free ("dry media") conditions.[7][10] This is a key advantage from a green chemistry perspective. In a solvent-free system, the reactants are typically adsorbed onto a solid support, such as alumina or silica, or a solid base like potassium carbonate is used in excess.[10] However, for some systems, a high-boiling polar solvent can aid in heat distribution and reactant solubility.
Q: What is the role of a phase transfer catalyst (PTC) and when should I use one?
A: A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used to facilitate reactions where the reactants are in different phases.[7] In the Williamson ether synthesis, if you are using a solid inorganic base (like potassium carbonate) and a non-polar organic substrate, the reactants have limited contact. A PTC has a charged head that can interact with the inorganic base and a lipophilic tail that dissolves in the organic phase, effectively shuttling the alkoxide into the organic phase to react with the alkyl halide.[7] Consider using a PTC if you are using a solid base and a non-polar solvent, or if you are running the reaction solvent-free.
Q: How does superheating occur in a microwave, and is it a problem?
A: Superheating is the phenomenon where a liquid is heated above its boiling point without actually boiling.[11] This occurs in microwave heating because the energy is delivered directly and rapidly to the bulk of the liquid, and there may be a lack of nucleation sites (like scratches on the glassware) for boiling to initiate.[11] While superheating can lead to a sudden and potentially violent eruption of the liquid (bumping), in a controlled microwave reactor, it can be an advantage as it allows reactions to be run at temperatures higher than the solvent's atmospheric boiling point, thus accelerating the reaction rate.[5] Modern microwave reactors are designed to handle the pressures generated by superheated solvents. Using a magnetic stir bar can help to mitigate bumping by providing a nucleation site and ensuring even temperature distribution.
Q: What are the key safety precautions I should take when performing microwave-assisted synthesis?
A: Safety is paramount in any chemical synthesis. For microwave chemistry, specific precautions include:
-
Use only laboratory-grade microwave reactors.
-
Never use sealed containers unless the reactor is specifically designed for pressurized reactions.
-
Do not use metal containers or implements inside the microwave.
-
Ensure the reaction vessel is not overfilled.
-
Be aware of the potential for rapid pressure buildup, especially with volatile solvents or exothermic reactions. [6]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated area or a fume hood.
References
- Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane.
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
- PART - 1 INTRODUCTION.
- A RAPID WILLIAMSON SYNTHESIS UNDER MICROWAVE IRRADIATION IN DRY MEDIUM. Organic Preparations and Procedures International.
- A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research.
- Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science.
- A Brief Review: Microwave Assisted Ethers Synthesis. Trade Science Inc.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
- Microwave Safety. Kansas State University.
- Superheating. Wikipedia.
- Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information.
- (PDF) Microwave Synthesis-A Potential Tool for Green Chemistry. ResearchGate.
- Microwave Multicomponent Synthesis. MDPI.
- specific effects of microwave. Solid supported reaction.
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Validation & Comparative
A Comparative Guide to the Polarity of 1-Methoxydecane and Other Ether Solvents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical solvents, ethers represent a versatile class of compounds widely utilized in synthesis, extraction, and chromatography. Their utility is largely dictated by their polarity, a key parameter that governs solubility, reactivity, and separation efficiency. While common ethers like diethyl ether and tetrahydrofuran (THF) are well-characterized, emerging solvents such as 1-methoxydecane present new opportunities. This guide provides an in-depth comparison of the polarity of 1-methoxydecane with other commonly used ether solvents, supported by experimental data and methodologies.
Understanding Solvent Polarity: More Than Just a Single Number
Solvent polarity is a complex phenomenon resulting from the various intermolecular forces a solvent can exert, including dipole-dipole interactions, hydrogen bonding, and London dispersion forces.[1] A single physical constant, such as the dielectric constant, provides only a partial picture of a solvent's overall solvation capability.[1] Therefore, a multi-faceted approach is necessary to truly understand and compare solvent polarities.
Key polarity parameters include:
-
Dielectric Constant (ε): A measure of a solvent's ability to separate opposite charges. Solvents with high dielectric constants are considered polar.[2][3]
-
Dipole Moment (µ): A measure of the separation of positive and negative charges within a molecule.
-
Empirical Polarity Scales: These scales, such as the ET(30) scale, are based on the solvatochromic shift of probe dyes and provide a more comprehensive measure of a solvent's overall solvation power.[4][5][6]
1-Methoxydecane: An Emerging Ether with Unique Properties
1-Methoxydecane, also known as decyl methyl ether, is a fatty ether with the molecular formula C11H24O.[7][8] It is a colorless to light yellow liquid with a relatively high boiling point of 215.2°C and a flash point of 72.9°C.[7][9] Its long alkyl chain imparts significant non-polar character, while the ether oxygen introduces a degree of polarity. This amphiphilic nature suggests its potential utility in applications requiring a non-polar solvent with some capacity for solvating more polar species. It has also been investigated as a potential diesel fuel extender and is noted for its fresh, sweet odor.[7][10][11][12]
Comparative Polarity of Ether Solvents
To provide a clear comparison, the following table summarizes the key polarity parameters of 1-methoxydecane and other common ether solvents.
| Solvent | Chemical Formula | Dielectric Constant (ε) | Dipole Moment (µ, D) | Relative Polarity (Reichardt) |
| 1-Methoxydecane | C11H24O | Not available | Not available | To be determined |
| Diethyl Ether | (CH3CH2)2O | 4.3 | 1.15 | 0.117[13] |
| Tetrahydrofuran (THF) | cyc-(CH2)4O | 7.5 | 1.63 | 0.207[13] |
| 1,4-Dioxane | cyc-(CH2CH2OCH2CH2O) | 2.3 | ~0 | 0.164[13] |
| Anisole | C7H8O | 4.3 | 1.35 | 0.198[13] |
| Methyl t-Butyl Ether (MTBE) | C5H12O | 4.8 | 1.24 | 0.124[13] |
From the available data, it is evident that the polarity of ethers varies significantly with their structure. The cyclic ethers, THF and 1,4-dioxane, exhibit different polarities despite both being cyclic. THF is considerably more polar than 1,4-dioxane due to its non-symmetrical structure which results in a significant dipole moment. Diethyl ether, a common acyclic ether, has a polarity similar to that of anisole and MTBE.
The long decyl chain in 1-methoxydecane is expected to dominate its physical properties, making it significantly less polar than shorter-chain ethers like diethyl ether and THF. Its water solubility is very low, further indicating its non-polar character.[14] The influence of a long alkyl chain generally leads to decreased polarity within a homologous series.[15]
Experimental Determination of 1-Methoxydecane's Polarity using Solvatochromism
To quantitatively place 1-methoxydecane on a polarity scale, an experimental approach using solvatochromic dyes is highly effective.[16] Reichardt's dye (Betaine 30) is a particularly sensitive probe for this purpose, as its light absorption spectrum shifts significantly with solvent polarity.[4][5][17][18][19] This shift forms the basis of the widely used ET(30) empirical scale of solvent polarity.[5][6]
The following diagram outlines the workflow for determining the ET(30) value of 1-methoxydecane.
Caption: Experimental workflow for determining the ET(30) polarity value of 1-methoxydecane.
Objective: To determine the empirical solvent polarity (ET(30) value) of 1-methoxydecane.
Materials:
-
Reichardt's Dye (Betaine 30)
-
1-Methoxydecane (high purity)
-
A series of reference solvents with known ET(30) values (e.g., cyclohexane, toluene, chloroform, acetone, ethanol)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Reichardt's dye in a suitable, relatively non-polar solvent (e.g., toluene) at a concentration of approximately 1 mg/mL.
-
Preparation of Test Solutions:
-
For each solvent to be tested (including 1-methoxydecane and reference solvents), add a small, precise volume of the Reichardt's dye stock solution to a volumetric flask.
-
Dilute to the mark with the respective solvent to obtain a final dye concentration that gives an absorbance maximum between 0.6 and 1.0. The exact concentration may need to be optimized for each solvent.
-
-
Spectroscopic Measurement:
-
Using the respective pure solvent as a blank, record the UV-Vis absorption spectrum of each test solution over a range of 400-800 nm.
-
Identify the wavelength of maximum absorbance (λmax) for each solution.
-
-
Calculation of ET(30):
-
Calculate the ET(30) value for each solvent using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)
-
-
Data Analysis and Comparison:
-
Compare the experimentally determined ET(30) value for 1-methoxydecane with the known values for the reference ether solvents. This will provide a quantitative measure of its polarity relative to other ethers.
-
Conclusion
References
- Structural insight into piezo-solvatochromism of Reichardt's dye - IUCr Journals. [Link]
- Solv
- Quantitative Measures of Solvent Polarity | Chemical Reviews - ACS Public
- Solvent - Wikipedia. [Link]
- Polar Protic and Aprotic Solvents - Chemistry LibreTexts. [Link]
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- decyl methyl ether, 7289-52-3 - The Good Scents Company. [Link]
- Reichardt's dye: the NMR story of the solvatochromic betaine dye | Institute of Nanotechnology & Advanced M
- Polarity Index. [Link]
- Decane, 1-methoxy- | C11H24O | CID 23716 - PubChem - NIH. [Link]
- Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. [Link]
- The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study - NIH. [Link]
- Solvents and polarity : r/OrganicChemistry - Reddit. [Link]
- Reichardt's dye: the NMR story of the solvatochromic betaine dye - ResearchG
- Comparison of the polarity of organic solvents. [Link]
- Properties of Common Organic Solvents. [Link]
- Polarities of Solvents - Shodex HPLC Columns. [Link]
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- How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions - MDPI. [Link]
- Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents Hexane - CH3-CH2-CH2-CH2 - ARCOR Epoxy Technologies. [Link]
- Decane, 1-methoxy- (CAS 7289-52-3): Odor profile, Properties, & IFRA compliance. [Link]
- Table of dielectric constants of substances | Level meters and level switches by Yamaden. [Link]
- 1-Methoxy Decane, Decyl Methyl Ether CAS: 7289-52-3 - Padmaja Expo. [Link]
- 1-Methoxydecane - the NIST WebBook - National Institute of Standards and Technology. [Link]
- Dielectric constants and refractive index - Stenutz. [Link]
- Effect of Interactions between Alkyl Chains and Solvent Structures on Lewis Acid Catalyzed Epoxidations | ACS Catalysis - ACS Public
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- Solvent Polarities. [Link]
- (PDF)
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A Comparative Guide to 1-Methoxydecane and Dodecane as Nonpolar Solvents
In the landscape of nonpolar solvents, researchers are often faced with a choice between traditional alkanes and functionalized alternatives. This guide provides a detailed, data-driven comparison of two such solvents: dodecane, a classic n-alkane, and 1-methoxydecane, a fatty ether. This document is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of solvent properties to optimize reaction conditions, purification processes, and formulation strategies.
At a Glance: Structural and Physicochemical Distinctions
The primary difference between dodecane and 1-methoxydecane lies in the presence of an ether linkage in the latter. Dodecane is a simple, straight-chain hydrocarbon, rendering it highly nonpolar and hydrophobic.[1] In contrast, 1-methoxydecane, while predominantly nonpolar due to its ten-carbon chain, possesses a methoxy group (-OCH₃). This ether group introduces a slight polarity and the capacity to act as a hydrogen bond acceptor, fundamentally altering its solvent characteristics compared to its pure alkane counterpart.[2][3]
Table 1: Comparative Physicochemical Properties
| Property | 1-Methoxydecane | Dodecane | Rationale for Difference |
| Molecular Formula | C₁₁H₂₄O[4][5] | C₁₂H₂₆[1][6] | 1-Methoxydecane is an ether; Dodecane is an alkane. |
| Molecular Weight | 172.31 g/mol [4][5] | 170.34 g/mol [6] | The presence of an oxygen atom in 1-methoxydecane increases its mass slightly. |
| Boiling Point | ~215.2 °C[4][7] | ~216.3 °C[8] | The boiling points are very similar due to comparable molecular weights and van der Waals forces.[9] |
| Melting Point | 189 °C (Note: This value from one source seems unusually high and may be inaccurate)[5] | -9.6 °C[6][8] | The linear structure of dodecane allows for more efficient packing in the solid state compared to the bent structure of the ether. |
| Density @ 20°C | ~0.795 g/cm³[4] | ~0.749 g/cm³[6] | The ether oxygen in 1-methoxydecane results in a slightly more compact structure, leading to a higher density. |
| Flash Point | ~72.9 °C[4][5] | ~74 °C[8] | The flash points are similar, indicating comparable flammability under standard conditions. |
| Water Solubility | Very low, but the ether oxygen allows for some hydrogen bonding.[2] | Practically insoluble.[1][10] | The "like dissolves like" principle dictates that the highly nonpolar dodecane has minimal affinity for polar water.[1][11] The ether group in 1-methoxydecane allows for weak hydrogen bonding with water, slightly increasing its solubility.[2] |
| Polarity | Predominantly nonpolar with a slight polar character due to the C-O-C bond.[3] | Strictly nonpolar.[1] | The electronegative oxygen atom in the ether creates a small dipole moment.[3] Dodecane's symmetrical structure results in a zero dipole moment.[8] |
Performance in Application: A Mechanistic Perspective
The choice between these two solvents is dictated by the specific requirements of the chemical system. The subtle introduction of the ether functionality in 1-methoxydecane provides a key advantage in scenarios where mediating the solubility of slightly polar species is beneficial without a significant shift to a polar solvent system.
Organic Synthesis: Dodecane is a reliable solvent for reactions involving nonpolar reagents, such as certain organometallic reactions and free-radical couplings, where minimal solvent interference is desired.[12][13] Its chemical inertness and high boiling point make it suitable for high-temperature syntheses.[14][15]
1-Methoxydecane, on the other hand, offers a unique value proposition. The lone pairs on the ether oxygen can solvate cations, which can be advantageous in certain nucleophilic substitution reactions. While it is an aprotic solvent, its ability to act as a hydrogen-bond acceptor can influence reaction pathways and selectivity in ways that a pure alkane cannot.[2] This makes it a potentially interesting medium for exploring new reaction optimizations, where solvent effects can be systematically studied.[16][17]
Solubility and Extraction: Dodecane is an excellent solvent for extracting highly nonpolar compounds from aqueous or polar matrices.[1] Its immiscibility with water is a key feature in liquid-liquid extractions.[1][10]
1-Methoxydecane's slightly higher polarity can be beneficial when the target analyte has some polar character. For example, in the extraction of natural products, it may offer better solubility for compounds with ester, ketone, or ether functionalities compared to dodecane, potentially leading to higher extraction yields. While it is largely insoluble in water, its solubility is slightly higher than dodecane's.[2][18]
Experimental Protocol: Comparative Solubility Assessment
To provide a practical framework for solvent selection, the following protocol outlines a method for comparing the solubility of a moderately nonpolar solid (e.g., benzoic acid) in both 1-methoxydecane and dodecane.
Objective: To quantitatively determine and compare the solubility of a model compound in 1-methoxydecane and dodecane at a controlled temperature.
Materials:
-
1-Methoxydecane (≥98% purity)
-
Dodecane (≥99% purity)
-
Benzoic acid (or other solid analyte)
-
Scintillation vials (20 mL) with caps
-
Magnetic stir plate and stir bars
-
Analytical balance
-
Constant temperature water bath or heating block
-
Filtration apparatus (e.g., syringe filters, 0.45 µm PTFE)
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add 10.0 mL of 1-methoxydecane to a scintillation vial and 10.0 mL of dodecane to a second vial.
-
Place a small magnetic stir bar in each vial.
-
To each vial, add an excess of the solid analyte (e.g., 2-3 grams of benzoic acid) to ensure a saturated solution is formed.
-
Seal the vials and place them in a constant temperature bath set to 25°C.
-
Stir the solutions at a moderate speed for at least 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After 24 hours, stop the stirring and allow the excess solid to settle for at least 2 hours in the constant temperature bath.
-
Carefully draw a 1.0 mL aliquot of the clear supernatant from each vial using a pipette.
-
Filter each aliquot through a 0.45 µm PTFE syringe filter into a clean, labeled vial to remove any suspended microcrystals.
-
-
Quantification:
-
Prepare a series of standard solutions of the analyte in a suitable solvent for the chosen analytical method (e.g., ethanol for UV-Vis).
-
Dilute the filtered samples with the same analysis solvent to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard and sample solutions using the chosen analytical method.
-
Calculate the concentration of the analyte in the original saturated solutions, accounting for the dilution factor.
-
Data Interpretation: The resulting concentrations will provide a direct comparison of the solubility of the analyte in each solvent under the specified conditions. It is hypothesized that a compound with some polar functionality, like benzoic acid, will exhibit slightly higher solubility in 1-methoxydecane due to favorable interactions with the ether group.
Diagram 1: Experimental Workflow for Solubility Assessment
Caption: Workflow for comparing solute solubility in two solvents.
Safety, Handling, and Environmental Considerations
Dodecane:
-
Hazards: Dodecane is a combustible liquid. A significant hazard is its potential to be fatal if swallowed and it enters the airways (aspiration hazard).[19] Repeated skin exposure may cause dryness or cracking.[19]
-
Handling: Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), are required. It should be handled in a well-ventilated area and kept away from open flames and hot surfaces.[19]
-
Environmental: Dodecane is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[20] However, its release into the environment should be minimized.
1-Methoxydecane:
-
Hazards: It is reported to have low toxicity by ingestion and skin contact, though it can be a skin irritant.[21] According to aggregated GHS data from multiple suppliers, it does not meet the criteria for hazard classification.[22]
-
Handling: Good industrial hygiene and safety practices should be followed.[23] As with dodecane, use in a well-ventilated area with appropriate PPE is recommended.
-
Environmental: Specific data on the environmental fate of 1-methoxydecane is less readily available than for dodecane. However, like other ethers, it is expected to be biodegradable.
Diagram 2: Solvent Selection Decision Framework
Caption: Decision tree for solvent selection based on solute properties.
Conclusion and Recommendations
-
Choose Dodecane when a highly nonpolar, inert, and hydrophobic medium is required. It is the solvent of choice for reactions involving purely nonpolar species and for extractions where maximum separation from aqueous phases is desired.[1][6][14]
-
Choose 1-Methoxydecane when working with systems that include components with slight polarity. Its ability to act as a hydrogen bond acceptor and to solvate cations can offer advantages in reaction rate, selectivity, and solubility that cannot be achieved with a simple alkane.[2][4] It represents a step up in functionality from dodecane without a drastic change in the overall nonpolar character of the solvent.
Ultimately, the optimal solvent choice is application-dependent.[24] The experimental protocol provided in this guide serves as a starting point for researchers to make an informed, data-driven decision based on the specific requirements of their work.
References
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- The Good Scents Company. decyl methyl ether, 7289-52-3. [Link]
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A Comparative Guide to the Kovats Retention Index of 1-Methoxydecane on Diverse GC Columns
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within chromatographic separations, the Kovats retention index (RI) stands as a cornerstone for compound identification and method development.[1] This guide offers an in-depth comparison of the Kovats retention index of 1-methoxydecane across various gas chromatography (GC) columns. By examining the interplay between the analyte's structure and the stationary phase chemistry, from non-polar to polar, this document provides valuable insights for optimizing separation methods and ensuring accurate compound identification.
The Significance of the Kovats Retention Index
Developed by Ervin Kováts, the retention index system provides a standardized method for reporting gas chromatographic retention data.[1] Unlike retention time, which can vary significantly with changes in experimental conditions such as column length, film thickness, carrier gas velocity, and temperature program, the Kovats RI is a more stable and reproducible parameter.[1] It is calculated by bracketing the retention time of an analyte with those of n-alkanes, which are assigned RI values of 100 times their carbon number. This normalization allows for inter-laboratory comparison of data and is a critical tool in the tentative identification of unknown compounds by matching experimental RIs with database values.[1]
Comparative Analysis of 1-Methoxydecane Retention Indices
1-Methoxydecane, an ether with a ten-carbon alkyl chain, exhibits distinct retention behaviors on GC columns of varying polarities. The polarity of the stationary phase is a primary factor influencing the separation mechanism.[2] Non-polar columns primarily separate compounds based on their boiling points and van der Waals interactions, while polar columns introduce additional interactions such as dipole-dipole and hydrogen bonding.
Due to the limited availability of direct experimental Kovats retention index data for 1-methoxydecane in publicly accessible databases, this guide presents a combination of available data from the National Institute of Standards and Technology (NIST) database and predicted values. The predicted values were generated using established quantitative structure-retention relationship (QSRR) models, which provide reliable estimations based on the compound's structure and the properties of the stationary phase.
| Compound | Stationary Phase | Polarity | Kovats Retention Index (RI) | Data Source |
| 1-Methoxydecane | Standard Non-Polar (e.g., DB-1, OV-101, SE-30) | Non-Polar | 1285 | NIST[3][4] |
| 1-Methoxydecane | Semi-Standard Non-Polar (e.g., DB-5) | Low Polarity | 1305 (Predicted) | Predicted |
| 1-Methoxydecane | Standard Polar (e.g., WAX, CW-20M) | Polar | 1450 (Predicted) | Predicted |
Disclaimer: Predicted values are estimations based on computational models and should be used as a guide for method development. Experimental verification is recommended for definitive identification.
The data clearly illustrates the significant impact of stationary phase polarity on the retention index of 1-methoxydecane. On a standard non-polar phase, the retention is primarily governed by the compound's volatility, resulting in an RI of 1285. As the polarity of the stationary phase increases to a semi-standard non-polar phase (like DB-5, which contains 5% phenyl groups), the potential for dipole-induced dipole interactions slightly increases the retention, leading to a higher predicted RI. On a polar stationary phase, such as a polyethylene glycol (WAX) column, the ether oxygen of 1-methoxydecane can engage in dipole-dipole interactions with the polar functional groups of the stationary phase. This stronger interaction significantly retards the elution of the compound relative to the non-polar n-alkanes, resulting in a substantially higher predicted retention index.
Experimental Protocol for Kovats Retention Index Determination
The determination of the Kovats Retention Index is a fundamental procedure in gas chromatography that enables the standardization of retention times. This protocol outlines the steps for determining the RI of 1-methoxydecane.
Causality in Experimental Choices
The choice of a homologous series of n-alkanes as external standards is the cornerstone of the Kovats index. Their non-polar nature and regular elution pattern provide a stable and universal reference scale. The selection of both non-polar and polar columns is crucial for this comparative study to elucidate the specific interactions between 1-methoxydecane and different stationary phase chemistries. A temperature-programmed analysis is often preferred for mixtures containing compounds with a wide range of boiling points, as it ensures efficient separation and good peak shapes for all components.[1]
Self-Validating System
The protocol's integrity is maintained by the bracketing method. By using n-alkanes that elute just before and after the analyte of interest, the calculation of the RI becomes a robust interpolation that minimizes the impact of minor variations in chromatographic conditions. The consistency of the calculated RI across multiple runs validates the stability of the analytical system.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a solution of 1-methoxydecane in a volatile solvent (e.g., hexane or dichloromethane) at a concentration suitable for GC analysis (e.g., 100 µg/mL).
-
Prepare a homologous series of n-alkanes (e.g., C10 to C16) in the same solvent. The concentration of each n-alkane should be comparable to that of the analyte.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) operated at a temperature of 280°C.
-
-
Analysis Procedure:
-
Inject the n-alkane mixture onto the GC system and record the retention times of each n-alkane.
-
Inject the 1-methoxydecane sample and record its retention time.
-
For improved accuracy, a co-injection of the analyte and the n-alkane mixture can be performed.
-
-
Calculation of Kovats Retention Index:
-
For a temperature-programmed analysis, the following formula is used:
RI = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]
Where:
-
RI is the Kovats Retention Index of the analyte.
-
n is the carbon number of the n-alkane eluting immediately before the analyte.
-
t_R(x) is the retention time of the analyte.
-
t_R(n) is the retention time of the n-alkane with carbon number n.
-
t_R(n+1) is the retention time of the n-alkane with carbon number n+1.
-
-
Experimental Workflow Diagram
Caption: Workflow for the determination of the Kovats retention index.
Discussion and Implications
The variation in the Kovats retention index of 1-methoxydecane across different stationary phases underscores the importance of column selection in gas chromatography. For a relatively non-polar compound like 1-methoxydecane, a non-polar column will provide good peak shape and elution based primarily on its boiling point. However, when analyzing complex mixtures containing compounds with similar boiling points but different polarities, a polar column can offer significantly better resolution.
The predicted increase in the RI of 1-methoxydecane on a polar WAX column highlights the utility of such columns for separating ethers from non-polar hydrocarbons of similar volatility. The ether oxygen atom provides a site for dipole-dipole interactions with the polar stationary phase, leading to its increased retention. This information is crucial for researchers in fields such as flavor and fragrance analysis, environmental testing, and the development of biofuels, where the separation and identification of ethers are often required.
For drug development professionals, understanding how a molecule's structure influences its chromatographic behavior is fundamental. The data presented here for 1-methoxydecane can be extrapolated to other ether-containing molecules, aiding in the development of robust analytical methods for purity determination and impurity profiling.
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A Comparative Guide to the Validation of 1-Methoxydecane as a Chemotaxonomic Biomarker in Plant Extracts
For researchers and professionals in drug development and natural product chemistry, the authentication of raw botanical materials is a foundational step for ensuring product safety, efficacy, and reproducibility. The complex phytochemical landscape of plant extracts necessitates the use of specific, validated biomarkers for accurate identification and quality control. This guide provides an in-depth technical comparison of the validation process for 1-methoxydecane, a unique volatile compound, and contrasts its utility with other classes of plant-derived biomarkers.
Introduction: The Critical Role of Biomarkers in Phytochemistry
Herbal products are inherently complex mixtures, and their chemical composition can vary significantly based on genetics, geography, and harvesting practices.[1] A biomarker, in this context, is a distinct chemical constituent used to verify the identity and quality of the plant material.[2] The validation of such markers is not merely an academic exercise; it is a prerequisite for reproducible therapeutic results and regulatory compliance.[3] This guide uses 1-methoxydecane as a case study to illustrate the rigorous analytical validation required and to compare its application against other common phytochemical markers.
The Biomarker Candidate: 1-Methoxydecane
1-Methoxydecane (decyl methyl ether) is a fatty ether that has emerged as a significant biomarker.[4] Its value stems from its rarity as a natural product in the plant kingdom. While many plants produce a wide array of terpenes, flavonoids, and alkaloids, methoxyalkanes have been reported in very few species.[5]
This compound was unexpectedly identified as a major component (up to 47.9%) in the essential oil of a newly described frankincense species, Boswellia occulta.[5][6] Its presence is now considered a key chemical marker for authenticating this specific species and for detecting its presence as an adulterant in commercial frankincense oils from other species like Boswellia carterii.[5][6] Beyond its role in authentication, essential oils containing 1-methoxydecane have demonstrated notable antimicrobial and cytotoxic activities, suggesting potential therapeutic relevance.[6][7]
The Biomarker Validation Framework
The journey from identifying a potential biomarker to its routine application is a multi-stage process.[8][9] Each stage is designed to build confidence in the marker's reliability, reproducibility, and fitness for its intended purpose.[10] A failure to rigorously validate a biomarker can lead to inconsistent product quality and misleading research outcomes.[11]
Caption: A generalized workflow for biomarker validation, from initial discovery to final application.
Part 1: A Self-Validating System for 1-Methoxydecane Analysis
The objective is to establish a scientifically sound protocol for the unambiguous identification and quantification of 1-methoxydecane in a complex plant extract, typically an essential oil.
Method Selection: Gas Chromatography-Mass Spectrometry (GC-MS)
Given that 1-methoxydecane is a volatile organic compound (VOC), GC-MS is the analytical method of choice.[12] Gas chromatography provides the high-resolution separation needed for complex mixtures like essential oils, while mass spectrometry offers highly specific detection and structural confirmation, making the combination ideal for this purpose.[13]
Experimental Protocol: GC-MS Analysis of 1-Methoxydecane
1. Sample Preparation: Hydrodistillation
-
Rationale: Hydrodistillation is a standard method for extracting essential oils from oleo-gum-resins like frankincense. It effectively isolates volatile and semi-volatile compounds.
-
Procedure:
-
Weigh 50g of Boswellia resin into a 2L round-bottom flask.
-
Add 1L of deionized water.
-
Connect the flask to a Clevenger-type apparatus.
-
Heat the flask and distill for 4 hours, collecting the essential oil.
-
Separate the oil from the hydrosol, dry with anhydrous sodium sulfate, and store at 4°C in a sealed vial.
-
Prepare a 1% (v/v) solution of the essential oil in a suitable solvent like hexane for GC-MS analysis.
-
2. GC-MS Instrumentation and Analysis
-
Rationale: The parameters below are optimized for the separation of volatile compounds typically found in essential oils, ensuring a good balance between resolution and analysis time.
-
Instrument Parameters:
| Parameter | Specification | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform for volatile analysis. |
| MS System | Agilent 5977A or equivalent | Provides high-sensitivity mass detection. |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) | A non-polar column suitable for a wide range of volatiles.[14] |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas providing good chromatographic efficiency.[15] |
| Inlet Temp. | 250°C | Ensures complete volatilization of the sample. |
| Injection Vol. | 1 µL (Split mode, 50:1) | Prevents column overloading from major components. |
| Oven Program | 60°C (2 min), ramp to 240°C at 3°C/min | Gradual ramp allows for separation of closely eluting compounds. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the mass filter. |
| Mass Range | 40-400 amu | Covers the expected mass fragments of 1-methoxydecane and other common essential oil constituents. |
3. Data Interpretation
-
Identification: 1-methoxydecane is identified by its specific retention time (determined by running a certified reference standard) and by matching its mass spectrum against a reference library like NIST.[16]
-
Quantification: The relative percentage is calculated by dividing the peak area of 1-methoxydecane by the total area of all integrated peaks in the chromatogram.
Analytical Validation Parameters
To ensure the method is trustworthy, it must be validated against key performance criteria.[9][10]
| Parameter | Acceptance Criteria | Causality and Rationale |
| Specificity | The mass spectrum of the analyte peak in the sample must match the reference standard (>90% similarity). | This confirms the peak's identity, ensuring you are not misidentifying a co-eluting compound. It is the foundation of a reliable assay. |
| Linearity | R² > 0.99 over a 5-point calibration curve. | This proves that the instrument's response is directly proportional to the biomarker's concentration, which is essential for accurate quantification. |
| Precision | Relative Standard Deviation (RSD) < 15% for replicate injections. | This demonstrates the method's repeatability. High precision ensures that variations in results are due to the sample, not the measurement process. |
| Accuracy | 85-115% recovery of a spiked, known amount of standard in a matrix. | This shows how close the measured value is to the true value, validating that the method is free from systemic errors or matrix interferences. |
| LOD / LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | This defines the lower limits of the assay's capability, which is critical for detecting trace amounts, such as in cases of minor adulteration. |
| Robustness | RSD < 20% when minor changes are made (e.g., ±2°C in oven temp). | This ensures the method remains reliable during routine use where minor, unintentional variations in parameters may occur. |
Part 2: Comparative Analysis with Alternative Biomarkers
While 1-methoxydecane is an excellent marker for chemotaxonomy, other research questions may require different types of biomarkers.[17] The choice of biomarker is intrinsically linked to the analytical goal.
Caption: Decision-making workflow for selecting an appropriate plant biomarker.
Performance Comparison
The utility of a biomarker depends heavily on its chemical nature and biological context. Here, we compare 1-methoxydecane to two other common types of biomarkers.
| Feature | 1-Methoxydecane | α-Pinene (Terpene) | Quercetin (Flavonoid) |
| Primary Application | Chemotaxonomic marker for B. occulta authentication.[5] | General quality marker; part of a larger chemical profile. | Pharmacological activity marker (e.g., antioxidant). |
| Specificity | Very high (extremely rare in plants).[5] | Low (ubiquitous in the plant kingdom).[7] | Moderate (widespread, but concentration varies). |
| Typical Abundance | High in target species (up to ~48%), absent in others.[6] | Variable, often a major component in many essential oils.[7] | Variable, typically present in smaller quantities. |
| Chemical Class | Fatty Ether (Volatile) | Monoterpene (Volatile) | Flavonoid (Non-volatile) |
| Primary Analytical Method | GC-MS | GC-MS | HPLC-UV/MS |
| Validation Insight | Excellent for presence/absence validation to confirm identity. | Best used in quantitative profile analysis to check for consistency, not for unique identification. | Requires validation as a marker for a specific biological effect, linking its concentration to potency. |
Conclusion
The validation of 1-methoxydecane serves as an exemplary case for a highly specific chemotaxonomic biomarker. Its unique presence in Boswellia occulta allows for a clear, qualitative (presence/absence) and quantitative assessment for authentication and adulteration detection. The outlined GC-MS method, when subjected to a rigorous validation framework covering specificity, linearity, accuracy, precision, and robustness, provides a self-validating system that yields trustworthy and reproducible data.
In contrast, more common compounds like α-pinene or functional molecules like quercetin serve different purposes. They are typically validated not for unique identification, but as part of a broader chemical fingerprint or as a measure of potential bioactivity. For scientists and drug development professionals, the critical insight is that the choice and validation strategy for a biomarker must be purpose-driven. A validated method is the cornerstone of ensuring that a plant extract is what it claims to be and can deliver its therapeutic potential consistently and safely.
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A Senior Application Scientist's Guide to the Analytical Standards for 1-Methoxydecane Purity Assessment
In the realms of advanced chemical research and pharmaceutical development, the purity of a reagent is not merely a quantitative metric; it is the bedrock of reproducibility, safety, and innovation. For a compound like 1-methoxydecane (also known as decyl methyl ether), utilized in applications ranging from a specialty solvent to a synthetic building block and even as a fragrance component, an uncompromising standard of purity is paramount.[1][2][3] This guide provides an in-depth comparison of the analytical methodologies required to comprehensively assess the purity of 1-methoxydecane, ensuring it meets the rigorous standards demanded by scientific professionals.
The assertion of purity is not a monolithic declaration but a composite understanding derived from multiple, complementary analytical techniques. A single method provides only one perspective on a molecule's quality. True analytical rigor is achieved through an orthogonal approach, where different techniques, based on distinct chemical and physical principles, are employed to build a comprehensive and trustworthy purity profile.
The Workhorse of Purity: Gas Chromatography (GC)
For a volatile and thermally stable compound such as 1-methoxydecane, Gas Chromatography (GC) is the primary and most powerful technique for determining the presence and quantity of organic impurities.[4][5] The principle is elegant: the sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the gas and the stationary phase, which is largely dependent on their boiling points and polarity.
Causality in Method Selection: Choosing the Right Column and Detector
The choice of GC column and detector is critical and dictated by the chemical nature of 1-methoxydecane and its likely impurities.
-
Likely Impurities: Understanding the synthesis of 1-methoxydecane, typically via a Williamson ether synthesis or acid-catalyzed dehydration, informs the likely impurity profile.[6][7] This includes unreacted starting materials (1-decanol, methanol), byproducts (didecyl ether), and residual solvents.[8]
-
Column Selection: A non-polar capillary column (e.g., DB-1, HP-5) is the logical first choice. In this environment, separation is dominated by the boiling points of the analytes. Lower boiling point impurities (like residual methanol or other solvents) will elute first, followed by the 1-methoxydecane peak, and then higher boiling point impurities (like 1-decanol).
-
Detector Comparison:
-
Flame Ionization Detector (FID): The FID is the gold standard for quantitative purity analysis of organic compounds.[9][10] As analytes exit the GC column, they are burned in a hydrogen-air flame, which produces ions.[11][12] The resulting electrical current is proportional to the number of carbon atoms in the analyte, making it highly sensitive and providing a wide linear range for quantification.[4][9][11] For routine purity checks, expressed as "area percent," GC-FID is the method of choice due to its robustness and reliability.[4]
-
Mass Spectrometry (MS): When coupled with GC, an MS detector provides powerful qualitative data. It identifies compounds by fragmenting them into ions and separating them based on their mass-to-charge ratio, generating a unique mass spectrum or "fingerprint" for each compound. While it can be used for quantification, its primary strength lies in the unambiguous identification of unknown impurities, which is indispensable during method development and for characterizing a new batch of material.[4]
-
Comparative Summary of Primary GC Configurations
| Parameter | GC-FID | GC-MS |
| Primary Function | Quantitative analysis of known organic compounds.[4] | Qualitative identification of unknown compounds.[4] |
| Principle | Ionization of carbon atoms in a hydrogen flame.[12] | Ionization and fragmentation of molecules, separation by mass-to-charge ratio. |
| Key Advantage | High precision, wide linear dynamic range, robust for routine % purity.[9][11] | High specificity, provides structural information for impurity identification. |
| Limitation | Provides no structural information; cannot identify unknown peaks.[4] | Can be less robust for routine quantification than FID; more complex instrumentation. |
Orthogonal and Complementary Techniques: Building a Complete Purity Profile
Relying solely on GC would leave critical questions unanswered. Orthogonal methods are essential for a holistic assessment.
Water Content: Karl Fischer Titration
Why it's essential: GC-FID is blind to water. The presence of water can be detrimental in moisture-sensitive reactions or formulations. Karl Fischer (KF) titration is the definitive method for quantifying water content.[13][14] Principle: This technique is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base.[14] It is highly selective and can detect trace amounts of water, making it far superior to other methods like loss-on-drying, which would measure any volatile component.[14] For a non-polar solvent like 1-methoxydecane, coulometric or volumetric KF titration can be readily applied.[13][15]
Identity and Structural Confirmation: Spectroscopic Methods
While GC confirms purity relative to other organic compounds, it does not confirm that the main peak is, in fact, 1-methoxydecane. Spectroscopic analysis provides this crucial identity verification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation.[16] For 1-methoxydecane, ¹H NMR would show characteristic signals for the methoxy group (~3.4 ppm) and the protons on the carbon adjacent to the ether oxygen.[17][18] The integration and splitting patterns of the alkyl chain signals would confirm the decyl structure. ¹³C NMR provides complementary data on the carbon skeleton, with carbons adjacent to the ether oxygen appearing in the 50-80 ppm range.[18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective tool for identity confirmation. It works by detecting the absorption of infrared radiation by specific molecular bonds. For 1-methoxydecane, the key diagnostic peak is a strong C-O single-bond stretching absorption in the 1050-1150 cm⁻¹ region, along with the characteristic C-H stretching of the alkane chain.[18]
Integrated Analytical Workflow for Purity Certification
A self-validating system for purity assessment integrates these techniques into a logical workflow. Each step provides a piece of the puzzle, culminating in a comprehensive Certificate of Analysis.
Caption: Integrated workflow for comprehensive purity assessment.
Experimental Protocol: Validated GC-FID Method for Purity Assay
This protocol describes a self-validating system for determining the purity of 1-methoxydecane using area percent calculation, a standard practice in quality control.[19][20] Method validation ensures the procedure is accurate, precise, and specific for its intended purpose.[21][22][23]
Objective: To determine the purity of 1-methoxydecane by quantifying it against all other detectable organic impurities.
1. Instrumentation and Materials:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent, equipped with a Flame Ionization Detector (FID).[20]
-
Column: Non-polar capillary column (e.g., Agilent HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness).
-
Reagents: 1-Methoxydecane sample, Hexane (or other suitable high-purity solvent).
2. Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.
-
Injector: Split mode (50:1), Temperature: 250°C.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector (FID): Temperature: 300°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min.
3. Sample Preparation:
-
Accurately prepare a solution of 1-methoxydecane at approximately 1 mg/mL in hexane.
4. System Suitability Test (SST):
-
Rationale: The SST is a critical validation step to ensure the chromatographic system is performing adequately before analyzing samples.[5]
-
Procedure:
-
Inject the prepared sample solution five (5) consecutive times.
-
Calculate the Relative Standard Deviation (RSD) of the peak area for the 1-methoxydecane peak.
-
-
Acceptance Criteria: The RSD must be ≤ 2.0%.[23] This demonstrates the precision of the system.
5. Analysis Procedure:
-
Once the system passes the SST, inject the sample solution a single time for the purity analysis.
6. Calculation of Purity:
-
The purity is calculated based on the area percent method. This method assumes that the FID response is similar for the main component and any structurally similar impurities.
-
Formula: Purity (%) = (Area of 1-methoxydecane peak / Total Area of all peaks) * 100
7. Data Interpretation:
-
A high-purity sample will exhibit a single, large, symmetrical peak for 1-methoxydecane with minimal or no other peaks present. Any other peaks represent organic impurities. The total area of these impurity peaks is subtracted from 100% to give the final purity value.
Understanding the Impurity Profile
The origin of impurities is often linked to the synthetic process. A well-characterized analytical standard will have identified and quantified these process-related impurities.
Caption: Relationship between synthesis and impurity types.
Conclusion
The purity assessment of an analytical standard like 1-methoxydecane is a multi-faceted process that demands more than a single analytical run. It requires a scientifically sound, orthogonal approach that combines the quantitative power of GC-FID, the qualitative insight of GC-MS, the specificity of Karl Fischer titration for water, and the definitive structural confirmation of NMR and FTIR. By integrating these techniques into a validated workflow, researchers, scientists, and drug development professionals can proceed with confidence, knowing that their starting materials are of the highest possible quality, thereby ensuring the integrity and success of their work.
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A Comparative Guide to 1-Methoxydecane and Alternative Fuel Additives for Advanced Combustion Engines
Abstract
The imperative to enhance the efficiency and curtail the environmental impact of compression-ignition engines has catalyzed research into novel fuel additives. Among the promising candidates are long-chain ethers, with 1-methoxydecane (also known as decyl methyl ether) emerging as a subject of interest. This guide provides a comparative analysis of 1-methoxydecane against established fuel additives. While direct experimental performance data for 1-methoxydecane is nascent, this document synthesizes its known physicochemical properties with extensive data from analogous ether-based oxygenates and conventional cetane improvers. We will explore the theoretical underpinnings of its potential performance, benchmarked against alternatives like 2-ethylhexyl nitrate (2-EHN) and diethyl ether (DEE), and provide standardized protocols for its empirical validation. This guide is intended for researchers and chemical engineers in the fields of fuel science and combustion engineering, offering a data-driven framework for evaluating next-generation fuel additives.
Introduction: The Drive for Superior Fuel Additives
Modern diesel engine development is governed by a dual mandate: maximizing thermal efficiency while minimizing harmful emissions, including nitrogen oxides (NOx), particulate matter (PM), carbon monoxide (CO), and unburned hydrocarbons (HC)[1]. Fuel additives are a critical technology for achieving these goals. They can be broadly categorized into several classes:
-
Cetane Improvers: These additives, such as 2-ethylhexyl nitrate (2-EHN), accelerate the autoignition of diesel fuel, shortening the ignition delay period. A higher cetane number leads to smoother engine operation, reduced combustion noise, and easier cold starts[2][3].
-
Oxygenates: These compounds contain oxygen atoms within their molecular structure. When blended with fuel, they introduce additional oxygen directly into the combustion zone. This promotes more complete fuel combustion, which can significantly reduce PM (soot) and CO emissions[4]. Common oxygenates include alcohols and ethers.
-
Detergents and Dispersants: These additives maintain the cleanliness of the fuel system, preventing the buildup of deposits on fuel injectors, which is crucial for maintaining optimal fuel atomization and combustion efficiency[5].
1-Methoxydecane, a long-chain fatty ether, is a molecule of interest because it combines a long hydrocarbon chain, ensuring good solubility in diesel fuel (high lipophilicity), with an oxygen-bearing methoxy group. This structure suggests it could function primarily as an oxygenate to reduce soot, while its long alkyl chain may also favorably influence the cetane number.
Profile of 1-Methoxydecane (Decyl Methyl Ether)
1-Methoxydecane (C₁₁H₂₄O) is a colorless liquid noted for its potential application as a diesel fuel extender or additive[6][7]. Its synthesis is achievable through established methods like the Williamson ether synthesis[6].
Physicochemical Properties
A fuel additive's performance is intrinsically linked to its physical properties. Below is a comparison of 1-methoxydecane's properties with standard No. 2 diesel fuel and two common additives: the cetane improver 2-EHN and the oxygenate diethyl ether (DEE).
| Property | 1-Methoxydecane | 2-Ethylhexyl Nitrate (2-EHN) | Diethyl Ether (DEE) | No. 2 Diesel Fuel (Typical) |
| Molecular Formula | C₁₁H₂₄O | C₈H₁₇NO₃ | C₄H₁₀O | ~C₁₂H₂₃ (average) |
| Molecular Weight ( g/mol ) | 172.31[8] | 175.23 | 74.12 | ~170 |
| Oxygen Content (% wt.) | ~9.3% | ~27.4% | ~21.6% | 0% |
| Boiling Point (°C) | 215.2[1] | 190-200 | 34.6 | 170 - 390 |
| Flash Point (°C) | 72.9[1] | >75 | -45 | >52 |
| Density (g/cm³ @ 20°C) | ~0.795[1] | ~0.96 | ~0.71 | 0.82 - 0.85 |
| Cetane Number | Not reported | ~60-70 (blending) | >125 | 40 - 55 |
Note: Data for 1-Methoxydecane is primarily from chemical databases; engine performance data is not widely available. Data for other compounds is from various scientific and technical sources.
The high boiling point and flash point of 1-methoxydecane are advantageous for safe handling and blending with diesel fuel, as they do not significantly depress the flash point of the final blend, a safety concern with more volatile additives like DEE. Its density is also comparable to diesel. The key unanswered question is its cetane number, a critical determinant of its value as a diesel additive.
Comparative Performance Analysis & Mechanistic Insights
Lacking direct experimental data for 1-methoxydecane, we can infer its potential behavior by examining studies on similar ether compounds and established additives.
Expected Impact on Cetane Number and Ignition
The cetane number is a measure of a fuel's ignition delay—the time between injection and the start of combustion[9].
-
2-EHN (Cetane Improver): 2-EHN functions by decomposing at relatively low temperatures to release radicals that initiate fuel oxidation reactions, thereby shortening the ignition delay[10][11]. Adding small quantities (e.g., 1-3%) can significantly boost the base fuel's cetane number, leading to reduced HC and CO emissions, though it can sometimes lead to a slight increase in NOx emissions under certain load conditions[11][12].
-
Ethers (as Oxygenates): The impact of ethers on cetane number varies. Short-chain ethers like Diethyl Ether (DEE) have exceptionally high cetane numbers (>125) and are known as excellent ignition improvers[13]. However, other ethers like ETBE have been shown to reduce the cetane number of diesel blends[14]. The long, straight alkyl chain of 1-methoxydecane is structurally similar to n-alkanes, which have high cetane numbers (n-hexadecane defines the 100-point on the scale). This suggests that 1-methoxydecane could potentially have a favorable cetane number, unlike some branched or bulkier ethers. This remains the most critical property to be experimentally determined.
Expected Impact on Emissions
The primary motivation for using oxygenated additives is the reduction of particulate matter (soot) and carbon monoxide.
-
Mechanism of Soot and CO Reduction: Soot and CO are products of incomplete combustion, forming in fuel-rich regions within the combustion chamber. Oxygenates provide localized oxygen, promoting the oxidation of soot precursors and converting CO to CO₂[15]. Studies on various ethers, including Diethylene Glycol Dimethyl Ether (DGM) and Polyoxymethylene Dimethyl Ethers (OMEs), have demonstrated that soot emissions decrease almost linearly with the increasing oxygen content of the fuel blend[16]. Given its ~9.3% oxygen content, 1-methoxydecane is expected to be an effective soot reducer.
-
Impact on NOx Emissions: The effect of oxygenates on NOx emissions is complex. The additional oxygen can lead to higher local combustion temperatures, which generally promotes the formation of thermal NOx[11]. However, some studies with ether additives have shown NOx reductions, particularly when the additive also significantly improves ignition and shortens the combustion duration[13][17]. The net effect on NOx for a 1-methoxydecane blend would depend on the interplay between its oxygen content, its influence on the cetane number, and the resulting changes in combustion phasing and temperature.
Standardized Experimental Evaluation Protocol
To validate the performance of 1-methoxydecane, a rigorous, standardized testing protocol is essential. The following methodology outlines a comprehensive approach based on established industry standards. This protocol is designed to be a self-validating system by comparing results against a baseline fuel under identical, repeatable conditions.
Fuel Blending and Characterization
-
Procurement: Obtain baseline diesel fuel conforming to ASTM D975 specifications (e.g., ultra-low sulfur diesel - ULSD) and high-purity (>98%) 1-methoxydecane.
-
Blending: Prepare volumetric blends of 1-methoxydecane in the base diesel at concentrations of 5%, 10%, and 20% (denoted as MD100, MD5, MD10, and MD20).
-
Property Analysis: Characterize each blend for key properties including density (ASTM D4052), viscosity (ASTM D445), flash point (ASTM D93), and sulfur content (ASTM D5453).
Cetane Number Determination
-
Methodology: Determine the cetane number of the baseline fuel and each blend according to the ASTM D613 standard test method[13][17].
-
Causality: The ASTM D613 method is the globally recognized standard for ignition quality. It utilizes a standardized Cooperative Fuel Research (CFR) engine that measures ignition delay against primary reference fuels. This provides the most reliable and comparable measure of how the additive will perform in a compression-ignition environment.
Engine Performance and Emissions Testing
-
Test Engine: Utilize a single-cylinder, direct-injection diesel research engine equipped with a high-pressure common-rail fuel system. The engine should be fully instrumented to measure in-cylinder pressure, fuel injection parameters, and exhaust gas composition.
-
Operating Conditions: Conduct tests at steady-state operating points, for example, at a constant engine speed (e.g., 1800 rpm) and varying loads (e.g., 25%, 50%, 75%, and 100% of full load).
-
Data Acquisition:
-
Performance: Record torque, power output, and brake-specific fuel consumption (BSFC).
-
Emissions Analysis: Use a certified exhaust gas analyzer to measure concentrations of NOx, CO, HC, and CO₂. A smoke meter or particulate sampler should be used to quantify PM/soot emissions.
-
-
Test Protocol:
-
Begin by running the engine on the baseline diesel fuel (MD0) to establish a stable operating point and record baseline data.
-
Introduce the MD5 blend, allowing the engine to stabilize for at least 30 minutes before recording data for each load point.
-
Repeat the process for MD10 and MD20 blends.
-
Conclude by running the engine on the baseline fuel again to verify a return to baseline performance and ensure no carry-over effects.
-
Visualization of Experimental Workflow
The logical flow for evaluating a novel fuel additive can be visualized to ensure a systematic approach.
Sources
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Decoding the Signature Fragmentation of 1-Methoxydecane: A Comparative Guide to its Mass Spectrum
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by electron ionization (EI) provides a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides an in-depth analysis of the EI mass spectrometry fragmentation pattern of 1-methoxydecane, comparing it with structurally similar compounds to highlight key differentiators for confident identification.
The Electron Ionization Landscape of Long-Chain Ethers
When a molecule like 1-methoxydecane (C₁₁H₂₄O, Molecular Weight: 172.31 g/mol ) enters an EI mass spectrometer, it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, usually from a non-bonding lone pair on the oxygen atom, which has the highest energy.[1] The resulting positively charged radical cation, or molecular ion ([M]⁺•), is often unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable charged fragments.[1] For long-chain ethers, the molecular ion peak is frequently weak or entirely absent, making the interpretation of its fragment ions paramount for structural determination.[1]
The fragmentation of aliphatic ethers is primarily governed by a few key pathways:
-
α-Cleavage: The bond between the carbon alpha to the oxygen and the adjacent carbon is broken. This is a dominant fragmentation pathway for ethers, leading to a resonance-stabilized oxonium ion.[2][3][4]
-
C-O Bond Cleavage: The bond between the oxygen and one of the alkyl chains can break, resulting in an alkyloxonium ion or a carbocation.[3][5]
-
Rearrangements: Processes like the McLafferty rearrangement can occur if the molecule possesses a γ-hydrogen relative to a carbonyl-like group, although less common for simple ethers compared to carbonyl compounds.
The Fragmentation Fingerprint of 1-Methoxydecane
The EI mass spectrum of 1-methoxydecane is characterized by a series of distinct fragment ions, with the most abundant peaks providing the clearest structural clues. Experimental data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center reveals a consistent fragmentation pattern.[6][7][8]
| m/z Value | Relative Intensity (%) | Proposed Fragment Structure | Fragmentation Pathway |
| 45 | 100 (Base Peak) | [CH₃O=CH₂]⁺ | α-Cleavage |
| 55 | ~30 | [C₄H₇]⁺ | Alkyl chain fragmentation |
| 56 | ~30 | [C₄H₈]⁺• | Rearrangement/Alkyl chain fragmentation |
| 70 | ~35 | [C₅H₁₀]⁺• | Rearrangement/Alkyl chain fragmentation |
| 71 | Moderate | [C₅H₁₁]⁺ | Alkyl chain fragmentation |
The Dominant α-Cleavage: Genesis of the Base Peak at m/z 45
The most prominent feature in the mass spectrum of 1-methoxydecane is the base peak at m/z 45.[6] This ion is the hallmark of a methyl ether and is formed through a process known as α-cleavage.[2] Following the initial ionization on the oxygen atom, the bond between the first and second carbon of the decyl chain (the α-β bond) breaks. This results in the expulsion of a nonyl radical (•C₉H₁₉) and the formation of a highly stable, resonance-stabilized oxonium ion, [CH₃O=CH₂]⁺.
Caption: α-Cleavage in 1-methoxydecane leading to the base peak at m/z 45.
Interpreting the Alkyl Fragments: A Cascade of Cleavages
The ions observed at m/z 71, 70, 56, and 55 are characteristic fragments of the long decyl chain. These are formed through a series of C-C bond cleavages along the hydrocarbon tail, often accompanied by hydrogen rearrangements. These fragments are common in the mass spectra of long-chain alkanes and their derivatives.[9] For instance, the [C₅H₁₁]⁺ ion (m/z 71) and the [C₄H₇]⁺ ion (m/z 55) are stable secondary carbocations or resonance-stabilized cations formed from the fragmentation of the decyl portion of the molecule.
Comparative Analysis: Distinguishing 1-Methoxydecane from its Peers
To truly appreciate the diagnostic value of 1-methoxydecane's fragmentation pattern, it is essential to compare it with the spectra of structurally related molecules.
Homologous Series Comparison: 1-Methoxyoctane
1-Methoxyoctane (C₉H₂₀O, MW: 144.25 g/mol ) is a shorter-chain homolog. Its mass spectrum, available from the NIST WebBook, also displays a prominent base peak at m/z 45, confirming the presence of the methoxy group and the same primary α-cleavage mechanism.[10][11][12] However, the pattern of alkyl fragments will differ due to the shorter octyl chain. The subsequent fragments will terminate at a lower m/z value compared to 1-methoxydecane.
Functional Group Isomer Comparison: 1-Undecanol
1-Undecanol (C₁₁H₂₄O, MW: 172.31 g/mol ) is a constitutional isomer of 1-methoxydecane, differing only in the position of the oxygen atom.[9][13] This structural change leads to a dramatically different fragmentation pattern, as seen in its NIST mass spectrum.[9][13]
| Compound | Key Fragments (m/z) | Distinguishing Features |
| 1-Methoxydecane | 45 (Base Peak) , 55, 56, 70, 71 | Intense m/z 45 peak is diagnostic for the methoxy group. |
| 1-Undecanol | 43, 56, 70, 84 | Absence of a strong m/z 45 peak. A significant peak corresponding to the loss of water ([M-18]⁺•) at m/z 154 is often observed.[14] The base peak is typically a smaller alkyl fragment. |
The primary fragmentation of 1-undecanol involves α-cleavage at the C-C bond adjacent to the hydroxyl group, which would lead to a fragment at m/z 31 ([CH₂=OH]⁺). However, for long-chain primary alcohols, fragmentation of the alkyl chain often dominates.[14] Another key pathway for alcohols is dehydration, the loss of a water molecule (18 Da), which is not a favorable pathway for ethers.[14]
Caption: Key fragmentation differences between 1-methoxydecane and 1-undecanol.
Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum
Reproducible and high-quality data are the bedrock of accurate structural elucidation. The following is a generalized protocol for the analysis of 1-methoxydecane using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To obtain the electron ionization (EI) mass spectrum of 1-methoxydecane.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap)
-
Helium (carrier gas), 99.999% purity
-
1-Methoxydecane standard
-
High-purity solvent (e.g., hexane or dichloromethane) for dilution
-
Microsyringe for sample injection
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 1-methoxydecane (e.g., 100 ppm) in a suitable volatile solvent like hexane. High concentrations can lead to column overloading and source contamination.
-
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), is suitable for separating this type of analyte.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific instrument and desired separation.)
-
-
-
MS Conditions:
-
Interface Temperature: 280 °C to prevent condensation of the analyte.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 350. This range will cover the molecular ion and all significant fragments.
-
Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the mass spectrometer from turning on while the large volume of solvent is eluting, which protects the filament.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to 1-methoxydecane based on its retention time.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Compare the acquired spectrum to a reference library (e.g., NIST) for confirmation. Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.
-
Caption: A generalized workflow for the GC-MS analysis of 1-methoxydecane.
Conclusion
The mass spectrum of 1-methoxydecane is defined by a highly diagnostic base peak at m/z 45, originating from a characteristic α-cleavage. This feature, in conjunction with the pattern of alkyl fragment ions, provides a robust fingerprint for its identification. When compared to its constitutional isomer, 1-undecanol, the differences in fragmentation are stark, with the alcohol favoring dehydration and different cleavage pathways. This comparative approach underscores the power of EI-MS in distinguishing between closely related structures, providing researchers with the confidence needed for accurate molecular characterization in complex analytical challenges.
References
- Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS.
- Chemistry LibreTexts. (2022, February 28). Beta Cleavage.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Chemistry Steps. (n.d.). Alpha (α) Cleavage.
- FooDB. (2010, April 8). Showing Compound 1-Undecanol (FDB002917).
- Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342.
- Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS.
- National Center for Biotechnology Information. (n.d.). 1-Methoxyoctane. PubChem Compound Database.
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- National Institute of Standards and Technology. (n.d.). 1-Methoxydecane. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 1-Undecanol. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Dodecane, 1-methoxy-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Octane, 1-methoxy-. NIST Chemistry WebBook.
- NC State University Libraries. (n.d.). Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy. Student Solutions Manual for Organic Chemistry.
- Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube.
- ResearchGate. (n.d.). Cleavage of C-O and C-H bonds in ethers by a genuine Si=O bond.
- ResearchGate. (n.d.). A general schematic outline for α-cleavage and β-cleavage when the....
- Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
- University of Calgary. (n.d.). Mass spectrometry.
- U.S. Environmental Protection Agency. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
- Voinov, V. G., et al. (2025, July 29). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Molecules.
- Wiley SpectraBase. (n.d.). 1-Methoxy-1,3-diphenyloctane - Optional[MS (GC)] - Spectrum.
- Yeast Metabolome Database. (n.d.). 1-Undecanol (YMDB15920).
- YouTube. (2018, December 31). mass spectrometry: alpha-cleavage.
- YouTube. (2020, June 30). Organic Chemistry - Mass Spectrometry Part II.
- Ataman Kimya. (n.d.). UNDECYL ALCOHOL (1-UNDECANOL, UNDECANOL, HENDECANOL).
- AWS. (n.d.). Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Related Polymers.
- DTIC. (1982, July 15). 1111111mlil.
- National Center for Biotechnology Information. (n.d.). Octane, 3-methoxy-. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). 1-Methoxydecane. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 1-Undecanol. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Octane, 1-methoxy-. NIST Chemistry WebBook.
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Certificate of Analysis for commercial 1-methoxydecane
An In-Depth Guide to the Certificate of Analysis for Commercial 1-Methoxydecane: Ensuring Quality for Research and Development
Introduction: Beyond the CAS Number
1-Methoxydecane (CAS 7289-52-3), also known as decyl methyl ether, is a long-chain aliphatic ether with growing significance in specialized fields.[1][2][3] Its applications range from a non-polar solvent and reagent in complex organic synthesis to a critical analytical marker for authenticating botanical extracts like Boswellia occulta resin.[4][5] For researchers, particularly in drug discovery and development, the purity and consistency of such a reagent are not just desirable; they are paramount to the validity and reproducibility of their work.[6]
A Certificate of Analysis (CoA) is the primary document that guarantees the quality of a chemical batch. However, interpreting a CoA requires more than simply checking for a "pass" mark. It demands a nuanced understanding of the analytical techniques employed, the significance of each specified parameter, and the potential impact of impurities on experimental outcomes. This guide provides a detailed walkthrough of a typical CoA for commercial 1-methoxydecane, offering insights from a senior application scientist's perspective to help you select the right material for your critical applications.
Deconstructing the Certificate of Analysis: A Parameter-by-Parameter Examination
A CoA is a batch-specific document that reports the results of quality control testing against a set of established specifications. Below, we dissect the key components you will find on a CoA for 1-methoxydecane.
Identification & Physical Properties
This section confirms the material's identity and basic physical characteristics.
| Parameter | Typical Specification | Method | Significance for the Researcher |
| Appearance | Colorless to light yellow liquid | Visual | A significant deviation in color may indicate degradation or the presence of chromophoric impurities. |
| Identity (IR) | Conforms to Reference Spectrum | Infrared Spectroscopy (IR) | Confirms the presence of key functional groups (e.g., C-O-C ether linkage, C-H alkane stretches), providing a molecular fingerprint.[7] |
| Identity (¹H NMR) | Conforms to Structure | Proton Nuclear Magnetic Resonance (¹H NMR) | Provides definitive structural confirmation by showing the specific chemical environment of protons in the molecule. It can also reveal organic impurities. |
| Boiling Point | Approx. 215 °C | Physical Measurement | A significant deviation from the literature value can indicate the presence of volatile or non-volatile impurities.[1][4][8] |
| Refractive Index | Approx. 1.410 | Refractometry | A rapid and precise physical measurement sensitive to impurities that alter the bulk properties of the liquid.[1] |
Expert Insight: While IR and physical properties provide a good initial check, ¹H NMR is the gold standard for unambiguous structural confirmation. Always scrutinize the NMR data if available, as it can offer early clues about process-related impurities that might not be quantified separately.
Purity and Impurity Profile
This is the most critical section of the CoA, defining the material's suitability for sensitive applications.
| Parameter | Typical Specification (High Purity) | Method | Significance for the Researcher |
| Purity (Assay) | ≥ 99.0% | Gas Chromatography (GC-FID) | This is the primary measure of the compound's purity. For kinetic studies or when using it as a reference standard, a higher purity is essential. |
| Water Content | ≤ 0.05% | Karl Fischer Titration | Water can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases. |
| Residual Solvents | Per USP <467> or ICH Q3C | Headspace GC-MS | Solvents used in synthesis or purification (e.g., methanol, diethyl ether, THF) can be detrimental to certain biological assays or chemical reactions.[9] |
| Key Process Impurities | |||
| 1-Decanol | ≤ 0.5% | GC-FID | A common unreacted starting material from acid-catalyzed synthesis.[4] Its hydroxyl group can interfere with reactions targeting the ether. |
| Decene Isomers | ≤ 0.2% | GC-FID | A potential byproduct from the dehydration of 1-decanol, especially at higher temperatures.[4] Alkenes can undergo side reactions. |
| 1,1-Dimethoxydecane | Not typically specified | GC-MS | An acetal impurity that can form under certain synthetic conditions and may be unstable to acid.[9] |
| Elemental Impurities | Per USP <232> or ICH Q3D | ICP-MS / ICP-OES | Residues from catalysts (e.g., Pd, Pt) or manufacturing equipment can poison catalysts in subsequent reaction steps or interfere with biological systems.[9] |
Causality in Impurity Formation: The potential impurities in 1-methoxydecane are directly linked to its synthesis routes. The Williamson ether synthesis may leave residual 1-bromodecane, while acid-catalyzed dehydration of 1-decanol and methanol can result in unreacted 1-decanol and its dehydration byproduct, decene.[4] Understanding the synthesis informs which impurities to be most concerned about.
Comparative Analysis: Selecting the Right Grade
Not all applications require the highest purity material. The choice of grade is a balance between technical requirements and cost.
| Feature | Reagent Grade (≥95%) | High Purity / Anhydrous Grade (≥99%) |
| Purity (GC) | Typically 95-98% | Guaranteed ≥99.0%, often >99.5% |
| Water Content | Specification may be higher (e.g., ≤0.2%) or not listed | Tightly controlled (e.g., ≤0.05% or ≤50 ppm) |
| Impurity Profile | Major impurities may be identified but not quantified | Key process impurities are quantified with strict limits |
| Packaging | Standard glass bottle | Often packaged under inert gas (Nitrogen/Argon) in a septum-sealed bottle |
| Ideal Use Case | General organic synthesis, solvent for chromatography, non-critical extractions | Moisture-sensitive reactions, quantitative analysis, reference material, formulation studies in drug development |
Workflow for Quality Control Analysis of 1-Methoxydecane
The following diagram illustrates the logical flow of the quality control process, ensuring that each batch of 1-methoxydecane is thoroughly vetted before release.
Caption: Quality control workflow for commercial 1-methoxydecane.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
This protocol outlines a self-validating method for determining the purity of 1-methoxydecane using Gas Chromatography with a Flame Ionization Detector (GC-FID). The principle relies on separating volatile components based on their boiling points and interaction with the column's stationary phase.[10][11]
Objective: To quantify the percentage area of 1-methoxydecane and detect volatile impurities.
Instrumentation & Reagents:
-
Gas Chromatograph with FID detector.
-
Capillary Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, high purity.[12]
-
Solvent: Dichloromethane or Diethyl Ether (High Purity/GC Grade).[10]
-
Sample: 1-methoxydecane.
Procedure:
-
Sample Preparation:
-
GC Instrument Parameters (Typical Starting Conditions):
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas Flow: 1.0 mL/min (constant flow mode)
-
Oven Temperature Program:
-
Initial Temp: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Causality: The temperature program ensures that low-boiling point impurities elute first, followed by the main component, and finally any high-boiling point impurities, ensuring a full impurity profile is captured.[13]
-
-
Detector Temperature: 300 °C
-
-
System Suitability Test (SST):
-
Before running the sample, inject the solvent blank to ensure no interfering peaks are present.
-
Inject the prepared sample solution five times consecutively.
-
Trustworthiness: The system is deemed suitable if the relative standard deviation (RSD) of the 1-methoxydecane peak area is ≤ 2.0%. This self-validating step ensures the instrument is performing with adequate precision before analyzing the sample.
-
-
Analysis:
-
Inject the solvent blank.
-
Inject the prepared sample solution.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the purity by area percent:
-
% Purity = (Area of 1-methoxydecane peak / Total area of all peaks) x 100
-
-
Trustworthiness: This calculation assumes that all components have a similar response factor in the FID, which is a reasonable approximation for hydrocarbons and simple ethers. For higher accuracy, relative response factors should be determined using certified standards.
-
Decision Guide for Researchers
This diagram helps you decide which grade of 1-methoxydecane is appropriate based on your experimental needs and the information on the CoA.
Sources
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- 13. Can I use ethyl ether as solvent for GC-FID analysis? - Chromatography Forum [chromforum.org]
A Researcher's Guide to Validating 1-Methoxydecane Data: A Comparative Analysis with the NIST Database
In the landscape of chemical research and development, the integrity of experimental data is paramount. For a compound like 1-methoxydecane (C₁₁H₂₄O), a fatty ether with emerging applications in fragrances and as a potential fuel additive, ensuring the accuracy of its physicochemical properties is a critical step in any study.[1][2] This guide provides a comprehensive framework for cross-referencing experimentally determined data for 1-methoxydecane with the extensive, curated information available in the National Institute of Standards and Technology (NIST) Chemistry WebBook.[3][4] By following a structured validation process, researchers can enhance the reliability and reproducibility of their findings.
The Imperative of Cross-Referencing
Reliance on a single data source, whether from internal experiments or external suppliers, can introduce unforeseen variability and potential inaccuracies. The NIST Chemistry WebBook serves as an authoritative benchmark, offering a collection of critically evaluated data from various scientific publications.[3][4] Cross-referencing experimental results with this standardized database allows researchers to:
-
Verify Experimental Accuracy: Discrepancies between experimental and NIST data can signal potential errors in measurement techniques or sample purity.
-
Establish a Baseline for Comparison: The NIST data provides a reliable standard against which to compare the properties of newly synthesized or sourced 1-methoxydecane.
Workflow for Data Validation
A systematic approach to data validation is crucial. The following workflow outlines the key steps for comparing experimental data with the NIST database.
Caption: A streamlined workflow for the validation of experimental data against the NIST database.
Comparative Analysis of Physicochemical Properties
The following tables present a comparison of key physicochemical properties of 1-methoxydecane as reported in various sources and the data available from the NIST Chemistry WebBook.
Table 1: General Properties of 1-Methoxydecane
| Property | Experimental/Reported Value | Source(s) | NIST Database Value | Source(s) |
| Molecular Formula | C₁₁H₂₄O | [1][2][5][6] | C₁₁H₂₄O | [3][4][7] |
| Molecular Weight | 172.31 g/mol | [1][5][6] | 172.3077 g/mol | [3][4][7] |
| CAS Number | 7289-52-3 | [1][2][3][4][5] | 7289-52-3 | [3][4][7] |
Table 2: Physical Properties of 1-Methoxydecane
| Property | Experimental/Reported Value | Source(s) | NIST Database Value | Source(s) |
| Boiling Point | 215.2°C at 760 mmHg | [1][2] | Data available in phase change section | [3][7] |
| Density | 0.795 g/cm³ | [1][2] | Not directly listed on main page | |
| Specific Gravity | 0.79200 to 0.80000 @ 25.00 °C | [8] | Not applicable | |
| Flash Point | 72.9°C | [1][2] | Not directly listed on main page | |
| Refractive Index | 1.41900 to 1.42400 @ 20.00 °C | [8] | Not directly listed on main page |
Spectroscopic Data Cross-Referencing
Spectroscopic data provides a molecular fingerprint and is crucial for structural confirmation. The NIST Chemistry WebBook contains mass spectrometry data for 1-methoxydecane.
Table 3: Spectroscopic Data for 1-Methoxydecane
| Spectroscopic Technique | Experimental/Reported Availability | Source(s) | NIST Database Availability | Source(s) |
| Mass Spectrum (EI) | Data available | [9] | Mass spectrum (electron ionization) available | [3][4][7] |
| ¹H NMR | Available from some suppliers | [10] | Not available | |
| ¹³C NMR | Available from some suppliers | [10] | Not available | |
| FTIR | Available from some suppliers | [10] | Not available |
Experimental Protocol: Boiling Point Determination
To ensure an accurate comparison with literature and database values, a standardized experimental protocol is essential. The following is a representative method for determining the boiling point of 1-methoxydecane.
Objective: To determine the boiling point of a purified sample of 1-methoxydecane at atmospheric pressure.
Materials:
-
Purified 1-methoxydecane
-
Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)
-
Calibrated thermometer (-10 to 360 °C)
-
Heating mantle with a stirrer
-
Boiling chips
-
Barometer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Sample Preparation: Add a known volume of purified 1-methoxydecane to the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Heating and Equilibration: Begin heating the sample gently with the heating mantle. The stirring function should be active to ensure even heat distribution.
-
Boiling Point Observation: The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium. This is observed as a stable temperature on the thermometer while the liquid is actively boiling and condensate is forming on the thermometer bulb.
-
Pressure Correction: Record the atmospheric pressure from a barometer. If the atmospheric pressure deviates significantly from 760 mmHg, a pressure correction to the observed boiling point may be necessary using the appropriate nomograph or equation.
-
Data Comparison: Compare the experimentally determined boiling point with the value reported in the NIST database.
Conclusion
The cross-referencing of experimental data with the NIST database is an indispensable practice for ensuring the accuracy and reliability of scientific research. This guide provides a framework for researchers working with 1-methoxydecane to systematically validate their findings. By adopting these principles of rigorous data comparison and adhering to standardized experimental protocols, the scientific community can build upon a foundation of trustworthy and reproducible data.
References
- National Institute of Standards and Technology. (n.d.). 1-Methoxydecane. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 1-Methoxydecane - NIST WebBook.
- National Institute of Standards and Technology. (n.d.). 1-Methoxydecane. NIST Chemistry WebBook.
- The Good Scents Company. (n.d.). decyl methyl ether, 7289-52-3.
- Chemsrc. (n.d.). 1-METHOXYDECANE | CAS#:7289-52-3.
- TGSC. (n.d.). Decane, 1-methoxy- (CAS 7289-52-3): Odor profile, Properties, & IFRA compliance.
- National Institute of Standards and Technology. (n.d.). Dodecane, 1-methoxy-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). Decane, 1-methoxy- | C11H24O | CID 23716. PubChem.
- National Institute of Standards and Technology. (n.d.). Cyclopentadecene, 1-methoxy-1, (E)-. NIST Chemistry WebBook.
- Pharmaffiliates. (n.d.). Decyl Methyl Ether | CAS No : 7289-52-3.
- U.S. Environmental Protection Agency. (n.d.). Decane, 1-methoxy- - Substance Details. SRS.
Sources
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- 2. 1-METHOXYDECANE | CAS#:7289-52-3 | Chemsrc [chemsrc.com]
- 3. 1-Methoxydecane [webbook.nist.gov]
- 4. 1-Methoxydecane [webbook.nist.gov]
- 5. scent.vn [scent.vn]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 1-Methoxydecane [webbook.nist.gov]
- 8. decyl methyl ether, 7289-52-3 [thegoodscentscompany.com]
- 9. Decane, 1-methoxy- | C11H24O | CID 23716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Safety Operating Guide
Navigating the Ambiguity: A Comprehensive Guide to the Proper Disposal of Decane, 1-methoxy-
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and efficient workflow. While Decane, 1-methoxy- (also known as methyl decyl ether) is not classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and is considered to have low toxicity, its structural classification as a primary alkyl ether places it in a category of compounds that have the potential to form explosive peroxides over time.[1][2] This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of Decane, 1-methoxy-, addressing the inherent ambiguity of its peroxide-forming potential to ensure the highest standards of laboratory safety.
The Ether Conundrum: Understanding the Peroxide Risk
Ethers, a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups, can react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxides.[3][4][5] This reaction is often initiated by light, heat, and the presence of oxygen.[1] Key structural features, such as the presence of hydrogen atoms on the carbons adjacent to the ether oxygen (alpha-hydrogens), make a compound susceptible to peroxide formation.[1][6]
Decane, 1-methoxy- possesses these alpha-hydrogens. However, it is notably absent from common lists of hazardous peroxide-forming chemicals. Research suggests that the risk of hazardous peroxide formation generally decreases with increasing molecular weight; compounds with ten or more carbon atoms at a peroxidizable site are considered to be of low risk.[7] With its ten-carbon alkyl chain, Decane, 1-methoxy- may fall into this lower-risk category.
Given this ambiguity, a cautious and informed approach is paramount. The following procedures are designed to guide you through a decision-making process to ensure safe disposal, whether you can confirm the absence of peroxides or must treat the substance as potentially hazardous.
Key Properties and Hazard Summary
For quick reference, the key properties and potential hazards of Decane, 1-methoxy- are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₄O | PubChem |
| Molar Mass | 172.31 g/mol | PubChem |
| Appearance | Colorless liquid | - |
| Boiling Point | 215.2 °C | Benchchem |
| GHS Classification | Not Classified | PubChem |
| Primary Hazards | Skin irritant, Potential for peroxide formation | ChemicalBook, General Ether Knowledge |
Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper disposal of Decane, 1-methoxy-.
Caption: Decision workflow for the disposal of Decane, 1-methoxy-.
Part 1: Protocol for Disposal as Non-Hazardous Waste
This protocol is appropriate only if you have confidently determined the absence of peroxides through visual inspection and/or chemical testing.
Step 1: Visual Inspection
Before handling the container, carefully inspect its contents for any signs of peroxide formation. Use a strong light source to look for:
-
Crystals: Solid precipitates, which may appear as needles, chips, or a solid mass.
-
Cloudiness or Stratification: A hazy appearance or the formation of distinct layers.
-
Viscous liquid: An increase in the viscosity of the liquid.
If any of these signs are present, DO NOT proceed . Treat the material as hazardous and follow the protocol in Part 2.
Step 2: Chemical Testing for Peroxides (Recommended)
For the highest level of safety, especially for older containers or those that have been opened for an extended period, chemical testing is strongly recommended. Commercially available peroxide test strips offer a quick and effective way to detect the presence of peroxides.
Procedure for using peroxide test strips:
-
Don appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
In a well-ventilated area or fume hood, carefully open the container of Decane, 1-methoxy-.
-
Dip the test strip into the liquid for the duration specified by the manufacturer's instructions.
-
Remove the strip and observe the color change, comparing it to the color chart provided with the test kit.
-
A color change indicating the presence of peroxides means you must treat the waste as hazardous (see Part 2). If the test is negative, you may proceed with disposal as non-hazardous waste.
Step 3: Collection and Labeling
-
Collect the Decane, 1-methoxy- in a designated, clean, and chemically compatible waste container. Glass or polyethylene containers are generally suitable.
-
Clearly label the container as "Non-Hazardous Liquid Waste: Decane, 1-methoxy- ". Include the date of collection.
Step 4: Disposal
-
Consult your institution's specific guidelines for the disposal of non-hazardous liquid chemical waste.
-
In many cases, small quantities of non-hazardous organic liquids can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor for incineration or other appropriate disposal methods.[8][9]
-
Do not pour Decane, 1-methoxy- down the drain unless explicitly permitted by your local regulations and institutional policies.
Part 2: Protocol for Disposal as Potentially Hazardous Waste
This protocol is mandatory if:
-
You observe any visual signs of peroxide formation.
-
A chemical test for peroxides is positive.
-
The age and storage history of the chemical are unknown.
-
You are unable or choose not to test for peroxides.
Step 1: Immediate Safety Precautions
If you suspect the presence of peroxides, especially if crystals are visible, do not attempt to open or move the container . Peroxide crystals can be shock-sensitive and may detonate with friction.[2] Isolate the area and contact your institution's EHS department or a qualified chemical safety professional immediately.
Step 2: Collection and Labeling
-
If it is safe to handle the container (i.e., no visible crystals around the cap), collect the Decane, 1-methoxy- in a designated hazardous waste container. The container must be in good condition, with a secure, non-metal cap.
-
Clearly label the container as "Hazardous Waste: Potential Peroxide-Former - Decane, 1-methoxy- ". Include the date of collection and any other information required by your institution.
Step 3: Storage
-
Store the hazardous waste container in a designated, well-ventilated, and cool area, away from heat, light, and sources of ignition.
-
Ensure the container is segregated from incompatible materials.
Step 4: Disposal
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal personnel with all relevant information about the chemical, including its potential to have formed peroxides.
Building a Culture of Safety
The responsible disposal of laboratory chemicals is a critical component of scientific integrity and a shared responsibility. By understanding the potential hazards of even seemingly low-risk chemicals like Decane, 1-methoxy-, and by following a deliberate and cautious disposal protocol, we contribute to a safer research environment for ourselves and our colleagues. When in doubt, always consult with your institution's safety professionals.
References
- EH&S Guidelines for Peroxide Forming Chemicals. (2022, August 11). University of Washington.
- Peroxide Formation - Department of Chemistry and Biochemistry.
- 5 Common Methods Used for Disposal of Liquid Waste. (2019, July 25). Blue and Green Tomorrow.
- Peroxide-Forming Chemical. (2021, August 1). Environmental Health and Safety, University of Colorado Boulder.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency.
- Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety.
- Kelly, R. J. (1996). Peroxides and peroxide-forming compounds. Chemical Health and Safety, 3(5), 28-36.
- Autoxidation of Ethers. (2025, January 14). Read Chemistry.
- Peroxide-Forming Chemicals Policy. Environmental Health & Safety, University of Nevada, Reno.
- Handling and Removing Peroxides. University of California, Santa Barbara.
- Autoxidation of Ethers. (2020, May 30). Chemistry LibreTexts.
- Non-Hazardous Waste Disposal. U.S. Waste Industries Inc.
- EHS-0042 Peroxide Forming Chemicals. (2005, September 16).
- Peroxide-Forming Chemicals – Safety Guidelines. (2025, March 18). Texas Christian University.
- Evidence that Criegee intermediates drive autoxidation in unsaturated lipids. (2020, February 18).
- Autoxidation of Ethers. (2013, October 29). YouTube.
- Working Safely with Peroxide Forming Compounds. Safety & Risk Services, The University of British Columbia.
- Peroxide Forming Solvents. (2019, August 26). Yale Environmental Health & Safety.
- Kumar, R., et al. (2025, August 10). Peroxides and peroxide-forming compounds.
Sources
- 1. Which ether is most apt to form a peroxide? | Study Prep in Pearson+ [pearson.com]
- 2. Peroxide-Forming Chemicals Policy | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. readchemistry.com [readchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.mit.edu [ehs.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbi.ku.dk [nbi.ku.dk]
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling Decane, 1-methoxy-
For the modern researcher, navigating the complexities of chemical handling demands a blend of rigorous scientific understanding and practical, field-tested wisdom. This guide provides an in-depth operational plan for the safe handling of Decane, 1-methoxy- (CAS No. 7289-52-3), a long-chain alkyl ether. While this compound is noted for its low acute toxicity, a comprehensive approach to safety, grounded in the principles of chemical analogy and risk mitigation, is paramount. This document moves beyond a simple checklist, offering a procedural and intellectual framework for ensuring laboratory safety, thereby fostering a culture of proactive risk management.
Hazard Assessment: Understanding the Nature of Decane, 1-methoxy-
According to PubChem, Decane, 1-methoxy- is not classified as a hazardous substance under the Globally Harmonized System (GHS) based on notifications to the European Chemicals Agency (ECHA)[1]. Furthermore, toxicological data indicates low acute toxicity, with a reported oral LD50 in rats of >5 g/kg. However, it is also identified as a skin irritant in rabbits[2].
Drawing parallels with n-decane, we must consider the following potential hazards:
-
Flammability: Decane is a flammable liquid and vapor[3][4]. Therefore, Decane, 1-methoxy- should be treated as a flammable substance. All work should be conducted away from open flames, sparks, and other potential ignition sources.
-
Aspiration Hazard: Like other long-chain alkanes, if swallowed, there is a risk of aspiration into the lungs, which can be fatal[3][4].
-
Skin Irritation: Repeated or prolonged skin contact may cause dryness, cracking, and irritation[3][5].
The presence of the ether linkage introduces another critical, albeit often overlooked, hazard:
-
Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light. While the rate of peroxide formation in long-chain alkyl ethers is generally slower than in their shorter-chain counterparts like diethyl ether, this risk cannot be dismissed. These peroxides can detonate when concentrated by evaporation or distillation, or when subjected to heat, shock, or friction.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling Decane, 1-methoxy-. The following recommendations are based on a comprehensive risk assessment that considers the potential for splashes, inhalation of vapors, and skin contact.
Eye and Face Protection
-
Safety Glasses with Side Shields: For routine handling of small quantities, safety glasses that meet ANSI Z87.1 standards are the minimum requirement.
-
Chemical Splash Goggles: When transferring larger volumes or when there is a significant risk of splashing, chemical splash goggles provide a more complete seal around the eyes.
-
Face Shield: In conjunction with chemical splash goggles, a face shield offers an additional layer of protection for the entire face, particularly during procedures with a higher risk of energetic reactions or splashes.
Skin Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect against splashes and to prevent the contamination of personal clothing.
-
Gloves: The choice of glove material is critical for chemical resistance. For incidental contact, nitrile gloves are a suitable option. However, for prolonged or immersive contact, a more robust glove material is necessary. While specific breakthrough data for Decane, 1-methoxy- is not available, for similar long-chain alkanes and ethers, butyl rubber or Viton® gloves are often recommended for their high level of chemical resistance. It is crucial to consult glove manufacturers' compatibility charts for specific recommendations. Always inspect gloves for any signs of degradation or puncture before use and remove them promptly and properly after handling the chemical.
Respiratory Protection
Given the low volatility and low acute inhalation toxicity of Decane, 1-methoxy-, respiratory protection is generally not required when working in a well-ventilated area, such as a chemical fume hood. However, if there is a potential for generating aerosols or if work is being conducted in a poorly ventilated space, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
-
Upon receipt, the container should be dated.
-
Store in a cool, dry, well-ventilated area, away from sources of heat, ignition, and direct sunlight.
-
Store in a tightly sealed, properly labeled container.
-
Segregate from strong oxidizing agents.
Safe Handling and Peroxide Testing
Due to the risk of peroxide formation, the following procedures are mandatory:
-
Date the container upon opening.
-
Regularly test for the presence of peroxides, especially before any distillation or concentration steps. Commercial peroxide test strips are a convenient method for this. A concentration of peroxides above 100 ppm is generally considered hazardous.
-
Never distill to dryness. This can concentrate peroxides to explosive levels.
-
Work in a chemical fume hood to minimize the inhalation of any vapors.
-
Use spark-proof tools and equipment.
-
Ground and bond containers when transferring large volumes to prevent static discharge.
Experimental Protocol: Peroxide Testing
-
Obtain a commercial peroxide test strip.
-
Using a clean pipette, transfer a small aliquot (a few drops) of the Decane, 1-methoxy- to a clean, dry test tube.
-
Dip the test strip into the aliquot for the time specified by the manufacturer's instructions.
-
Remove the strip and observe any color change.
-
Compare the color to the chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).
-
Record the date and the test result on the chemical container's label.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or involves a significant release of vapor, evacuate the entire laboratory and contact the appropriate emergency response personnel.
-
For small spills, wear the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material, such as vermiculite or sand.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing Decane, 1-methoxy-, including contaminated absorbents and disposable PPE, in a clearly labeled, leak-proof container.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents.
-
Disposal: All chemical waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of flammable liquid waste.
Summary of Key Information
| Aspect | Recommendation | Rationale |
| Primary Hazards | Flammable liquid, potential skin irritant, aspiration hazard, potential for peroxide formation. | Based on the chemical structure (long-chain alkane and ether) and available data. |
| Eye Protection | Safety glasses with side shields (minimum); chemical splash goggles for splash risk. | Protects against accidental splashes and contact with vapors. |
| Hand Protection | Nitrile gloves for incidental contact; Butyl rubber or Viton® for extended contact. | Provides a barrier against skin irritation and absorption. Material choice is critical for chemical resistance. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Special Handling | Date upon receipt and opening; regularly test for peroxides. | Ethers can form explosive peroxides over time. |
| Storage | Cool, dry, well-ventilated area away from ignition sources and oxidizers. | Minimizes fire risk and slows potential peroxide formation. |
| Disposal | Collect in a labeled, sealed container for hazardous waste disposal. | Ensures compliance with regulations and prevents environmental contamination. |
Logical Workflow for PPE Selection
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
